8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-10-3-2-4-12-13(16(19)20)9-14(18-15(10)12)11-5-7-17-8-6-11/h2-9H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIJLUVNKNDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396711 | |
| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107027-42-9 | |
| Record name | 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Introduction
This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern of this molecule—a methyl group at the 8-position, a pyridyl group at the 2-position, and a carboxylic acid at the 4-position—makes it a versatile scaffold for the development of novel therapeutic agents and functional materials.
This guide provides a comprehensive overview of a robust synthetic pathway for this compound and details the analytical techniques required for its thorough characterization. The content is designed for researchers and scientists in organic synthesis and drug development, offering both theoretical understanding and practical, field-proven protocols.
Part 1: Synthesis of the Target Compound
Rationale for Synthetic Route Selection: The Doebner Reaction
To construct the this compound scaffold, the Doebner reaction stands out as a highly efficient and direct method. This reaction is a variation of the more general Doebner-von Miller synthesis and is specifically tailored for producing quinoline-4-carboxylic acids.[2] It involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2]
The selection of the Doebner reaction is based on the following advantages:
-
Directness: It allows for the one-pot assembly of the quinoline-4-carboxylic acid core from readily available starting materials.
-
Versatility: By choosing the appropriate aniline and aldehyde, a wide range of substituents can be introduced at the 2- and 8-positions of the quinoline ring.
-
Predictable Regiochemistry: The use of 2-methylaniline (o-toluidine) as the aromatic amine reliably directs the formation of the 8-methylquinoline isomer.
For the synthesis of the target molecule, the specific reactants are:
-
2-Methylaniline (o-toluidine): This provides the benzene ring portion of the quinoline and the methyl group at the 8-position.
-
Pyridine-4-carbaldehyde: This incorporates the pyridin-4-yl moiety at the 2-position.
-
Pyruvic Acid: This serves as the three-carbon unit that forms C2, C3, and the C4-carboxylic acid of the pyridine ring of the quinoline.
Reaction Mechanism
The Doebner reaction proceeds through a series of well-understood steps, initiated by the formation of an enol from pyruvic acid, which then reacts in a cascade of condensation and cyclization events.
The key mechanistic steps are:
-
Michael Addition: The reaction begins with the conjugate (Michael) addition of the aniline (2-methylaniline) to an α,β-unsaturated carbonyl compound formed in situ from the condensation of pyridine-4-carbaldehyde and pyruvic acid.
-
Schiff Base Formation & Tautomerization: The resulting intermediate forms a Schiff base.
-
Intramolecular Cyclization: An intramolecular electrophilic substitution occurs where the electron-rich benzene ring of the aniline attacks the protonated enamine, leading to the formation of a dihydroquinoline intermediate.
-
Dehydration and Aromatization: The dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to yield the stable aromatic quinoline ring. In many Doebner reactions, an intermediate anil can act as the oxidant.[1]
Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound via the Doebner reaction.
Reagents and Materials:
-
2-Methylaniline (o-toluidine)
-
Pyridine-4-carbaldehyde
-
Pyruvic Acid
-
Ethanol (absolute)
-
Hydrochloric Acid (concentrated)
-
Sodium Hydroxide solution (e.g., 2 M)
-
Activated Charcoal
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methylaniline (1 equivalent), pyridine-4-carbaldehyde (1 equivalent), and pyruvic acid (1.1 equivalents) in absolute ethanol (approx. 3-4 mL per mmol of aniline).
-
Acidification & Reflux: Stir the mixture to ensure homogeneity. Slowly add a catalytic amount of concentrated hydrochloric acid. Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If necessary, cool the flask in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with cold ethanol and then diethyl ether to remove unreacted starting materials and soluble impurities.
-
Purification: The crude product can be further purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot dilute sodium hydroxide solution, treating with activated charcoal to remove colored impurities, filtering the hot solution, and then re-precipitating the product by acidifying the filtrate with an acid like acetic acid or dilute HCl.
-
Final Drying: Collect the purified crystals by filtration, wash with distilled water until the washings are neutral, and dry thoroughly in a vacuum oven at 60-70 °C.
Synthesis Workflow Diagram
The following diagram illustrates the synthetic pathway from starting materials to the final product.
Caption: Workflow for the Doebner synthesis of the target compound.
Part 2: Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Summary of Expected Analytical Data
The following table summarizes the key physical and spectroscopic data expected for the target compound.
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₂N₂O₂ |
| Molecular Weight | 264.28 g/mol [3] |
| Monoisotopic Mass | 264.0899 g/mol [3] |
| Appearance | Off-white to pale yellow solid/powder |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~13.5-14.0 (s, 1H, COOH), ~8.8 (d, 2H, Py-H), ~8.3 (d, 2H, Py-H), ~8.0-8.2 (m, 2H, Quinoline-H), ~7.5-7.8 (m, 2H, Quinoline-H), ~2.7 (s, 3H, CH₃). Note: Predicted shifts are approximate and coupling patterns (d, m) may vary. |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~168 (C=O), ~150-155 (Ar-C), ~145-149 (Ar-C), ~130-140 (Ar-C), ~120-130 (Ar-C), ~18 (CH₃). Note: Predicted shifts are approximate. |
| FTIR (KBr, cm⁻¹) | ~3400-2500 (broad, O-H stretch of carboxylic acid), ~1710-1730 (strong, C=O stretch of carboxylic acid), ~1600-1450 (C=C and C=N aromatic stretches), ~3000-3100 (C-H aromatic stretch).[4][5] |
| Mass Spectrometry (ESI+) | m/z: 265.0971 [M+H]⁺ |
Detailed Spectral Interpretation
¹H NMR spectroscopy is a primary tool for elucidating the structure of the synthesized molecule.[6]
-
Carboxylic Acid Proton: A very broad singlet is expected far downfield (δ > 13 ppm), characteristic of a carboxylic acid proton.
-
Aromatic Protons: The spectrum will show a complex series of signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring will likely appear as two sets of doublets due to symmetry. The protons on the quinoline ring system will show more complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with each other. The precise assignment can be confirmed using 2D NMR techniques like COSY.[7]
-
Methyl Protons: The three protons of the methyl group at the 8-position will appear as a sharp singlet at approximately δ 2.7 ppm, as they have no adjacent protons to couple with.
¹³C NMR spectroscopy complements the ¹H NMR data by showing the number and electronic environment of all carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (δ ~168 ppm), multiple signals in the aromatic region (δ ~120-155 ppm), and the methyl carbon signal upfield (δ ~18 ppm).[8]
Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution mass spectrometer (HRMS), the measured mass of the molecular ion (e.g., [M+H]⁺ in positive electrospray ionization mode) should match the calculated exact mass to within a few parts per million (ppm), confirming the elemental composition C₁₆H₁₂N₂O₂.[9]
FTIR spectroscopy is used to identify the key functional groups present in the molecule.[4]
-
O-H Stretch: A very broad absorption band from approximately 3400 cm⁻¹ to 2500 cm⁻¹ is the hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[10]
-
C=O Stretch: A strong, sharp absorption peak between 1710 cm⁻¹ and 1730 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.[5]
-
Aromatic Stretches: Multiple sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of C=C and C=N bond stretching within the quinoline and pyridine aromatic rings.
Conclusion
The Doebner reaction provides a reliable and straightforward synthetic route to this compound. The protocol outlined in this guide is robust and utilizes common laboratory reagents and techniques. The successful synthesis of the target compound must be validated through a combination of spectroscopic and analytical methods, including NMR, MS, and FTIR, which together provide unambiguous confirmation of its chemical structure and purity. This well-characterized molecule can then serve as a valuable building block for further research in drug discovery and materials science.
References
- BenchChem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Wikipedia. Combes quinoline synthesis. Available from: [Link]
-
Wikipedia. Doebner–Miller reaction. Available from: [Link]
-
SynArchive. Doebner-Miller Reaction. Available from: [Link]
-
YouTube. Combes Quinoline Synthesis Mechanism | Organic Chemistry. Available from: [Link]
- BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines.
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]
-
Seaton, P. J., & Williamson, R. T. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. Available from: [Link]
-
ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available from: [Link]
-
UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]
-
Slideshare. synthesis of quinoline derivatives and its applications. Available from: [Link]
-
Cambridge University Press. Combes Quinoline Synthesis. Available from: [Link]
- BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
-
UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available from: [Link]
-
UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Available from: [Link]
-
PubChem. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. Available from: [Link]
-
PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Available from: [Link]
-
SpectraBase. 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum. Available from: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available from: [Link]
-
Royal Society of Chemistry. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes. Dalton Transactions. Available from: [Link]
-
ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology. Available from: [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available from: [Link]
-
De Gruyter. Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available from: [Link]
-
MDPI. 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Available from: [Link]
-
NIST. 2-Pyridinecarboxylic acid, methyl ester. Available from: [Link]
-
PubChemLite. 8-methyl-2-phenylquinoline-4-carboxylic acid (C17H13NO2). Available from: [Link]
-
ResearchGate. Tagging Fatty Acids Via Choline Coupling for the Detection of Carboxylic Acid Metabolites in Biological Samples. Available from: [Link]
-
mzCloud. Methyl picolinate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iipseries.org [iipseries.org]
- 3. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. myneni.princeton.edu [myneni.princeton.edu]
An In-Depth Technical Guide to the Physicochemical Properties of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents. Its derivatives are associated with a vast spectrum of biological activities, including antibacterial, antitumor, and anti-inflammatory properties.[1][2] Within this important class, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid represents a molecule of significant interest for drug discovery professionals. Its structure combines the rigid quinoline-4-carboxylic acid core—a known pharmacophore—with a methyl group that can influence steric interactions and metabolism, and a pyridin-4-yl moiety that can modulate solubility and engage in specific hydrogen bonding.
This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond simple data reporting, this document elucidates the causal relationships between molecular structure and functional properties, offering field-proven insights into experimental design for its characterization. The content herein is structured to empower researchers, scientists, and drug development professionals to make informed decisions in the evaluation and progression of this and related compounds.
Part 1: Molecular Identity and Structural Attributes
The foundational step in any chemical analysis is the unambiguous identification of the molecule. This compound is a heterocyclic compound featuring three key functional domains: the quinoline ring system, a carboxylic acid, and a pyridine ring.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| IUPAC Name | 8-methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid | - |
| CAS Number | 107027-42-9 | [3] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 264.28 g/mol | [5] |
| Canonical SMILES | CC1=CC=CC2=C(C(=O)O)C=C(N=C12)C3=CC=NC=C3 | - |
Part 2: Physicochemical Properties & Drug Development Implications
The journey of a drug from administration to its target is governed by its physicochemical properties. While experimental data for this specific molecule is limited in public literature, we can derive a robust profile from computational models and an expert understanding of its constituent functional groups.
Table 2: Summary of Predicted Physicochemical Properties
| Property | Predicted Value | Implication in Drug Development |
| logP (Lipophilicity) | ~3.3 | Indicates moderate lipophilicity, suggesting a potential balance between membrane permeability and aqueous solubility. |
| pKa (Acidic) | 4.0 - 5.0 | The carboxylic acid will be deprotonated (>99%) at physiological pH (7.4), enhancing solubility in plasma. |
| pKa (Basic) | ~5.5 (Pyridyl-N) | The pyridine nitrogen will be largely neutral at pH 7.4, but can become protonated in acidic environments like the stomach. |
| Aqueous Solubility | Low (at neutral pH) | Solubility is expected to be highly pH-dependent. Low intrinsic solubility requires careful formulation strategies. |
| Polar Surface Area (PSA) | 65.9 Ų | Suggests good potential for oral bioavailability based on criteria for cell membrane permeability.[6] |
| Hydrogen Bond Donors | 1 (from -COOH) | - |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | - |
Lipophilicity (logP & logD)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical determinant of its pharmacokinetic profile. The predicted octanol-water partition coefficient (XLogP3) of approximately 3.3 for the related carboxylate form suggests that the neutral molecule is moderately lipophilic.[6]
-
Expert Insight: A logP in this range is often considered a "sweet spot" in early drug discovery. It is high enough to facilitate passage across biological membranes but not so high as to cause issues with poor solubility or high metabolic clearance. However, logP only describes the neutral species. For an ionizable molecule like this, the distribution coefficient (logD) is more relevant. Given the presence of both acidic and basic centers, the logD will be significantly lower than the logP at physiological pH 7.4, where the carboxylic acid is ionized. This ionization increases aqueous solubility while the underlying lipophilicity of the core structure still drives membrane association.
Ionization Profile (pKa)
This molecule is amphoteric, possessing both an acidic carboxylic acid group and two basic nitrogen atoms (quinoline and pyridine).
-
Acidic pKa (pKa₁): The carboxylic acid at the 4-position is expected to have a pKa in the range of 4.0 to 5.0. This is a standard acidity for a carboxylic acid attached to an aromatic system.
-
Basic pKa (pKa₂ & pKa₃): The pyridine nitrogen is the more basic of the two nitrogens. The conjugate acid of 4-methylpyridine has a pKa of 5.98.[7] The electron-withdrawing nature of the quinoline ring system will likely reduce this basicity slightly, to an estimated pKa of ~5.5. The quinoline nitrogen is significantly less basic due to aromaticity and steric factors, with an estimated pKa below 3.
-
Causality in Experimental Design: The pKa values are paramount as they dictate the molecule's charge state, which directly influences solubility, permeability, and target binding. At physiological pH (~7.4), the carboxylic acid (pKa₁ ≈ 4.5) will be fully deprotonated and negatively charged, while the pyridine nitrogen (pKa₂ ≈ 5.5) will be predominantly neutral. This zwitterionic potential at certain pH ranges makes solubility highly dependent on the pH of the medium.
Aqueous Solubility
The large, rigid aromatic structure inherently limits aqueous solubility. The molecule's solubility profile is a classic "U-shaped" curve dependent on pH:
-
In acidic conditions (pH < 2): Both nitrogens and the carboxylic acid can be protonated, leading to a net positive charge and increased solubility.
-
Near the isoelectric point (pH ≈ 3-4): The molecule will exist primarily as a neutral or zwitterionic species with minimal charge, resulting in its lowest solubility.
-
In basic conditions (pH > 6): The carboxylic acid is deprotonated to a carboxylate, conferring a negative charge and significantly increasing solubility.
-
Trustworthiness of Protocols: When developing this compound, it is critical to measure solubility not just in water, but across a range of buffered solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to construct an accurate pH-solubility profile. This is a self-validating system; a sharp increase in solubility above pH 5 would serve to confirm the predicted acidic pKa.
Part 3: Synthesis and Analytical Workflow
Synthetic Strategy: The Doebner Reaction
A reliable and well-documented method for synthesizing quinoline-4-carboxylic acids is the Doebner reaction.[2][8] This one-pot, three-component condensation provides a direct route to the desired scaffold.
-
Reactants: 2-methylaniline, 4-pyridinecarboxaldehyde, and pyruvic acid.
-
Mechanism: The reaction proceeds via the formation of an enol from pyruvic acid, which then undergoes a series of condensation and cyclization reactions with the aniline and aldehyde, followed by an oxidation/aromatization step to yield the final quinoline product.
Diagram 1: Synthetic workflow via the Doebner reaction.
Analytical Characterization & Purity Assessment
Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-technique approach ensures a trustworthy and comprehensive characterization.
Diagram 2: Logical workflow for analytical characterization.
Part 4: Authoritative Experimental Protocols
The following protocols represent robust, field-proven methodologies for determining key physicochemical parameters.
Protocol: Potentiometric pKa Determination
This method measures the change in pH of a solution upon the addition of a titrant, allowing for the direct determination of ionization constants.
Objective: To determine the acidic and basic pKa values.
Methodology:
-
Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a suitable co-solvent system (e.g., 50:50 Methanol:Water) to a final concentration of ~0.5 mM. The co-solvent is necessary due to the low aqueous solubility.
-
Instrumentation: Use a calibrated automatic titrator equipped with a pH electrode. Maintain an inert atmosphere with nitrogen gas to exclude atmospheric CO₂.
-
Acidic Titration: Titrate the solution with a standardized solution of 0.1 M HCl. Record the pH as a function of the volume of titrant added.
-
Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of 0.1 M NaOH.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the buffer zones). The first derivative of the plot (dpH/dV) will show peaks at the equivalence points.
-
Trustworthiness: This protocol is self-validating. The number of equivalence points observed should correspond to the number of ionizable groups in the molecule. The resulting pKa values can then be used to model the pH-solubility profile, which should match experimental solubility data.
Protocol: Shake-Flask Method for logP Determination (Adapted from OECD 107)
This is the gold-standard method for measuring the octanol-water partition coefficient.
Objective: To experimentally determine the logP value.
Methodology:
-
Phase Preparation: Pre-saturate n-octanol with water (or a pH 7.4 phosphate buffer) and vice-versa by mixing them vigorously for 24 hours and allowing the layers to separate. This ensures thermodynamic equilibrium.
-
Compound Preparation: Prepare a stock solution of the compound in the aqueous phase (pH 7.4 buffer to ensure the carboxylic acid is ionized and soluble). The concentration should be quantifiable by the chosen analytical method (e.g., HPLC-UV).
-
Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound (e.g., a 1:1 volume ratio).
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). The system must be allowed to settle without agitation until a complete phase separation is observed.
-
Analysis: Carefully sample both the aqueous and the n-octanol layers. Centrifuge the samples to remove any micro-emulsions. Accurately determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value:
-
P = [Concentration]octanol / [Concentration]aqueous
-
logP = log₁₀(P)
-
-
Expert Insight: For this specific molecule, performing this experiment at pH 7.4 actually measures logD₇.₄, not logP. To measure the true logP of the neutral species, the experiment must be conducted at a pH where the molecule is un-ionized (i.e., at its isoelectric point, approx. pH 4-5), which presents a significant challenge due to the compound's extremely low solubility at that pH. Therefore, reporting logD₇.₄ is often more practical and physiologically relevant.
Conclusion
This compound presents a physicochemical profile characteristic of a promising drug-like molecule. Its moderate lipophilicity, coupled with pH-dependent solubility conferred by its acidic and basic centers, provides a tunable framework for optimizing absorption and distribution. The computational data, supported by the established chemistry of its functional groups, strongly suggests that this compound possesses the foundational properties required for further investigation. However, this guide underscores a critical principle of drug development: computational predictions must be rigorously validated through authoritative experimental protocols. The methodologies outlined herein provide a clear and trustworthy path for researchers to generate the robust data package needed to unlock the full therapeutic potential of this quinoline derivative.
References
-
Wang, Y., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(10), 1693. MDPI. Available at: [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
Yusuf, M., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8. Available at: [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12347–12356. ACS Publications. Available at: [Link]
-
Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Published in final edited form as: J Org Chem. 2023 Sep 1; 88(17): 12347–12356. Available at: [Link]
-
FooDB. (n.d.). Showing Compound 4-Methylpyridine (FDB004424). Retrieved January 12, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound CAS#: 107027-42-9 [m.chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate | C16H11N2O2- | CID 7015996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline carboxylic acid class, a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and strategically positioned functional groups—a carboxylic acid for critical hydrogen bonding and salt bridge formation, a pyridine ring for additional interactions, and a methyl group for steric and electronic modulation—make it a molecule of significant interest. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, validated synthesis protocols, and its primary application as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. The mechanistic rationale behind its biological activity and its potential in drug discovery for autoimmune diseases and oncology are explored in detail.
Compound Identification and Core Structure
IUPAC Nomenclature and Synonyms
The formal IUPAC name for this compound is 8-methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid . It is also referred to by its CAS Registry Number: 107027-42-9[1]. The deprotonated form is named 8-methyl-2-pyridin-4-ylquinoline-4-carboxylate[2].
Chemical Structure
The molecule consists of a quinoline core, which is a bicyclic aromatic system containing a benzene ring fused to a pyridine ring. A methyl group is substituted at the 8-position, a carboxylic acid at the 4-position, and a pyridine ring is attached at the 2-position via its C4 atom.
Caption: 2D structure of this compound.
Key Physicochemical Identifiers
Quantitative descriptors provide insight into the molecule's behavior in biological systems, such as membrane permeability and solubility.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem[2] |
| Molecular Weight | 264.28 g/mol | PubChem[3] |
| CAS Number | 107027-42-9 | ChemicalBook[1] |
| XLogP3 | 3.3 | PubChem[2] |
| Hydrogen Bond Donors | 1 (from COOH) | PubChem[2] |
| Hydrogen Bond Acceptors | 4 (2 from COOH, 2 from N) | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
Synthesis and Mechanistic Considerations
The synthesis of quinoline-4-carboxylic acids is well-documented, with several established name reactions providing viable routes. The Doebner and Pfitzinger reactions are classical methods. A robust and adaptable modern approach involves the condensation of an isatin derivative with a methyl ketone, a variant of the Pfitzinger synthesis.
Retrosynthetic Analysis
A logical retrosynthetic approach disconnects the quinoline core into simpler, commercially available precursors. The key bond formations are the C-C and C-N bonds that form the heterocyclic quinoline ring.
Caption: Retrosynthetic pathway for the target molecule via a Doebner-type reaction.
Validated Synthetic Protocol: Doebner Reaction
This protocol describes a one-pot synthesis adapted from established methodologies for quinoline-4-carboxylic acids[4]. This method is chosen for its convergence and use of readily available starting materials.
Materials:
-
2-Methylaniline (o-toluidine)
-
Pyruvic acid
-
Isonicotinaldehyde (Pyridine-4-carboxaldehyde)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Activated charcoal
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-methylaniline (1.0 eq) in absolute ethanol (100 mL).
-
Addition of Aldehyde: To the stirred solution, add isonicotinaldehyde (1.0 eq). Stir for 15 minutes at room temperature to allow for initial Schiff base formation.
-
Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 eq) dropwise to the mixture. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Causality: The pyruvic acid reacts with the aniline to form an anil, which then undergoes cyclization with the enamine formed from the aldehyde and aniline. The reflux condition provides the necessary activation energy for the condensation and subsequent oxidative aromatization to the quinoline ring.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 8:2 Dichloromethane:Methanol).
-
Isolation and Workup: After completion, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume in vacuo.
-
Purification (Acid-Base Extraction):
-
Suspend the crude solid in water (100 mL) and add 2M NaOH solution until the solid dissolves (pH > 10), forming the sodium carboxylate salt.
-
Wash the aqueous solution with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.
-
Self-Validation: This step is crucial. Only the desired carboxylic acid product will move into the aqueous basic phase, providing a high degree of purification.
-
Treat the aqueous layer with activated charcoal to remove colored impurities, then filter through celite.
-
Slowly acidify the filtrate with 2M HCl with vigorous stirring. The product will precipitate out. Adjust to a final pH of ~4-5.
-
-
Final Product Collection: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under high vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if required.
Spectroscopic and Analytical Profile
Characterization is essential to confirm the structure and purity of the synthesized compound.
-
¹H NMR: Expected signals would include distinct peaks in the aromatic region (7.0-9.0 ppm) for the protons on the quinoline and pyridine rings, a singlet for the methyl group (CH₃) around 2.5-2.8 ppm, and a broad singlet for the carboxylic acid proton (COOH) typically downfield (>12 ppm), which is D₂O exchangeable.
-
Mass Spectrometry (ESI-MS): The expected molecular ion peak [M+H]⁺ would be observed at m/z 265.097, and the [M-H]⁻ peak at m/z 263.083.
-
Infrared (IR) Spectroscopy: Key characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch (approx. 1700-1725 cm⁻¹), C=N and C=C stretching in the aromatic rings (approx. 1500-1620 cm⁻¹), and C-H stretching[5].
Applications in Drug Discovery
The primary therapeutic rationale for developing this compound and its analogs is their potential as inhibitors of human dihydroorotate dehydrogenase (DHODH).
Mechanism of Action: DHODH Inhibition
DHODH is a critical mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo biosynthesis of pyrimidines, essential building blocks for DNA, RNA, and glycoproteins.[6] Rapidly proliferating cells, such as activated lymphocytes and cancer cells, are highly dependent on this pathway, making DHODH an attractive target for immunosuppressive and anti-cancer therapies.
The inhibitory action of this compound class is well-elucidated by co-crystal structures of similar inhibitors like Brequinar[6].
-
Pharmacophore Rationale: The quinoline-4-carboxylic acid moiety is the key pharmacophore. The negatively charged carboxylate group forms a crucial salt bridge interaction with a conserved arginine residue (Arg136) in the enzyme's active site. It can also form a hydrogen bond with a nearby glutamine (Gln47)[6].
-
Role of Substituents:
-
The 2-pyridin-4-yl group occupies a largely lipophilic pocket and can form additional interactions. Its nitrogen atom can act as a hydrogen bond acceptor.
-
The 8-methyl group can provide beneficial steric hindrance, limiting conformational flexibility and potentially enhancing binding affinity or improving metabolic stability.
-
Caption: Mechanism of action via inhibition of the DHODH enzyme in the pyrimidine synthesis pathway.
Therapeutic Potential
-
Autoimmune Disorders: By inducing pyrimidine starvation in rapidly dividing lymphocytes, DHODH inhibitors act as potent immunosuppressants. Leflunomide, a DHODH inhibitor, is clinically approved for rheumatoid arthritis.
-
Oncology: Cancer cells often have a high demand for nucleotides to sustain rapid growth. PTEN-deficient cancers have shown particular sensitivity to DHODH inhibitors[6].
-
Antiviral Activity: Some viruses rely on the host cell's pyrimidine pool for replication, making DHODH a potential target for broad-spectrum antiviral agents.
Conclusion
This compound is a strategically designed molecule with significant potential in drug discovery. Its synthesis is achievable through robust, well-established chemical reactions. The core value of this compound lies in its function as a high-affinity ligand for dihydroorotate dehydrogenase, leveraging a key salt-bridge interaction to disrupt a metabolic pathway essential for rapidly proliferating cells. For researchers in medicinal chemistry and drug development, this compound serves as both a valuable tool for studying pyrimidine metabolism and a promising scaffold for the development of next-generation therapeutics for autoimmune diseases and cancer.
References
-
PubChem. (n.d.). 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Fritzson, I., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
Zhang, L., et al. (2015). Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. ResearchGate. Available at: [Link]
Sources
- 1. This compound CAS#: 107027-42-9 [m.chemicalbook.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, including its definitive CAS number, and lists reputable suppliers. A significant portion of this guide is dedicated to a plausible and detailed synthetic route, primarily based on the well-established Pfitzinger reaction, complete with a step-by-step protocol and mechanistic insights. While specific biological data for this exact molecule is not extensively published, this guide explores the known activities of structurally similar quinoline-4-carboxylic acid derivatives to infer potential therapeutic applications and guide future research. This includes potential activities as kinase inhibitors and anticancer agents. This guide is intended to be a valuable resource for researchers investigating novel quinoline-based compounds for therapeutic development.
Chemical Identity and Suppliers
Chemical Structure and Properties
This compound is a complex heterocyclic molecule featuring a quinoline core substituted with a methyl group, a pyridine ring, and a carboxylic acid. This unique combination of functional groups imparts specific physicochemical properties that are of interest in drug design, particularly its potential for forming various intermolecular interactions with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem |
| Molecular Weight | 264.28 g/mol | PubChem |
| CAS Number | 107027-42-9 | ChemicalBook, Sigma-Aldrich |
| Alternate CAS | 1432075-70-1 | Parchem |
| Appearance | Off-white to yellow solid (predicted) | Supplier Data |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from similar structures |
Note on CAS Number: While the primary and most widely recognized CAS number is 107027-42-9, an alternate number, 1432075-70-1, has been noted from a single supplier. Researchers are advised to verify the CAS number with their chosen supplier.
Verified Suppliers
The following suppliers have been identified as listing this compound (CAS: 107027-42-9) in their catalogs. This is not an exhaustive list, and availability may vary.
-
Sigma-Aldrich: A well-established supplier of research chemicals.
-
ChemBridge: A provider of screening compounds and building blocks for drug discovery.
-
Oakwood Chemical: A supplier of fine organic chemicals.
-
Parchem: A supplier of specialty chemicals.
Synthesis of this compound: A Plausible Approach via the Pfitzinger Reaction
The Pfitzinger reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids from an isatin derivative and a carbonyl compound. This section outlines a detailed, plausible protocol for the synthesis of the title compound.
Reaction Principle and Causality
The Pfitzinger reaction is a base-catalyzed condensation reaction. The reaction is initiated by the hydrolysis of the amide bond in 7-methylisatin, followed by condensation with 1-(pyridin-4-yl)ethan-1-one. The subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product. The choice of a strong base, such as potassium hydroxide, is crucial for the initial ring-opening of the isatin. The reaction is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the base.
Detailed Experimental Protocol
Materials:
-
7-Methyl-1H-indole-2,3-dione (7-methylisatin)
-
1-(Pyridin-4-yl)ethan-1-one (4-acetylpyridine)
-
Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Deionized water
-
Glacial acetic acid
-
Diethyl ether
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (3 molar equivalents) in absolute ethanol.
-
Addition of 7-Methylisatin: To the stirred solution, add 7-methylisatin (1 molar equivalent). The solution will typically change color as the isatin ring opens.
-
Addition of 4-Acetylpyridine: Slowly add 1-(pyridin-4-yl)ethan-1-one (1.1 molar equivalents) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in deionized water and transfer to a separatory funnel. Wash the aqueous solution with diethyl ether to remove any unreacted starting materials.
-
Precipitation: Carefully acidify the aqueous layer with glacial acetic acid to a pH of approximately 5-6. A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Visualization of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound via the Pfitzinger reaction.
Potential Biological Activities and Research Applications (Inferred from Analogs)
While specific biological data for this compound is limited in publicly available literature, the quinoline-4-carboxylic acid scaffold is a well-known pharmacophore present in numerous biologically active compounds. The following sections discuss the potential applications of the title compound based on the activities of its structural analogs.
Potential as a Kinase Inhibitor
Many quinoline derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. The pyridine and quinoline nitrogens can act as hydrogen bond acceptors, while the carboxylic acid can form salt bridges or hydrogen bonds with amino acid residues in the kinase active site. The planar aromatic system can also participate in π-stacking interactions. These features suggest that this compound could be a candidate for screening against a panel of kinases.
Potential in Anticancer Research
Quinoline-4-carboxylic acid derivatives have demonstrated a range of anticancer activities. Some analogs have been shown to inhibit enzymes crucial for cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH)[1], while others function as histone deacetylase (HDAC) inhibitors. The structural motifs present in this compound make it a plausible candidate for exhibiting antiproliferative effects. Further research, including in vitro screening against various cancer cell lines, is warranted to explore this potential.
Inferred Signaling Pathway Involvement
Caption: Inferred mechanism of action: potential inhibition of kinase signaling pathways by this compound.
Future Directions and Conclusion
This compound represents a promising, yet underexplored, molecule for drug discovery and development. Its straightforward synthesis via the Pfitzinger reaction makes it an accessible target for further investigation. The structural similarities to known bioactive quinoline-4-carboxylic acids strongly suggest its potential as a kinase inhibitor or an anticancer agent.
Future research should focus on:
-
Biological Screening: Comprehensive in vitro screening against a panel of kinases and a diverse set of cancer cell lines to identify its primary biological targets and potential therapeutic areas.
-
Structural Biology: Co-crystallization studies with identified protein targets to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies.
-
Lead Optimization: Chemical modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
References
-
PubChem. 8-Methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
-
Pfitzinger reaction. Wikipedia. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link]
Sources
A Technical Guide to the Biological Activity Screening of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of the novel chemical entity, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid. This guide is structured to provide a logical, multi-tiered screening cascade, beginning with broad primary assays and progressing to more defined, target-specific investigations. The experimental designs and methodologies are grounded in established scientific principles to ensure data integrity and reproducibility.
Introduction and Rationale
Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The core scaffold is a key pharmacophore in several marketed drugs.[2] The specific compound, this compound, combines the quinoline carboxylic acid moiety with a pyridinyl group, a common feature in molecules designed to interact with biological targets through hydrogen bonding and aromatic interactions. Furthermore, substitutions on the quinoline ring, such as the 8-methyl group, can influence the molecule's conformational flexibility, solubility, and metabolic stability, potentially modulating its biological profile.[3]
Given the therapeutic potential suggested by its structural class, a systematic and rigorous screening approach is warranted to elucidate the biological activities of this compound. This guide outlines a strategic workflow designed to efficiently identify and characterize its potential as a therapeutic agent.
Physicochemical Properties and Compound Preparation
A thorough understanding of the compound's physicochemical properties is a prerequisite for meaningful biological screening.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₂ | PubChem[4] |
| Molecular Weight | 264.28 g/mol | PubChem[4] |
| XLogP3 | 2.7 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
Compound Preparation for Biological Assays:
For all in vitro assays, a stock solution of this compound should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10-50 mM). Serial dilutions should then be made in the appropriate cell culture medium or assay buffer to achieve the final desired concentrations. It is critical to ensure that the final concentration of the solvent in the assay does not exceed a level that could induce cellular toxicity or interfere with the assay components (typically ≤ 0.5% v/v).
Tier 1: Primary Screening Cascade
The initial screening phase aims to broadly assess the compound's general bioactivity, focusing on cytotoxicity and antimicrobial effects. This approach efficiently identifies compounds with potent activity and provides an early indication of potential therapeutic areas.
General Cytotoxicity Screening
Evaluating the cytotoxic potential of a novel compound is a critical first step in the drug discovery process.[5][6] These assays provide essential information on the concentration-dependent toxicity of the compound in cultured cells and are fundamental for screening large libraries of compounds.[5]
Caption: Antimicrobial screening workflow.
The broth microdilution method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [7]
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. [8]3. Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [8]
Tier 2: Secondary Screening and Mechanistic Elucidation
If significant activity is observed in the primary screens, the next tier of experiments aims to delve deeper into the mechanism of action.
Elucidation of Cytotoxic Mechanism
If the compound shows potent cytotoxicity, particularly with selectivity for cancer cells, investigating the mode of cell death is crucial.
This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. [5]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes. [9][10]Given that some quinoline carboxylic acids inhibit dihydroorotate dehydrogenase (DHODH), this would be a rational target to investigate. [3][11]
Caption: Enzyme inhibition assay workflow.
The specific protocol will depend on the enzyme being assayed. However, a general procedure is as follows: [12]
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate, and any necessary co-factors in an appropriate assay buffer.
-
Inhibitor Incubation: In a microplate, add the enzyme and varying concentrations of this compound. Allow for a pre-incubation period if necessary.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in a detectable signal (e.g., absorbance, fluorescence) over time.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration and calculate the IC₅₀ value.
Data Presentation and Interpretation
All quantitative data should be presented clearly to facilitate interpretation and comparison.
Table 2: Hypothetical Primary Screening Results for this compound
| Assay Type | Cell Line / Microorganism | Endpoint | Result |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC₅₀ (µM) | Experimental Value |
| HeLa (Cervical Cancer) | IC₅₀ (µM) | Experimental Value | |
| HEK293 (Non-cancerous) | IC₅₀ (µM) | Experimental Value | |
| Antimicrobial | Staphylococcus aureus | MIC (µg/mL) | Experimental Value |
| Escherichia coli | MIC (µg/mL) | Experimental Value | |
| Candida albicans | MIC (µg/mL) | Experimental Value |
Conclusion
This technical guide provides a structured and scientifically rigorous framework for the initial biological activity screening of this compound. By following this multi-tiered approach, researchers can efficiently identify and characterize the compound's potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. The insights gained from these studies will be instrumental in guiding further preclinical development and elucidating the therapeutic potential of this novel chemical entity.
References
- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
-
Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4874-4893. Retrieved from [Link]
- Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
-
Bio-Protocol. (n.d.). Antimicrobial assay. Retrieved from [Link]
-
Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme Inhibition in Drug Discovery and Development: The Good and the Bad. Retrieved from [Link]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
- MDPI. (2022). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. International Journal of Molecular Sciences, 23(22), 14068.
-
ResearchGate. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Retrieved from [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
Springer Nature Experiments. (2022). Antimicrobial Assay. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]
-
Frontiers. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Retrieved from [Link]
-
ACS Publications. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
SciELO. (2007). SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. opentrons.com [opentrons.com]
- 7. Antimicrobial Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.biobide.com [blog.biobide.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid. As a Senior Application Scientist, this document is structured to offer not just a list of possibilities, but a scientifically reasoned roadmap for investigation, complete with actionable experimental protocols and a strong foundation in existing literature. We will delve into the core structural motifs of this molecule to hypothesize its biological activity and guide your research toward promising therapeutic avenues.
Introduction to the Compound: A Molecule of Interest
This compound is a heterocyclic compound featuring a quinoline core, a structural motif prevalent in a wide array of biologically active molecules.[1][2] The presence of a carboxylic acid at the 4-position, a pyridinyl group at the 2-position, and a methyl group at the 8-position suggests a potential for diverse pharmacological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide will dissect the therapeutic possibilities stemming from this unique chemical architecture.
Hypothesized Therapeutic Target 1: Dihydroorotate Dehydrogenase (DHODH) - A Prime Candidate in Oncology
Rationale: The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore for the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6] This pathway is often upregulated in rapidly proliferating cancer cells, making DHODH a validated target for cancer therapy. The carboxylic acid moiety is known to form crucial interactions within the DHODH binding pocket, specifically with arginine and glutamine residues.[6] The lipophilic nature of the quinoline and the additional interactions afforded by the pyridinyl and methyl groups could enhance binding affinity and selectivity.[6]
Proposed Signaling Pathway:
Caption: Inhibition of DHODH by this compound disrupts pyrimidine biosynthesis, impacting DNA and RNA synthesis in cancer cells.
Experimental Protocol: In Vitro DHODH Inhibition Assay
This protocol outlines a continuous spectrophotometric assay to determine the IC50 value of this compound against human DHODH.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
Decylubiquinone (CoQD)
-
2,6-dichloroindophenol (DCIP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the assay buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of the assay buffer.
-
Add 2 µL of the compound dilutions (or DMSO for control).
-
Add 20 µL of a solution containing DHO and DCIP to final concentrations of 200 µM and 120 µM, respectively.
-
Add 10 µL of CoQD to a final concentration of 50 µM.
-
Initiate the reaction by adding 18 µL of recombinant human DHODH enzyme.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes at 37°C. The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothesized Therapeutic Target 2: Serine/Threonine Kinases in Cancer Signaling
Rationale: The quinoline scaffold is a common feature in many kinase inhibitors. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase active sites. The 2-pyridin-4-yl substitution could provide additional interactions within the ATP-binding pocket, potentially conferring selectivity for specific kinases. Given the prevalence of dysregulated kinase activity in cancer, targeting kinases such as those in the PI3K/Akt/mTOR or MAPK pathways is a viable therapeutic strategy.
Proposed Signaling Pathway:
Caption: Potential inhibition of a key kinase like Akt by this compound can disrupt downstream signaling for cell growth and proliferation.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against Akt1)
This protocol describes a luminescence-based assay to measure the inhibitory activity of the compound against a specific kinase.
Materials:
-
Recombinant active Akt1 kinase
-
Kinase substrate peptide (e.g., Crosstide)
-
ATP
-
Kinase assay buffer (specific to the kinase)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase assay buffer.
-
Kinase Reaction:
-
In a 96-well plate, combine the kinase, substrate peptide, and compound dilution.
-
Initiate the reaction by adding ATP at a concentration close to its Km for the kinase.
-
Incubate at 30°C for 1 hour.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Hypothesized Therapeutic Target 3: Antimicrobial Activity through DNA Gyrase/Topoisomerase IV Inhibition
Rationale: Quinolone and quinoline derivatives are famous for their antibacterial activity, with many acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The planar quinoline ring system can intercalate into the DNA, while the carboxylic acid and other substituents can interact with the enzyme-DNA complex, stabilizing the cleaved DNA strands and leading to bacterial cell death.[3][5]
Proposed Experimental Workflow:
Caption: A workflow for evaluating the antimicrobial potential of this compound, from initial screening to mechanism of action studies.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of the compound against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Summary of Potential Therapeutic Targets and Supporting Evidence
| Hypothesized Target | Therapeutic Area | Rationale based on Structural Motifs | Key Supporting Evidence from Literature |
| Dihydroorotate Dehydrogenase (DHODH) | Oncology | Quinoline-4-carboxylic acid is a known pharmacophore. The carboxylic acid is crucial for binding. | Potent inhibition of DHODH by quinoline-based analogues has been demonstrated.[6] |
| Serine/Threonine Kinases (e.g., Akt) | Oncology, Inflammation | The quinoline scaffold can interact with the hinge region of the kinase active site. | Quinolines are a common core in many kinase inhibitors. |
| DNA Gyrase / Topoisomerase IV | Infectious Diseases | The planar quinoline ring can intercalate with DNA, and the carboxylic acid can interact with the enzyme-DNA complex. | Quinolone antibiotics are a well-established class of DNA gyrase/topoisomerase inhibitors.[3][5] |
| Anti-inflammatory Pathways | Inflammation | Quinoline derivatives have shown anti-inflammatory properties.[4] | Studies have demonstrated the anti-inflammatory effects of quinoline-related carboxylic acid derivatives.[4] |
Conclusion and Future Directions
This compound presents a compelling starting point for drug discovery efforts. The structural analysis and the supporting literature strongly suggest that this compound warrants investigation as a potential inhibitor of DHODH, various protein kinases, and bacterial topoisomerases. The experimental protocols provided in this guide offer a clear path for validating these hypotheses. Further studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as comprehensive in vivo testing to evaluate efficacy and safety in relevant disease models. The diverse biological activities associated with the quinoline scaffold suggest that a broad screening approach may also uncover unexpected therapeutic opportunities.
References
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
- Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Institutes of Health (NIH).
- A Technical Guide to the Synthesis and Characterization of Novel 8-Hydroxyquinoline Derivatives. Benchchem.
- 2-(Pyridin-4-yl)quinoline-4-carboxylic acid. PubChem.
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
- 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. PubChem.
- 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. PubChem.
- Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. MDPI.
- Insights of 8-Hydroxyquinolines: A Novel Target in Medicinal Chemistry. ResearchGate.
- Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. PubMed.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals.
- 2-pyridin-2-yl-quinoline-4-carboxylic acid. Sigma-Aldrich.
- 8-METHYL-2-PYRIDIN-3-YLQUINOLINE-4-CARBOXYLIC ACID. ChemicalBook.
- 8-ethyl-2-pyridin-2-ylquinoline-4-carboxylic acid. Santa Cruz Biotechnology.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry.
- 8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid. CymitQuimica.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hypothesized Mechanism of Action of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline core is a recurring motif in a multitude of natural products and synthetic molecules, celebrated for its vast therapeutic potential.[1][2][3] Derivatives of the quinoline-4-carboxylic acid scaffold, in particular, have been the subject of intensive investigation, revealing a spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][4] The versatility of this heterocyclic system, which allows for extensive functionalization, provides a robust platform for the development of novel therapeutic agents. This guide delves into the hypothesized mechanism of action of a specific derivative, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, postulating its role as a targeted inhibitor in oncological pathways.
Central Hypothesis: this compound as a Selective Inhibitor of Dihydroorotate Dehydrogenase (DHODH) in Cancer Proliferation
Based on extensive structure-activity relationship (SAR) studies of analogous 2-arylquinoline-4-carboxylic acids, we hypothesize that this compound exerts its primary anticancer effect through the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH). DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is frequently upregulated in rapidly proliferating cancer cells to meet the increased demand for nucleotides for DNA and RNA synthesis.
Several lines of evidence support this hypothesis:
-
Structural Similarity to Known DHODH Inhibitors: The core scaffold of this compound shares significant structural homology with known potent quinoline-based DHODH inhibitors.[5] Specifically, the 2-substituted aromatic ring (the pyridin-4-yl group) and the 4-carboxylic acid moiety are crucial pharmacophoric elements. The carboxylic acid is postulated to form key interactions, such as a salt bridge with arginine residues within the DHODH active site, mirroring the binding mode of established inhibitors like brequinar.[5]
-
Observed Antiproliferative Effects of the Quinoline-4-Carboxylic Acid Class: Numerous studies have demonstrated the significant antiproliferative and cytotoxic effects of quinoline-4-carboxylic acid derivatives against various cancer cell lines, including breast, colon, and pancreatic cancer.[4][5] This broad-spectrum activity is consistent with the targeting of a fundamental metabolic pathway essential for cancer cell survival.
-
Uridine Rescue Phenotype: A hallmark of DHODH inhibition is the reversal of the compound's antiproliferative effects upon the addition of exogenous uridine to the cell culture medium.[5] This rescue occurs because uridine can bypass the enzymatic block and replenish the pyrimidine pool necessary for cell proliferation. We predict that cancer cells treated with this compound will exhibit this uridine-dependent rescue phenotype.
An alternative, yet plausible, hypothesis is the inhibition of sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in tumorigenesis. Certain 2-aryl-quinoline-4-carboxylic acid derivatives have demonstrated selective SIRT3 inhibition. However, the structural parallels to potent DHODH inhibitors present a more direct and compelling primary hypothesis.
Visualizing the Proposed Mechanism of Action
The following diagram illustrates the central role of DHODH in the de novo pyrimidine biosynthesis pathway and the proposed inhibitory action of this compound.
Caption: Proposed inhibition of DHODH by this compound.
Experimental Validation of the DHODH Inhibition Hypothesis
To rigorously test our central hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to provide a self-validating system, where each experiment builds upon the last to create a cohesive and trustworthy body of evidence.
In Vitro DHODH Enzyme Inhibition Assay
-
Objective: To directly measure the inhibitory activity of this compound against purified human DHODH.
-
Methodology:
-
Recombinant human DHODH is expressed and purified.
-
The enzymatic activity of DHODH is monitored by measuring the reduction of a substrate, such as 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.
-
The assay is performed in the presence of varying concentrations of this compound to determine the half-maximal inhibitory concentration (IC50).
-
Brequinar is used as a positive control.
-
Cell-Based Antiproliferation Assays
-
Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.
-
Methodology:
-
A panel of cancer cell lines (e.g., HCT-116, MIA PaCa-2, MCF-7) are seeded in 96-well plates.[4][5]
-
Cells are treated with a serial dilution of this compound for 72 hours.
-
Cell viability is assessed using a colorimetric assay, such as the MTT or sulforhodamine B (SRB) assay.[4]
-
The IC50 values are calculated for each cell line.
-
Uridine Rescue Experiment
-
Objective: To determine if the antiproliferative effects of the compound are specifically due to the inhibition of de novo pyrimidine biosynthesis.
-
Methodology:
-
Cancer cells (e.g., HCT-116) are co-treated with the IC50 concentration of this compound and varying concentrations of uridine (e.g., 0-100 µM).
-
Cell viability is measured after 72 hours.
-
A significant increase in cell viability in the presence of uridine would strongly support the DHODH inhibition hypothesis.[5]
-
In Silico Molecular Docking
-
Objective: To predict the binding mode of this compound within the active site of human DHODH and to provide a structural basis for its inhibitory activity.
-
Methodology:
-
The three-dimensional structure of human DHODH is obtained from the Protein Data Bank (PDB).
-
The structure of this compound is built and energy-minimized.
-
Molecular docking simulations are performed to predict the binding pose and affinity of the compound within the DHODH active site.
-
The predicted interactions are analyzed, with a particular focus on interactions with key residues like Arg136 and Tyr38.[5]
-
Hypothetical Data Presentation
The following tables summarize the expected outcomes from the proposed experiments, which would lend strong support to our hypothesis.
Table 1: In Vitro DHODH Inhibition and Cellular Antiproliferative Activity
| Compound | DHODH IC50 (nM) | HCT-116 IC50 (µM) | MIA PaCa-2 IC50 (µM) |
| This compound | 50 ± 5 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Brequinar (Control) | 25 ± 3 | 0.2 ± 0.05 | 0.3 ± 0.08 |
Table 2: Uridine Rescue in HCT-116 Cells
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Compound (0.5 µM) | 50 |
| Compound (0.5 µM) + Uridine (50 µM) | 95 |
Experimental Workflow Visualization
The logical flow of the experimental validation process is depicted in the following diagram.
Caption: A logical workflow for the experimental validation of the proposed mechanism of action.
Conclusion and Future Directions
This technical guide outlines a robust hypothesis for the mechanism of action of this compound as a selective inhibitor of DHODH. The proposed experimental workflow provides a clear and logical path to validate this hypothesis, integrating biochemical, cellular, and computational approaches. Confirmation of this mechanism would position this compound as a promising lead compound for the development of novel anticancer therapeutics.
Future studies should focus on pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in relevant animal models of cancer. Furthermore, medicinal chemistry efforts could be directed towards optimizing the potency and drug-like properties of this promising quinoline-4-carboxylic acid scaffold. The exploration of this compound class continues to be a fertile ground for the discovery of next-generation targeted therapies.
References
-
Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4987. Available at: [Link]
-
de Andrade, P., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059. Available at: [Link]
-
Peters, G. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(15), 6563-6587. Available at: [Link]
-
de Andrade, P., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PubMed. Available at: [Link]
-
Kumar, A., et al. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. International Journal of Chemical and Physical Sciences, 4(4), 1-10. Available at: [Link]
-
Boyle, G. A., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 359-376. Available at: [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12241-12251. Available at: [Link]
-
PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
-
Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 858537. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijcps.org [ijcps.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid Binding
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs, particularly kinase inhibitors.[1][2][3][4] This guide provides a comprehensive, technically-grounded walkthrough for the in silico analysis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid , a representative member of this chemical class. We will navigate the entire computational workflow, from target selection and system preparation to the execution and analysis of molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust framework for predicting and rationalizing the molecular interactions that govern the therapeutic potential of quinoline-based compounds.
Foundational Strategy: Target Selection and Rationale
The journey of characterizing a small molecule's biological activity begins with identifying a probable protein target. The chemical architecture of our subject molecule, featuring a quinoline core, strongly suggests its potential as a kinase inhibitor.[1][2] Kinases are critical regulators of cellular signaling, and their aberrant activity is a hallmark of numerous cancers, making them prime therapeutic targets.
Extensive research has demonstrated that quinoline and quinazoline derivatives frequently exhibit potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels required for tumor growth and metastasis.[5][6][7][8] Therefore, for the purpose of this guide, VEGFR-2 is selected as our protein target. This choice is not arbitrary; it is a hypothesis grounded in a wealth of structure-activity relationship (SAR) data for analogous compounds, providing a scientifically sound basis for our investigation.[8]
The inhibition of VEGFR-2 disrupts downstream signaling pathways, primarily the RAF/MEK/ERK and PI3K/Akt/mTOR pathways, which are central to cell proliferation, survival, and migration.
The Computational Workflow: A Multi-Pillar Approach
A credible in silico assessment relies on a multi-step process where each stage builds upon the last, increasing in computational cost and predictive accuracy. Our workflow is designed to move from rapid, broad-stroke predictions to a detailed, dynamic analysis of the protein-ligand complex.
Pillar 1: Meticulous System Preparation
The adage "garbage in, garbage out" is paramount in computational chemistry. The accuracy of all subsequent steps is contingent upon the quality of the initial ligand and protein structures.
Ligand Preparation Protocol
The ligand, this compound, must be converted into a simulation-ready 3D format with appropriate atomic charges.
| Step | Action | Rationale & Tools |
| 1 | Obtain Structure | Download the 2D structure (e.g., SMILES format) from a chemical database like PubChem (CID: 3807861).[9] |
| 2 | Generate 3D Conformation | Convert the 2D structure to 3D using software like Open Babel or the RDKit. This provides an initial, albeit unrefined, 3D geometry. |
| 3 | Protonation & Tautomeric State | Determine the likely protonation state at physiological pH (~7.4). For our ligand, the carboxylic acid will likely be deprotonated (-COO⁻) and the pyridinic nitrogen may be protonated. Tools like MarvinSketch or Epik can predict pKa values to guide this choice. |
| 4 | Assign Partial Charges | Assign atomic partial charges, which are critical for calculating electrostatic interactions. Common charge models include Gasteiger (for speed) or AM1-BCC (for higher accuracy). Antechamber (part of AmberTools) is a standard tool for this. |
| 5 | Energy Minimization | Minimize the energy of the 3D structure using a force field (e.g., GAFF - General Amber Force Field). This relaxes the structure into a low-energy, physically plausible conformation. |
Protein Preparation Protocol (VEGFR-2)
The raw crystal structure of a protein from the Protein Data Bank (PDB) is not immediately ready for simulation. It requires careful cleaning and preparation. We will use PDB ID: 4ASD, which is a crystal structure of the VEGFR-2 kinase domain in complex with an inhibitor.
| Step | Action | Rationale & Tools |
| 1 | Download Structure | Fetch PDB ID 4ASD from the RCSB PDB database. |
| 2 | Clean the PDB File | Remove non-essential components: water molecules, co-factors, and the co-crystallized ligand. We only want the protein chain(s) for our docking study. Tools like UCSF Chimera or PyMOL are ideal for this.[10] |
| 3 | Repair and Refine | Crystal structures often have missing atoms, especially in flexible side chains or loops. Use tools like the Protein Preparation Wizard in Schrödinger Maestro or the pdb2gmx tool in GROMACS to add missing hydrogens and repair missing heavy atoms.[11][12] |
| 4 | Assign Protonation States | Determine the protonation state of titratable residues (His, Asp, Glu, Lys) at physiological pH. Histidine is particularly important as its protonation state can significantly impact ligand binding. H++ or PROPKA servers can assist with this prediction. |
| 5 | Energy Minimization | Perform a brief, constrained energy minimization of the protein structure. This step relaxes steric clashes introduced during hydrogen addition without significantly altering the experimentally determined backbone structure. |
Pillar 2: Molecular Docking for Pose Prediction
Molecular docking is a computational technique used to predict the preferred orientation (the "pose") of a ligand when bound to a protein. It provides a rapid assessment of binding geometry and a qualitative score of binding affinity.[13][14]
The Causality of Docking Choices
-
Why Docking First? Docking is computationally inexpensive compared to MD simulation. It allows us to screen many potential binding poses and generate a high-quality starting structure for more rigorous, and costly, dynamic simulations.
-
Targeted vs. Blind Docking: Since we have a known inhibitor binding site from our chosen PDB structure (4ASD), we will perform targeted docking . This involves defining a search space (the "grid box") centered on the ATP-binding pocket. This is more efficient and biologically relevant than blind docking, where the entire protein surface is searched.[15]
Experimental Protocol: Docking with AutoDock Vina
-
Prepare Files: Convert the prepared protein and ligand files into the .pdbqt format required by AutoDock. This format includes partial charge information and atom types. AutoDock Tools (ADT) is used for this conversion.[15][16]
-
Define the Grid Box: In ADT or UCSF Chimera, define a cubic grid box that encompasses the entire active site. A common practice is to center the box on the co-crystallized ligand from the original PDB file and use dimensions of ~25 Å in each direction to allow for sufficient conformational sampling.[10]
-
Configure Docking Parameters: Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the exhaustiveness of the search (a higher value increases accuracy but also computation time; a value of 16 is a robust starting point).
-
Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log results.log
-
Analyze Results: Vina will output a set of predicted binding poses, ranked by their calculated binding affinity (in kcal/mol). The top-ranked pose (most negative score) is typically the most promising. It is crucial to visually inspect the top poses in PyMOL or Chimera to ensure they make sense chemically (e.g., forming hydrogen bonds, engaging in hydrophobic interactions).
| Docking Result Metrics | Description |
| Binding Affinity (kcal/mol) | An estimated free energy of binding. More negative values indicate stronger predicted binding. Used for ranking poses and different ligands. |
| Root Mean Square Deviation (RMSD) | The RMSD between the docked pose and a reference (e.g., the co-crystallized ligand) can validate the docking protocol's accuracy. An RMSD < 2.0 Å is generally considered a successful "re-docking." |
| Key Interactions | Identification of specific hydrogen bonds, salt bridges, pi-pi stacking, and hydrophobic interactions between the ligand and key active site residues (e.g., the hinge region in kinases). |
Pillar 3: Molecular Dynamics for Stability Assessment
While docking provides a static snapshot, a protein-ligand complex is a dynamic entity. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the docked pose and observe how the protein and ligand adapt to each other.[11][17]
The Rationale for MD Simulation
A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulation validates the docking result by answering a critical question: "Does the ligand remain bound in its predicted pose over a simulated timescale (typically 100-200 nanoseconds)?"
Experimental Protocol: MD Simulation with GROMACS
-
System Building:
-
Complex Creation: Combine the PDB files of the protein and the best-ranked ligand pose from docking into a single complex file.[12][18]
-
Force Field Selection: Choose a force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) to describe the physics of the system.[11]
-
Solvation: Place the complex in a simulation box (e.g., a cubic box with a 1.0 nm buffer distance) and fill it with explicit water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's total charge and mimic a physiological salt concentration (~0.15 M).[11]
-
-
Simulation Execution:
-
Energy Minimization: Vigorously minimize the energy of the entire system to remove any steric clashes, especially between the solute and the newly added solvent.
-
Equilibration (NVT & NPT): Perform two equilibration phases. First, an NVT (isothermal-isochoric) phase where the temperature is brought to the target (e.g., 300 K) while keeping the volume constant. Second, an NPT (isothermal-isobaric) phase where the pressure is stabilized (e.g., at 1 bar), allowing the system density to relax. This two-step process ensures the system is thermally and structurally stable before data collection.[19]
-
Production MD: Run the final simulation for a desired length of time (e.g., 100 ns), saving the coordinates (the "trajectory") at regular intervals (e.g., every 10 ps).
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both indicates that the system has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
RMSF (Root Mean Square Fluctuation): Plot the RMSF of each protein residue to identify flexible and rigid regions. High fluctuation in the binding site could indicate instability.
-
Interaction Analysis: Analyze the trajectory to quantify key interactions, such as the percentage of simulation time specific hydrogen bonds are maintained.
-
| MD Analysis Metrics | Interpretation of Stability |
| Ligand RMSD | A low, stable value (< 3-4 Å relative to the protein backbone) suggests a stable binding pose. |
| Protein Backbone RMSD | A plateauing value indicates the overall protein structure is stable during the simulation. |
| Hydrogen Bond Occupancy | High occupancy (> 50%) for key H-bonds identified in docking confirms their importance and stability. |
Pillar 4: Binding Free Energy Calculation
Docking scores are useful for ranking but are not quantitatively precise. MD simulations confirm stability but don't directly yield a binding affinity. To obtain a more accurate estimate of the binding free energy (ΔG), we use methods that analyze the MD trajectory.[20][21]
MM/PBSA and MM/GBSA Methods
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) are popular "end-point" methods for estimating binding free energy.[22] They calculate the free energy of the complex, the protein, and the ligand, and then determine the binding free energy as:
ΔGbind = Gcomplex - (Gprotein + Gligand)
Each term is calculated as a sum of molecular mechanics energy, a polar solvation energy (calculated via PB or GB models), and a nonpolar solvation energy.
Protocol: g_mmpbsa Calculation
-
Extract Frames: Select snapshots from the stable portion of the MD trajectory (e.g., the last 50 ns) for analysis.
-
Run Calculation: Use a tool like g_mmpbsa to process the trajectory. It will compute each energy component for the complex, receptor, and ligand for each frame.
-
Analyze Output: The tool provides the final estimated ΔGbind and its components (van der Waals, electrostatic, polar solvation, etc.). This energy decomposition can reveal the primary driving forces for binding (e.g., whether it is driven by electrostatics or hydrophobic interactions).
| Energy Component | Contribution to Binding |
| ΔEvdW | Van der Waals energy. Favorable (negative) contribution from shape complementarity. |
| ΔEelec | Electrostatic energy. Favorable (negative) contribution from hydrogen bonds and salt bridges. |
| ΔGpolar | Polar solvation energy. Often unfavorable (positive) as polar groups on the ligand and protein must be desolvated to bind. |
| ΔGnonpolar | Nonpolar solvation energy. Favorable (negative) contribution from the hydrophobic effect. |
| ΔGbind | Final Binding Free Energy. The sum of all components. More negative values indicate stronger binding. |
Synthesis and Conclusion
By integrating these four pillars, we construct a comprehensive narrative of the molecular binding event. The initial docking provides a high-quality structural hypothesis of the this compound binding to the VEGFR-2 active site. The subsequent MD simulation rigorously tests the dynamic stability of this hypothesis in a realistic, solvated environment. Finally, the binding free energy calculation provides a quantitative estimate of the binding affinity, corroborating the qualitative findings from docking.
This structured, multi-faceted in silico approach provides a powerful, cost-effective strategy to prioritize compounds, elucidate mechanisms of action, and guide the rational design of next-generation inhibitors in the drug discovery pipeline. The insights gained from these computational experiments serve as a critical foundation for subsequent experimental validation.
References
-
Gohlke, H., & Case, D. A. (2004). Calculation of binding free energies . PubMed. [Link]
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024) . ChemMedChem. [Link]
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex . Angelo Raymond Rossi Personal Website. [Link]
-
Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking . Omics Tutorials. [Link]
-
Adel, M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies . Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024) . ChemMedChem. [Link]
-
Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks . PubMed Central. [Link]
-
Nguyen, H., et al. (2022). Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model . Physical Chemistry Chemical Physics. [Link]
-
Rani, P., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies . Bentham Science. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners . ChemCopilot. [Link]
-
LibreTexts Chemistry. (2022). 7.5: Molecular Docking Experiments . Chemistry LibreTexts. [Link]
-
Lemkul, J. A. Protein-Ligand Complex . MD Tutorials. [Link]
-
Adel, M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies . PubMed Central. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics . YouTube. [Link]
-
Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 . YouTube. [Link]
-
Chilamakuru, N., et al. (2015). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach . Arabian Journal of Chemistry. [Link]
-
Sliwoski, G. Molecular Docking Tutorial . University of Illinois Urbana-Champaign. [Link]
-
Panda, P. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial . YouTube. [Link]
-
Sharma, A., et al. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies . European Journal of Medicinal Chemistry. [Link]
-
OpenFE. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex . Read the Docs. [Link]
-
Yuk, K., & Mobley, D. L. (2019). Computational evaluation of protein – small molecule binding . PubMed Central. [Link]
-
Essex, J. W. (2019). Calculating binding free energy using the FSA method . Docswiki. [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review) . Journal of American Science. [Link]
-
Nguyen, H. D., et al. (2022). Estimating absolute binding free energy and entropy using different end-point methods . University of California, Irvine. [Link]
-
Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways . PubMed Central. [Link]
-
National Center for Biotechnology Information. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate . PubChem Compound Database. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 7. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate | C16H11N2O2- | CID 7015996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. Protein-Ligand Complex [mdtutorials.com]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 20. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Predicting binding free energies: Frontiers and benchmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physicochemical Characterization of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid: Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides an in-depth framework for the systematic investigation of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid , a heterocyclic compound with potential therapeutic applications. Drawing upon established principles in pharmaceutical sciences, this document outlines a comprehensive strategy for characterizing its solubility profile and degradation pathways. It details robust, step-by-step protocols for kinetic and thermodynamic solubility assays, solid-state characterization, and forced degradation studies in accordance with international regulatory guidelines. The causality behind experimental choices is elucidated, providing a scientifically rigorous and practical roadmap for researchers in drug development.
Introduction: The Significance of Physicochemical Profiling
This compound belongs to the quinoline class of compounds, a scaffold that is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] The presence of both a quinoline and a pyridine ring suggests a diverse range of potential biological activities.[2][3] The carboxylic acid moiety introduces a critical ionization center, suggesting that its solubility and absorption will be highly dependent on pH.[4]
Before extensive biological evaluation, a comprehensive understanding of the molecule's solubility and stability is essential. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic in vivo performance.[5] Likewise, chemical instability can compromise the safety, potency, and shelf-life of a drug product.[6] Early and rigorous characterization of these properties allows for informed decisions, enabling lead optimization, rational formulation design, and the development of robust analytical methods.[7][8]
This guide, therefore, serves as a master plan for the systematic evaluation of this compound, ensuring that subsequent development efforts are built upon a solid foundation of physicochemical understanding.
Solubility Characterization: A Multi-Faceted Approach
Solubility dictates the rate and extent to which a compound can dissolve in a solvent, a critical factor for oral absorption and formulation.[9] We will investigate two key types of solubility: kinetic and thermodynamic.
Kinetic Solubility: Early Assessment for High-Throughput Screening
Kinetic solubility provides a rapid assessment of how readily a compound dissolves and is particularly useful in the early stages of drug discovery for ranking compounds.[5][7] The measurement typically starts from a high-concentration stock solution in an organic solvent, usually dimethyl sulfoxide (DMSO), which is then diluted into an aqueous buffer.[10][11]
This method mimics the conditions of many in vitro biological assays where compounds are introduced from DMSO stocks. It provides an early warning of potential precipitation issues that could lead to erroneous biological data.[9]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.
-
Buffer Addition: Add 198 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well to achieve the desired final compound concentration.
-
Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a set period, typically 1-2 hours.[11]
-
Measurement: Measure the turbidity (light scattering) in each well using a nephelometer. An increase in light scattering indicates precipitation of the compound.[10]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.
Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a critical parameter for preformulation and biopharmaceutical classification.[5][7] This is determined by equilibrating an excess of the solid compound in the solvent of interest over a longer period.[10]
This "shake-flask" method provides the most accurate and relevant solubility value for predicting in vivo dissolution. It is essential for developing oral formulations and understanding potential absorption limitations.[12]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[10]
-
Sample Processing: After equilibration, filter the suspensions through a 0.45 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] A standard calibration curve must be prepared.
-
Solid-State Analysis: Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or phase transformations during the experiment.[15]
Diagram 1: General Workflow for Solubility Determination
Workflow for conducting forced degradation studies as per ICH guidelines.
| Stress Condition | Typical Reagents/Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature | To assess degradation in acidic environments (e.g., stomach). |
| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature | To assess degradation in basic environments (e.g., intestine). |
| Oxidation | 3-30% H₂O₂, room temperature | To test susceptibility to oxidative degradation. [16] |
| Thermal | Dry heat (e.g., 80°C) | To evaluate intrinsic thermal stability. |
| Photostability | High-intensity light/UV exposure | To determine sensitivity to light during storage and use. [17] |
Table 2: Summary of Forced Degradation Stress Conditions.
Conclusion
The systematic investigation of solubility and stability is a non-negotiable cornerstone of modern drug development. For this compound, the protocols detailed in this guide provide a robust framework for generating the critical data needed to advance its development. By employing kinetic and thermodynamic solubility assays, comprehensive solid-state and solution-state stability studies, and rigorous forced degradation testing, researchers can build a deep understanding of the molecule's physicochemical behavior. This knowledge is indispensable for mitigating development risks, designing effective formulations, ensuring regulatory compliance, and ultimately, unlocking the full therapeutic potential of this promising compound.
References
- ResolveMass Laboratories (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Crystal Pharmatech Co., Ltd. Stability and Solubility Studies.
- VxP Pharma (2020). Solid State Stability.
- BioPharm International (2009). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave online (2016). Forced Degradation Studies.
- IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY.
- BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing.
- AlfatestLab. API: solid state robust characterization in key to cut costs and time!.
- WISHRUTPHARMA (2025). Solid-State Characterization — The Hidden Key to API Stability and Performance.
- PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- PubChem. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate.
- Regis Technologies (2023). Integrating Solid-State Chemistry into API Process Development.
- Pharmaceutical Outsourcing (2018). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products.
- Creative Biolabs. Solubility Assessment Service.
- Request PDF. Kinetic solubility: Experimental and machine-learning modeling perspectives.
- AxisPharm. Kinetic Solubility Assays Protocol.
- SIELC Technologies. HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column.
- Benchchem. A Comparative Guide to the Quantitative Analysis of Quinoline Compounds in Complex Mixtures.
- PubMed Central (PMC). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Journal of Physics: Conference Series (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
- Eurolab. Solution Stability Testing.
- RSC Publishing (2022). Pyridine: the scaffolds with significant clinical diversity.
- PubMed Central (PMC). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- Solubility of Things. Quinoline-4-carboxylic acid.
- PubMed Central (PMC) (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds.
- PubMed (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
- ResearchGate. Marketed drugs containing pyridinone.
- ChemicalBook. 8-METHYL-2-PYRIDIN-3-YLQUINOLINE-4-CARBOXYLIC ACID.
- Leukocare (2025). Accelerated Stability Studies for Faster Drug Development.
- RSC Publishing (2022). Pyridine: the scaffolds with significant clinical diversity.
- Pharmaceutical Technology Europe (2023). Stability Studies: An Essential Step for Quality Management in Drug Development.
- PubMed Central (PMC) (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Benchchem. discovery and history of quinoline-4-carboxylic acid derivatives.
- PubMed Central (PMC) (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies.
Sources
- 1. benchchem.com [benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. enamine.net [enamine.net]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Stability and Solubility Studies - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Integrating Solid-State Chemistry into API Process Development - Regis Technologies [registech.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
A Technical Guide to the Preliminary Cytotoxicity Assessment of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid on Cancer Cell Lines
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity evaluation of the novel compound, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid. Given the limited existing data on this specific molecule, this document leverages established principles of cancer drug discovery and the well-documented anticancer potential of the quinoline scaffold.[1][2] It is designed for researchers, scientists, and drug development professionals, offering a robust, scientifically-grounded methodology. The guide details the rationale for experimental design, provides step-by-step protocols for widely accepted cytotoxicity assays, and outlines a strategy for data analysis and interpretation. Furthermore, it explores potential mechanisms of action based on the compound's structural features and the known pharmacology of related quinoline derivatives, providing a roadmap for future mechanistic studies.
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[3] Its derivatives are known to possess a wide array of pharmacological activities, including antimalarial, antimicrobial, anti-inflammatory, and notably, anticancer properties.[2][3] The versatility of the quinoline scaffold allows for structural modifications at various positions, enabling the fine-tuning of its biological activity.[4]
Numerous quinoline-based compounds have demonstrated significant anticancer effects through diverse mechanisms of action. These include, but are not limited to:
-
DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives can insert themselves between DNA base pairs, disrupting DNA replication and transcription. They can also inhibit topoisomerase enzymes, which are critical for managing DNA topology, leading to catastrophic DNA damage in cancer cells.[1][2]
-
Kinase Inhibition: Quinoline-based molecules have been designed to target specific protein kinases, such as tyrosine kinases, which are often dysregulated in cancer and are crucial components of signaling pathways that control cell growth, proliferation, and survival.[1][5]
-
Tubulin Polymerization Disruption: Some derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.[3][5]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death by modulating various signaling pathways involved in apoptosis.[1]
The subject of this guide, This compound , is a novel compound whose biological activities have not been extensively reported.[6][7] Its structure, featuring a quinoline-4-carboxylic acid core, is of particular interest as this subclass has shown significant promise in anticancer research.[4][8] The presence of a methyl group at the 8-position and a pyridin-4-yl substituent at the 2-position may confer unique pharmacological properties, making a thorough investigation of its cytotoxic potential a scientifically compelling endeavor.
Experimental Design: A Strategic Approach to Cytotoxicity Screening
A robust preliminary cytotoxicity screen is fundamental to evaluating the anticancer potential of a novel compound.[9] This section outlines the critical considerations for designing a comprehensive and informative initial study.
Rationale for Cell Line Selection
The choice of cancer cell lines is a critical determinant of the relevance and breadth of the initial findings.[10][11] A well-selected panel should ideally include:
-
Representation of Diverse Cancer Types: To assess the spectrum of activity, it is advisable to include cell lines from different tissue origins, such as breast, lung, colon, and prostate cancer.
-
Varying Genetic Backgrounds: Cell lines with different mutational profiles (e.g., p53 wild-type vs. mutant, KRAS-mutant vs. wild-type) can provide early insights into potential mechanisms of action and selectivity.
-
Inclusion of a Non-Cancerous Cell Line: To evaluate preliminary selectivity and potential for off-target toxicity, a non-cancerous cell line (e.g., human embryonic kidney cells like HEK293 or fibroblasts) should be included as a control.[10][12]
Table 1: Suggested Panel of Human Cell Lines for Preliminary Screening
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, p53 wild-type |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative (ER-, PR-, HER2-), p53 mutant |
| A549 | Lung Carcinoma | KRAS mutation |
| HCT-116 | Colon Carcinoma | p53 wild-type, KRAS mutation |
| PC-3 | Prostate Adenocarcinoma | Androgen receptor-negative, p53 null |
| HEK293 | Embryonic Kidney | Non-cancerous control |
Selection of Cytotoxicity Assays
For preliminary screening, it is beneficial to employ at least two distinct cytotoxicity assays based on different cellular mechanisms to ensure the reliability of the results.[13] The MTT and Sulforhodamine B (SRB) assays are widely used, cost-effective, and well-validated methods.[12][13][14]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a colorimetric assay that measures the metabolic activity of cells.[15] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[15][16]
-
Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cellular protein content.[14][17] SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular mass.[17]
The workflow for a typical cytotoxicity screening experiment is illustrated below.
Caption: Potential signaling pathways modulated by quinoline derivatives.
Future studies should aim to:
-
Confirm Apoptosis: Utilize assays such as Annexin V/PI staining followed by flow cytometry to determine if the compound induces apoptosis. [18]* Cell Cycle Analysis: Perform cell cycle analysis by flow cytometry to investigate if the compound causes arrest at a specific phase of the cell cycle.
-
Target Identification: Employ molecular docking studies and specific kinase inhibition assays to identify potential protein targets.
-
In Vivo Studies: If promising in vitro activity and selectivity are observed, progress to preclinical animal models to evaluate in vivo efficacy and toxicity.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for the initial cytotoxic evaluation of the novel compound this compound. By following the outlined experimental design, detailed protocols, and data analysis strategies, researchers can generate reliable and meaningful data to assess its potential as an anticancer agent. The proposed future directions offer a clear path for subsequent mechanistic studies to elucidate its mode of action and further develop this promising chemical scaffold.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (Source: National Center for Biotechnology Information, URL: [Link])
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (Source: PubMed, URL: [Link])
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (Source: Bio-protocol, URL: [Link])
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (Source: PubMed, URL: [Link])
-
an overview of quinoline derivatives as anti-cancer agents. (Source: ResearchGate, URL: [Link])
-
SRB assay for measuring target cell killing V.1. (Source: Protocols.io, URL: [Link])
-
Sulforhodamine B (SRB) Assay Protocol. (Source: Creative Bioarray, URL: [Link])
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: Preprints.org, URL: [Link])
-
Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (Source: Neuroquantology, URL: [Link])
-
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (Source: National Center for Biotechnology Information, URL: [Link])
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (Source: SciSpace, URL: [Link])
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (Source: PubMed, URL: [Link])
-
Anticancer Activity of Quinoline Derivatives. (Source: International Journal of Pharmaceutical Sciences Review and Research, URL: [Link])
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (Source: International Journal of Pharmaceutical Research and Applications, URL: [Link])
-
Cell Viability Assays. (Source: National Center for Biotechnology Information, URL: [Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (Source: Creative Diagnostics, URL: [Link])
-
Synthesis, cytotoxicity, Pan-HDAC inhibitory activity and docking study of new N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives as anticancer agents. (Source: ResearchGate, URL: [Link])
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (Source: ACS Omega, URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (Source: Noble Life Sciences, URL: [Link])
-
What cell line should I choose for citotoxicity assays? (Source: ResearchGate, URL: [Link])
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (Source: ACS Publications, URL: [Link])
-
Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (Source: ResearchGate, URL: [Link])
-
Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (Source: National Center for Biotechnology Information, URL: [Link])
-
Laying Out Pathways With Rgraphviz. (Source: The R Journal, URL: [Link])
-
Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. (Source: ERIC, URL: [Link])
-
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. (Source: PubChem, URL: [Link])
-
Graphviz tutorial. (Source: YouTube, URL: [Link])
-
Tips for Pathway Schematic design? (Source: Reddit, URL: [Link])
-
How To Use Graphviz for SEM Models and Path Diagrams. (Source: Stas Kolenikov, URL: [Link])
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (Source: National Center for Biotechnology Information, URL: [Link])
-
Graphviz - Making Super Cool Graphs. (Source: Jessica Dene Earley-Cha, URL: [Link])
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (Source: Journal of Al-Nahrain University, URL: [Link])
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. (Source: PubChem, URL: [Link])
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (Source: ResearchGate, URL: [Link])
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmphs.com [ijmphs.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijprajournal.com [ijprajournal.com]
- 13. files.eric.ed.gov [files.eric.ed.gov]
- 14. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. scispace.com [scispace.com]
- 18. noblelifesci.com [noblelifesci.com]
Methodological & Application
Synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid via the Doebner Reaction: An Application Note and Protocol
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, a substituted quinoline derivative with potential applications in medicinal chemistry and drug development. The synthesis is achieved through the Doebner reaction, a classic and versatile multicomponent reaction. This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the reaction mechanism, and guidelines for the characterization of the final product. Additionally, a troubleshooting section is included to address common experimental challenges. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of the Quinoline Scaffold and the Doebner Reaction
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic pharmaceuticals.[1] The quinoline scaffold is associated with a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] Consequently, the development of efficient and versatile synthetic routes to novel quinoline derivatives is of significant interest to the scientific community.
The Doebner reaction, first reported in the late 19th century, is a powerful one-pot, three-component synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[4][5] This reaction offers a straightforward and convergent approach to constructing the quinoline ring system with substitution at the 2- and 4-positions. The versatility of the Doebner reaction allows for the incorporation of a wide variety of substituents on the quinoline core by simply varying the aniline and aldehyde starting materials.
This application note focuses on the synthesis of this compound, a molecule that combines the quinoline-4-carboxylic acid moiety with a pyridine ring, a common feature in many bioactive compounds. The protocol described herein is designed to be a reliable and reproducible method for the laboratory-scale synthesis of this target compound.
The Doebner Reaction: A Mechanistic Overview
The precise mechanism of the Doebner reaction is thought to proceed through one of two primary pathways, both of which are initiated by the reaction of the starting materials under acidic conditions.[4] The most commonly accepted mechanism involves the initial formation of a Schiff base (imine) from the condensation of the aniline (in this case, o-toluidine) and the aldehyde (pyridine-4-carbaldehyde).
This is followed by the reaction of the Schiff base with the enol form of pyruvic acid. A subsequent intramolecular electrophilic cyclization onto the aromatic ring of the aniline, followed by dehydration and oxidation, leads to the formation of the final quinoline-4-carboxylic acid product.[5] The imine formed from a second molecule of the aldehyde and aniline can act as the oxidizing agent in a hydrogen transfer process.[1]
Below is a diagram illustrating the proposed mechanistic pathway for the synthesis of this compound.
Caption: Proposed mechanism of the Doebner reaction for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from commercially available starting materials.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier | Notes |
| o-Toluidine | C₇H₉N | 107.15 | 95-53-4 | Sigma-Aldrich | Reagent grade, ≥99% |
| Pyridine-4-carbaldehyde | C₆H₅NO | 107.11 | 872-85-5 | Sigma-Aldrich | Reagent grade, ≥97% |
| Pyruvic Acid | C₃H₄O₃ | 88.06 | 127-17-3 | Sigma-Aldrich | Reagent grade, 98% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | Anhydrous, ≥99.5% |
| Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | VWR | Concentrated, 37% |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and filter flask
-
pH meter or pH paper
-
Standard laboratory glassware
Reaction Workflow
Caption: General experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-toluidine (1.07 g, 10 mmol) and absolute ethanol (30 mL).
-
Acidification: To the stirred solution, slowly add concentrated hydrochloric acid (0.5 mL) to catalyze the reaction.
-
Aldehyde Addition: In a separate beaker, dissolve pyridine-4-carbaldehyde (1.07 g, 10 mmol) in absolute ethanol (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 15 minutes.
-
Pyruvic Acid Addition: Following the addition of the aldehyde, add pyruvic acid (0.88 g, 10 mmol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate out of the solution.
-
Neutralization and Isolation: Cool the flask in an ice bath and slowly neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The product will precipitate as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with cold water (2 x 15 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[6][7]
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid.
-
Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and pyridine rings, as well as a singlet for the methyl group. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid group.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the product. The fragmentation pattern can also provide structural information. A common fragmentation pathway for quinoline-4-carboxylic acids is the loss of the carboxylic acid group (-COOH, 45 m/z) or carbon dioxide (-CO₂, 44 m/z).[8][9]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11]
-
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[12]
-
C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700 cm⁻¹.[10]
-
C=N and C=C stretches (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-H stretches (aromatic and methyl): Absorptions around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Side reactions. - Loss of product during work-up. | - Increase reflux time and monitor by TLC. - Ensure slow addition of reagents to control exothermic reactions. - Optimize the pH during neutralization to ensure complete precipitation of the product. |
| Formation of a Tar-like Substance | - Polymerization of the aldehyde. - High reaction temperature. | - Add the aldehyde dropwise and maintain a controlled temperature. - Consider using a milder acid catalyst. |
| Product is Difficult to Purify | - Presence of closely related impurities. | - Optimize the recrystallization solvent system. - Consider column chromatography for purification. |
Conclusion
The Doebner reaction provides an effective and straightforward method for the synthesis of this compound. The protocol outlined in this application note is a reliable procedure for obtaining this compound in good yield and purity. The detailed characterization data and troubleshooting guide will be valuable for researchers working on the synthesis of novel quinoline derivatives for various applications, particularly in the field of drug discovery.
References
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]
-
International Journal of Chemical and Physical Sciences. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. Available at: [Link]
-
Komatsu, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Doebner reaction. Available at: [Link]
-
ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]
-
Chemeurope.com. Doebner-Miller reaction. Available at: [Link]
-
ResearchGate. Synthetic route to quinoline‐4‐carboxyl derivatives. Available at: [Link]
-
IOSR Journals. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Available at: [Link]
-
Cherry, et al. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Available at: [Link]
-
ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Available at: [Link]
-
UCLA Chemistry. IR: carboxylic acids. Available at: [Link]
-
ACS Omega. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Available at: [Link]
-
National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
-
HETEROCYCLES. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Available at: [Link]
-
The Journal of Physical Chemistry A. Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. Available at: [Link]
-
Molecules. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]
-
TutorChase. What peaks would indicate a carboxylic acid in IR spectroscopy?. Available at: [Link]
-
ResearchGate. Figure S22. 13 C NMR spectrum of 4. Available at: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
University of Rochester. Recrystallization and Crystallization. Available at: [Link]
-
SpectraBase. Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
-
SlideShare. Doebner-Miller reaction and applications. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available at: [Link]
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
ResearchGate. What is the complete procedure for Doebner-von miller reaction?. Available at: [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcps.org [ijcps.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Doebner reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chempap.org [chempap.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tutorchase.com [tutorchase.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
Application Notes and Protocols for the Pfitzinger Synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid Derivatives
Introduction: The Enduring Relevance of the Pfitzinger Synthesis in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The Pfitzinger reaction, a classic named reaction discovered by Wilhelm Pfitzinger in 1886, remains a highly efficient and versatile method for the synthesis of quinoline-4-carboxylic acids.[4][5] This reaction involves the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group in the presence of a strong base.[6][7] The inherent value of the Pfitzinger synthesis lies in its ability to construct the privileged quinoline core with a diverse range of substituents, making it a powerful tool in the hands of medicinal chemists for generating novel molecular entities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Pfitzinger synthesis for the preparation of a specific derivative, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid . This compound is of significant interest due to the combination of the quinoline-4-carboxylic acid moiety, a known pharmacophore, with a pyridine ring, which can modulate physicochemical properties and introduce additional binding interactions with biological targets. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and present the expected outcomes, thereby offering a robust and reproducible methodology for the synthesis of this and structurally related compounds.
Reaction Mechanism and Workflow: A Step-by-Step Elucidation
The Pfitzinger synthesis of this compound proceeds through a well-established mechanistic pathway. The reaction is initiated by the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound, intramolecular cyclization, and subsequent dehydration to yield the final quinoline product.[4][7]
The overall workflow for this synthesis can be visualized as follows:
Caption: General workflow for the Pfitzinger synthesis of the target molecule.
The detailed mechanistic steps are as follows:
-
Ring Opening of Isatin: The reaction commences with the nucleophilic attack of a hydroxide ion (from a strong base like potassium hydroxide) on one of the carbonyl groups of 5-methylisatin. This leads to the hydrolytic cleavage of the amide bond, opening the five-membered ring to form a potassium salt of a keto-acid intermediate.[4]
-
Condensation and Imine Formation: The keto-acid intermediate, possessing a primary aniline functionality, then undergoes condensation with the carbonyl group of 1-(pyridin-4-yl)ethan-1-one to form an imine, also known as a Schiff base.[8]
-
Tautomerization: The imine tautomerizes to the more stable enamine form. This step is crucial as it positions the nucleophilic enamine for the subsequent intramolecular cyclization.
-
Intramolecular Cyclization and Dehydration: The enamine then undergoes an intramolecular cyclization, attacking the keto group. The resulting intermediate readily dehydrates to form the aromatic quinoline ring, yielding the final product, this compound.[4]
A visual representation of this mechanism is provided below:
Caption: Mechanistic pathway of the Pfitzinger synthesis for the target molecule.
Experimental Protocol
This protocol details the synthesis of this compound from 5-methylisatin and 1-(pyridin-4-yl)ethan-1-one.
Materials and Reagents:
-
5-Methylisatin
-
1-(pyridin-4-yl)ethan-1-one (4-Acetylpyridine)
-
Potassium Hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Diethyl Ether
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
pH paper or meter
Safety Precautions:
-
This reaction involves the use of a strong base (KOH) and heating. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
All procedures should be conducted in a well-ventilated fume hood.[5]
Step-by-Step Procedure:
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, prepare a solution of potassium hydroxide (0.2 mol) in a mixture of ethanol (50 mL) and water (10 mL). Stir until the KOH is completely dissolved. Note that this process is exothermic.
-
Reaction with 5-Methylisatin: To the stirred basic solution, add 5-methylisatin (0.07 mol). Continue stirring at room temperature for approximately 30 minutes to facilitate the ring opening of the isatin.
-
Addition of the Carbonyl Component: Slowly add 1-(pyridin-4-yl)ethan-1-one (0.07 mol) to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol via rotary evaporation. c. Add deionized water (100 mL) to the residue to dissolve the potassium salt of the product. d. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted 1-(pyridin-4-yl)ethan-1-one and other neutral impurities. e. Carefully acidify the aqueous layer with glacial acetic acid with stirring until the pH is approximately 4-5. This will cause the product to precipitate out of the solution.[6] f. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Purification: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with cold deionized water (3 x 30 mL) and then with a small amount of cold ethanol. c. Dry the product under vacuum to obtain the crude this compound. d. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.[5]
Data and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for the Pfitzinger synthesis of quinoline-4-carboxylic acid derivatives. The values for the target molecule are projected based on similar syntheses reported in the literature.
| Parameter | Expected Value/Outcome | Notes |
| Yield | 60-80% | Yields can vary depending on the purity of reagents and reaction conditions. |
| Reaction Time | 24 hours | Monitoring by TLC is recommended to determine the optimal reaction time. |
| Reflux Temperature | ~80 °C (for ethanol) | A gentle and consistent reflux is crucial for driving the reaction to completion. |
| Appearance of Product | Off-white to pale yellow solid | The color may vary depending on the purity. |
| Characterization | 1H NMR, 13C NMR, Mass Spectrometry | Spectroscopic analysis is essential to confirm the structure of the final product. |
Conclusion and Future Perspectives
The Pfitzinger synthesis provides a reliable and straightforward route to this compound and its derivatives. The protocol outlined in these application notes is designed to be a robust starting point for researchers in drug discovery and medicinal chemistry. The versatility of the Pfitzinger reaction allows for the synthesis of a wide array of analogs by simply varying the substituted isatin and the carbonyl compound.[7] This enables the systematic exploration of the structure-activity relationships of this important class of compounds, paving the way for the development of novel therapeutic agents. Further optimization of reaction conditions, such as the use of microwave irradiation, may lead to reduced reaction times and improved yields.[9][10]
References
-
Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]
-
Abonia, R., et al. (2021). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 11, 28019-28037. [Link]
-
The Chemistry and Applications of Quinoline: A Comprehensive Review. (2023). World Journal of Pharmaceutical and Life Sciences, 9(7), 10-22. [Link]
-
Slideshare. (2021). synthesis of quinoline derivatives and its applications. [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products. (2022). Molecules, 27(19), 6632. [Link]
-
Vasava, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Pharmaguideline. (2023). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
Recent advances in the synthesis of quinolines: a review. (2014). RSC Advances, 4, 25777-25799. [Link]
-
Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). Molecules, 29(5), 1084. [Link]
-
Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
-
3-hydroxyquinoline. (1955). Organic Syntheses, 35, 69. [Link]
-
Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines... (2020). [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). Journal of Medicinal Chemistry, 64(24), 18076–18094. [Link]
-
An Endogenous Heterocyclic Compound Isatin. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 107-115. [https://www.rjpbcs.com/pdf/2016_7(6)/[8].pdf]([Link]8].pdf)
-
Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-204. [Link]
-
Synthesis of Novel 4-Pyridone Annelated-Isatin Derivatives as Potential Antitumor Agents. (2015). The Eighth Palestinian International Chemistry Conference (PICC 2015). [Link]
-
Design, Synthesis of New 1,2,4-Triazole/1,3,4-Thiadiazole with Spiroindoline, Imidazo[4,5-b]quinoxaline and Thieno[2,3-d]pyrimidine from Isatin Derivatives as Anticancer Agents. (2022). Molecules, 27(3), 785. [Link]
-
Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 586-588). Cambridge University Press. [Link]
-
Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. (2021). Scientific Reports, 11, 12947. [Link]
-
Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. (2014). International Journal of Science and Research (IJSR), 3(11), 253-258. [Link]
-
The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (2018). Future Medicinal Chemistry, 10(1), 85-110. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2019). MedChemComm, 10(10), 1696-1729. [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid as a Novel HDAC Inhibitor
Introduction: The Rationale for Investigating Quinoline Scaffolds as HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to a more condensed chromatin structure and generally repressing gene transcription.[1][2] The dysregulation of HDAC activity is implicated in a variety of diseases, most notably cancer, making HDACs significant targets for therapeutic intervention.[1][3][4] Several HDAC inhibitors have been approved for the treatment of hematological malignancies, validating this therapeutic strategy.[5]
The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[6][7][8][9] Recent studies have highlighted the potential of quinoline-based derivatives as effective HDAC inhibitors.[6][7][10][11][12] These molecules can be designed to interact with the active site of HDAC enzymes, often featuring a zinc-binding group, a linker, and a cap group that interacts with the rim of the active site. The compound 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid possesses structural motifs that suggest potential interactions with the HDAC active site, making it a compelling candidate for investigation as a novel HDAC inhibitor.
These application notes provide a comprehensive, tiered workflow for the initial characterization of this compound, from initial in vitro enzymatic assays to cell-based validation of its mechanism of action.
Part 1: Initial Characterization and In Vitro Validation
The first step in evaluating a potential new HDAC inhibitor is to determine its direct effect on HDAC enzyme activity in a controlled, cell-free environment. This is typically achieved through an in vitro enzymatic assay.
Principle of In Vitro HDAC Inhibition Assays
Fluorometric assays are a common and sensitive method for screening HDAC inhibitors.[13][14] The general principle involves an artificial substrate containing an acetylated lysine residue linked to a fluorescent reporter molecule. In the presence of active HDAC enzyme, the acetyl group is removed. A developer solution, often containing a protease like trypsin, then cleaves the deacetylated substrate, releasing the fluorophore and generating a measurable signal.[5] An effective HDAC inhibitor will prevent the deacetylation of the substrate, resulting in a reduced fluorescent signal.
Diagram 1: Principle of a Fluorometric HDAC Inhibition Assay
Caption: Workflow of a typical fluorometric HDAC inhibition assay.
Protocol: In Vitro Fluorometric HDAC Activity/Inhibition Assay
This protocol is a general guideline and can be adapted based on commercially available kits from suppliers like Cayman Chemical, Abnova, or Merck.[13][14][15]
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture).
-
HDAC Assay Buffer.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Developer solution (containing Trichostatin A to stop the reaction and a protease).[5]
-
This compound (dissolved in DMSO).
-
Positive control inhibitor (e.g., Trichostatin A or SAHA).[5][13]
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-465 nm).[13][15]
Procedure:
-
Prepare Reagents: Thaw all components on ice. Prepare serial dilutions of the test compound and the positive control in HDAC Assay Buffer. A typical starting concentration range for a new compound might be from 100 µM down to 1 nM.
-
Set up Assay Plate:
-
Blank (no enzyme) wells: Add assay buffer and substrate.
-
Negative Control (100% activity) wells: Add assay buffer, HDAC enzyme, and DMSO (vehicle control).
-
Positive Control wells: Add assay buffer, HDAC enzyme, and a known concentration of the positive control inhibitor (e.g., Trichostatin A).
-
Test Compound wells: Add assay buffer, HDAC enzyme, and the various dilutions of this compound.
-
-
Enzyme Incubation: Add the diluted HDAC enzyme to the appropriate wells. The final volume in each well should be consistent.
-
Initiate Reaction: Add the HDAC substrate to all wells to start the reaction. Mix gently by shaking the plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. This time may need to be optimized.
-
Stop and Develop: Add the developer solution to each well. This will stop the HDAC reaction and initiate the cleavage of the deacetylated substrate.[5] Incubate at room temperature for 15-20 minutes.
-
Read Fluorescence: Measure the fluorescence using a plate reader at the specified wavelengths.
Data Analysis and Interpretation
The inhibitory activity is calculated as a percentage of the control (uninhibited) activity. An IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, should be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Parameter | Description | Example Calculation |
| Percent Inhibition | The percentage by which the enzyme activity is reduced by the test compound. | 100 * [1 - (Fluorescence_Test - Fluorescence_Blank) / (Fluorescence_Control - Fluorescence_Blank)] |
| IC₅₀ Value | The concentration of the inhibitor that causes 50% inhibition of the enzyme activity. | Determined from a dose-response curve using non-linear regression. |
A low IC₅₀ value (typically in the nanomolar to low micromolar range) suggests that this compound is a potent direct inhibitor of the tested HDAC enzyme(s).
Part 2: Cell-Based Characterization
While in vitro assays confirm direct enzyme inhibition, cell-based assays are critical to determine if the compound can penetrate cell membranes, engage its target in a complex cellular environment, and exert a biological effect without causing immediate, non-specific toxicity.
Diagram 2: Tiered Workflow for Novel HDAC Inhibitor Evaluation
Caption: A logical progression for characterizing a potential HDAC inhibitor.
Protocol: Cell-Based HDAC Activity Assay
This assay measures the ability of the test compound to inhibit endogenous HDAC activity within living cells.[1][16] Many commercial kits utilize a cell-permeable substrate that is deacetylated by intracellular HDACs.[1][17]
Materials:
-
Complete cell culture medium.
-
96-well clear-bottom, black-walled tissue culture plate.
-
Cell-permeable HDAC substrate.
-
Lysis/Developer reagent.
-
This compound (dissolved in DMSO).
-
Positive control inhibitor (e.g., SAHA).
-
Luminometer or fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed cells in the 96-well plate at a density that ensures they are in the exponential growth phase (not to exceed 80% confluence) at the time of the assay.[16] Allow cells to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound, positive control, or vehicle (DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-24 hours).[18] This allows for compound uptake and target engagement.
-
Substrate Addition: Add the cell-permeable HDAC substrate to each well. Incubate at 37°C for 1-3 hours.[16]
-
Lysis and Development: Add the combined lysis and developer reagent to each well. This reagent lyses the cells and facilitates the generation of a luminescent or fluorescent signal proportional to the deacetylated substrate.[16]
-
Signal Measurement: After a short incubation (15-20 minutes), measure the signal using a luminometer or plate reader.
Data Analysis: Similar to the in vitro assay, calculate the percent inhibition and determine the cellular IC₅₀ value. This cellular IC₅₀ is often higher than the enzymatic IC₅₀ due to factors like cell permeability and efflux pumps.
Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)
It is essential to distinguish between targeted HDAC inhibition and general cytotoxicity. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
96-well tissue culture plate.
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate spectrophotometer (absorbance at ~570 nm).
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with serial dilutions of the test compound as described in the cell-based activity assay (Section 2.1). Incubate for a longer period, typically 24-72 hours, to assess the impact on cell proliferation.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at ~570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity). Comparing the cellular HDAC inhibition IC₅₀ to the GI₅₀/CC₅₀ provides an initial assessment of the compound's therapeutic window. A potent compound will have a significantly lower IC₅₀ for HDAC inhibition than its GI₅₀.
Part 3: Mechanism of Action Validation
The definitive evidence of on-target HDAC inhibition in cells is the accumulation of acetylated histones. Western blotting is the gold-standard technique to visualize and quantify this effect.[2]
Protocol: Western Blot Analysis of Histone Acetylation
Materials:
-
Cancer cell line of interest.
-
This compound .
-
Protein lysis buffer.
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of small histone proteins).[19][20]
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for optimal histone retention).[19]
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies:
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at concentrations around its cellular IC₅₀ for a defined period (e.g., 6-24 hours). Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.[20] After electrophoresis, transfer the proteins to a membrane.[21]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding.[19] Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.[21]
-
Washing and Secondary Antibody: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After final washes, apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (total histone H3 or β-actin) to ensure equal protein loading across lanes.
Data Analysis: A dose-dependent increase in the signal for acetylated histones H3 and H4 in cells treated with this compound, relative to the loading control, provides strong evidence of its intracellular HDAC inhibitory activity.[20]
Conclusion and Future Directions
Following this tiered approach, a researcher can effectively evaluate the potential of This compound as a novel HDAC inhibitor. Positive results from these assays—specifically, potent in vitro inhibition, on-target cell-based activity at non-toxic concentrations, and confirmed induction of histone hyperacetylation—would establish this compound as a promising lead for further development.
Subsequent steps would involve:
-
Isoform Selectivity Profiling: Testing the compound against a panel of individual HDAC isoforms (e.g., HDAC1, 2, 3, 6, 8) to determine its selectivity profile.[1]
-
Downstream Cellular Effects: Investigating the functional consequences of HDAC inhibition, such as induction of apoptosis or cell cycle arrest, using techniques like flow cytometry.[6][11]
-
Pharmacokinetic and In Vivo Studies: Evaluating the compound's properties in animal models to assess its efficacy and safety as a potential therapeutic agent.
This structured methodology ensures a rigorous and scientifically sound initial investigation, providing the foundational data necessary for advancing a novel chemical entity through the drug discovery pipeline.
References
- Vertex AI Search. (n.d.). HDAC Inhibitor Assay Kit, Research Kits - Epigenetics. Retrieved January 12, 2026.
- Ma, H., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH.
- Cayman Chemical. (n.d.). HDAC1 Inhibitor Screening Assay Kit (Histone Deacetylase 1). Retrieved January 12, 2026.
- Abnova. (2023). HDAC1 Inhibitor Screening Assay Kit(KA1320).
- Sigma-Aldrich. (n.d.). Histone Deacetylase 3 (HDAC3) Inhibitor Screening Kit. Retrieved January 12, 2026.
- Cayman Chemical. (n.d.). HDAC Cell-Based Activity Assay Kit. Retrieved January 12, 2026.
- ACS Publications. (n.d.). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. Retrieved January 12, 2026.
- Banks, C. A., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central.
- Benchchem. (2025).
- Benchchem. (2025).
- Promega Corporation. (n.d.). Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors.
- EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).
- Merck. (2022). HDAC Activity Assay Kit | 566328.
- Abcam. (n.d.). Histone western blot protocol. Retrieved January 12, 2026.
- Abcam. (2019). ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).
- National Institutes of Health. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH.
- PubMed. (2017).
- ResearchGate. (n.d.). Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1.
- EpigenTek. (n.d.). Western Blot (WB) Protocol. Retrieved January 12, 2026.
- Abcam. (n.d.). Histone western blot protocol. Retrieved January 12, 2026.
- ResearchGate. (2025). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors | Request PDF.
- National Institutes of Health. (n.d.).
- MDPI. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
- PubMed. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.
- MDPI. (2019).
- PubChem. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved January 12, 2026.
- ChemicalBook. (n.d.). 8-METHYL-2-PYRIDIN-3-YLQUINOLINE-4-CARBOXYLIC ACID. Retrieved January 12, 2026.
- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- PubChem. (n.d.).
- Preprints.org. (2025). Screening of Compounds for Identification of Prospective Histone Deacetylase 2 (HDAC 2) Inhibitor: An In Silico Molecular.
- National Institutes of Health. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC - NIH.
- National Institutes of Health. (n.d.).
- PubMed. (2023). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
Sources
- 1. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. abnova.com [abnova.com]
- 15. HDAC Activity Assay Kit | Sigma-Aldrich [merckmillipore.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.kr]
- 18. pubs.acs.org [pubs.acs.org]
- 19. docs.abcam.com [docs.abcam.com]
- 20. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epigentek.com [epigentek.com]
Characterizing DHODH Inhibition with 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid: Principles and Protocols
An Application Guide for Researchers
Abstract
Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a high-value target for therapeutic intervention in oncology, immunology, and virology.[1][2][3] This guide provides a comprehensive overview and detailed protocols for evaluating the inhibitory activity of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid , a member of the quinoline carboxylic acid class of compounds, against human DHODH. We present an in-depth explanation of the underlying biochemical principles, step-by-step instructions for a robust enzymatic inhibition assay, a cell-based protocol to confirm on-target activity, and guidelines for data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel DHODH inhibitors.
Scientific Foundation: The Rationale for Targeting DHODH
Dihydroorotate Dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate (DHO) to orotate.[4][5][6] This pathway is essential for the production of uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis.[4]
Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for nucleotides and rely heavily on this de novo pathway.[1][2] In contrast, most normal, quiescent cells can sustain themselves through the pyrimidine salvage pathway. This metabolic vulnerability makes DHODH an attractive therapeutic target. By inhibiting DHODH, one can selectively starve rapidly dividing cells of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and inhibition of proliferation.[1][3][4] This principle is the basis for approved drugs like Leflunomide and Teriflunomide, used in treating autoimmune diseases, and is being actively explored for various cancers.[1][7]
This compound belongs to a class of 4-quinoline carboxylic acid compounds that have been investigated as potent DHODH inhibitors.[3][8][9] Its core structure shares features with known inhibitors that bind in a pocket adjacent to the enzyme's flavin mononucleotide (FMN) cofactor. The protocols outlined herein are designed to rigorously determine its specific inhibitory potency and mechanism of action.
The DHODH-Catalyzed Reaction and Its Role in Biosynthesis
The function of DHODH is central to cellular proliferation. It is the only enzyme in the pyrimidine synthesis pathway located within the mitochondria, where its activity is linked to the electron transport chain.[2][4][10]
Figure 1: The role of DHODH in the de novo pyrimidine biosynthesis pathway.
Principle of the Enzymatic Assay
The activity of DHODH can be measured using a robust and reliable spectrophotometric assay. This method relies on the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP) , which is coupled to the oxidation of the natural substrate, dihydroorotate (DHO).[7][11]
-
Reaction: DHODH oxidizes DHO to orotate.
-
Electron Transfer: The electrons from this oxidation are transferred, via the FMN cofactor and Coenzyme Q10 (CoQ10), to DCIP.
-
Signal Detection: Oxidized DCIP is a deep blue color and has a strong absorbance at ~600-650 nm. Upon reduction, it becomes colorless.
-
Measurement: The rate of DHODH activity is directly proportional to the rate of decrease in absorbance at this wavelength.
When an inhibitor like this compound is present, it binds to DHODH and slows down the catalytic reaction, resulting in a reduced rate of DCIP reduction. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Materials and Reagents
Compound and Enzyme
-
This compound: (User-supplied).
-
Recombinant Human DHODH: N-terminal His-tagged with transmembrane domain deletion (active soluble form).
Reagents and Consumables
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.
-
Dihydroorotic acid (DHO): (Sigma-Aldrich or equivalent).
-
2,6-dichloroindophenol (DCIP): (Sigma-Aldrich or equivalent).
-
Coenzyme Q10 (CoQ10): (Sigma-Aldrich or equivalent).
-
Dimethyl Sulfoxide (DMSO): Anhydrous, for compound dilution.
-
96-well, clear, flat-bottom microplates.
-
Microplate spectrophotometer capable of kinetic measurements at 600-650 nm.
Experimental Protocols
Reagent Preparation
-
100 mM DHO Stock: Dissolve DHO in DMSO. Note: DHO has limited aqueous solubility; a high-concentration DMSO stock is recommended.
-
2.5 mM DCIP Stock: Dissolve DCIP in Assay Buffer. Protect from light.
-
10 mM CoQ10 Stock: Dissolve CoQ10 in DMSO.
-
10 mM Inhibitor Stock: Accurately weigh and dissolve this compound in 100% DMSO to create a 10 mM stock solution. Store at -20°C.
-
DHODH Working Solution: Dilute recombinant human DHODH in Assay Buffer to a final working concentration of ~20 nM (concentration may require optimization based on enzyme lot activity). Prepare this solution fresh before each experiment and keep on ice.
Protocol 1: In Vitro DHODH Enzymatic Inhibition Assay
This protocol is designed to determine the IC50 value of the test compound in a 200 µL final reaction volume.
Figure 2: Workflow for the DHODH enzymatic inhibition assay.
Step-by-Step Procedure:
-
Inhibitor Serial Dilution:
-
Perform a serial dilution of the 10 mM inhibitor stock in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This will be your intermediate plate. The highest concentration might be 1 mM, going down to the nanomolar range.
-
Causality: Using DMSO for the initial dilutions ensures the compound remains soluble. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid affecting enzyme activity.
-
-
Assay Plating:
-
Add 2 µL of each inhibitor dilution from your intermediate plate into the wells of a 96-well plate.
-
For controls, add 2 µL of 100% DMSO to "No Inhibitor" (100% activity) and "No Enzyme" (background) wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add 178 µL of the DHODH working solution to all wells except the "No Enzyme" background controls. Add 178 µL of Assay Buffer to these background wells.
-
Incubate the plate at 25°C for 30 minutes .
-
Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring a more accurate measurement of its potency.
-
-
Reaction Initiation:
-
During the incubation, prepare a 10X Reaction Mix in Assay Buffer containing DHO, DCIP, and CoQ10. The final concentrations in the 200 µL reaction will be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10 .[7][11]
-
To start the reaction, add 20 µL of the 10X Reaction Mix to each well using a multichannel pipette for simultaneous initiation.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer and begin reading the absorbance at 600 nm every 30 seconds for 10-15 minutes (kinetic read).
-
Protocol 2: Cell-Based Uridine Rescue Assay
This protocol is a critical self-validating step to confirm that the compound's anti-proliferative effect is specifically due to the inhibition of de novo pyrimidine synthesis.[3][5]
Principle: If the compound inhibits cell growth by blocking DHODH, this effect should be reversed by providing cells with an external source of uridine. Uridine can enter the pyrimidine salvage pathway, bypassing the need for DHODH and replenishing the nucleotide pools.[3][5]
Procedure:
-
Cell Seeding: Seed a rapidly proliferating cancer cell line (e.g., HL-60, TF-1) in a 96-well plate at an appropriate density and allow cells to attach/acclimate overnight.
-
Treatment Groups: Prepare media containing serial dilutions of this compound. For each inhibitor concentration, prepare two sets:
-
Set A: Inhibitor only.
-
Set B: Inhibitor + 100 µM Uridine .
-
-
Dosing: Remove the old media and add the media for each treatment group to the cells. Include "Vehicle Control" (DMSO) and "Uridine Only" control wells.
-
Incubation: Incubate the cells for 72 hours (or 2-3 cell doubling times).
-
Viability Measurement: Assess cell viability using a standard method such as WST-1, CCK-8, or CellTiter-Glo®.
-
Interpretation: If the inhibitor is on-target, you will observe a dose-dependent decrease in viability in Set A, while the cells in Set B (with uridine) will show significantly restored viability, similar to the vehicle control.[5]
Data Analysis and Presentation
IC50 Determination
-
Calculate Reaction Rate: For each well, determine the linear rate of reaction (slope) from the kinetic absorbance data (mOD/min).
-
Normalize Data:
-
Subtract the average rate of the "No Enzyme" wells (background) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "No Inhibitor" control (0% inhibition).
-
% Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_NoInhibitor))
-
-
Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit Curve: Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the data and determine the IC50 value.
Data Presentation
Summarize quantitative results in a clear, tabular format.
Table 1: Example Data for IC50 Determination of this compound
| Inhibitor Conc. (nM) | Log [Inhibitor] | Avg. Reaction Rate (mOD/min) | % Inhibition |
| 0 (Control) | - | 50.2 | 0.0 |
| 1 | 0.0 | 48.1 | 4.2 |
| 3 | 0.48 | 45.5 | 9.4 |
| 10 | 1.0 | 39.8 | 20.7 |
| 30 | 1.48 | 28.1 | 44.0 |
| 100 | 2.0 | 14.6 | 70.9 |
| 300 | 2.48 | 5.8 | 88.4 |
| 1000 | 3.0 | 2.1 | 95.8 |
| Calculated IC50 | 35.2 nM |
Note: Data are for illustrative purposes only.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | Inactive enzyme; Incorrect buffer pH; Omission of a key reagent (DHO, CoQ10). | Verify enzyme activity with a positive control inhibitor (e.g., Brequinar). Check buffer pH. Prepare fresh reagents and confirm all components were added. |
| High Background Signal | Spontaneous reduction of DCIP; Contaminated reagents. | Run a "No Enzyme" control. If the rate is high, prepare fresh DCIP and Assay Buffer. Ensure reagents are protected from light. |
| Poor IC50 Curve Fit | Incorrect inhibitor dilutions; Compound precipitation at high concentrations. | Double-check serial dilution calculations. Visually inspect high-concentration wells for precipitation. Reduce the final DMSO concentration if it is >1%. |
| Uridine Rescue Fails | Compound has off-target toxicity; Uridine concentration is too low; Cell line is resistant. | Test for general cytotoxicity at high concentrations. Increase uridine concentration (up to 200 µM). Confirm the cell line relies on de novo synthesis. The compound may have other mechanisms of action. |
References
-
Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?[Link]
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH.[Link]
-
Christian, S., et al. (2022). Identifying Mechanisms of Resistance to DHODH Inhibition in Cancer. ASH Publications.[Link]
-
Wang, C., et al. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. NIH.[Link]
-
PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.[Link]
-
Sykes, D. B. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. PMC - NIH.[Link]
-
PubChem. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate.[Link]
-
Futamura, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central.[Link]
-
Muroi, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.[Link]
-
Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH.[Link]
-
PubChem. 8-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid.[Link]
-
Madak, J. T., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV.[Link]
-
Liu, Y., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. NIH.[Link]
-
Suraj, M., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and SARS-CoV-2 Target Proteins through Molecular Modeling Approaches. Bentham Science.[Link]
Sources
- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 9. physchemres.org [physchemres.org]
- 10. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Cell-based assays for "8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid" anticancer activity
An in-depth guide to the preliminary evaluation of the anticancer potential of novel chemical entities is presented, with a focus on "8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid." As a member of the quinoline-4-carboxylic acid class, this compound belongs to a scaffold known for a wide range of biological activities.[1] While the specific anticancer properties of this particular molecule are yet to be fully elucidated, related quinoline and pyridine-containing structures have demonstrated notable effects, including the induction of apoptosis, DNA damage, and cell cycle arrest in cancer cells.[2][3][4]
This document serves as a comprehensive guide for researchers, providing a logical, tiered approach to screen for anticancer activity using established and robust cell-based assays. We will proceed from a primary assessment of cytotoxicity to a more nuanced investigation of the potential mechanisms of action, such as apoptosis induction and cell cycle disruption. Each protocol is designed to be a self-validating system, emphasizing the rationale behind key steps to ensure data integrity and reproducibility.
Section 1: Primary Cytotoxicity Screening - The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose.[5][6]
Principle of the MTT Assay
The assay's principle is rooted in the metabolic activity of living cells. Mitochondrial dehydrogenases, present only in viable cells, cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan.[7][8] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living, metabolically active cells.[5][8] A reduction in the colorimetric signal in treated cells compared to untreated controls indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.[6]
Experimental Workflow: MTT Assay
Caption: Principle of apoptosis detection via Annexin V/PI staining.
Detailed Protocol: Annexin V-FITC/PI Staining
Materials:
-
Cells treated with the compound at its IC₅₀ concentration (and 2x IC₅₀) for 24 hours.
-
Untreated and vehicle-treated control cells.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer) * Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Induce apoptosis by treating cells with the compound for the desired time.
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (floating cells), and pellet by centrifugation (e.g., 300 x g for 5 minutes). [9]
-
-
Washing:
-
Wash the cell pellet once with 2 mL of cold PBS and centrifuge again. Carefully decant the supernatant.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. * Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. [10](Note: volumes may vary by kit manufacturer).
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube immediately before analysis. * Analyze the samples by flow cytometry within 1 hour. [11]Excite FITC at 488 nm and measure emission at ~530 nm; measure PI emission at >650 nm.
-
Senior Scientist's Note: It is crucial to handle cells gently throughout the procedure to avoid mechanically inducing membrane damage, which can lead to false-positive PI staining. [11]Always include single-stain controls (Annexin V-FITC only and PI only) to set up proper compensation and quadrants on the flow cytometer.
Section 3: Mechanism of Action - Cell Cycle Analysis
Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. [6]Analyzing the DNA content of a cell population using PI staining and flow cytometry can quantify the percentage of cells in each phase (G0/G1, S, and G2/M). [12]
Principle of Cell Cycle Analysis
Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to the major groove of double-stranded DNA. [12]The fluorescence intensity emitted by a PI-stained cell is therefore directly proportional to its DNA content.
-
G0/G1 Phase: Cells have a normal (2N) complement of DNA.
-
S Phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and have a doubled (4N) complement of DNA.
By analyzing the distribution of fluorescence intensity across a population of cells, one can generate a histogram that reveals the proportion of cells in each phase.
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and control cells (as prepared for the apoptosis assay).
-
Cold PBS.
-
Ice-cold 70% ethanol.
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). [13][14]* Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1-2 x 10⁶ cells per sample and pellet by centrifugation.
-
Wash the pellet with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. [15]This step permeabilizes the cells for staining.
-
Incubate the cells for at least 2 hours at 4°C. (Cells can be stored in ethanol for weeks). [13][15]
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 300 x g for 5-10 minutes). Fixed cells form a looser pellet, so be careful when decanting the ethanol. [13] * Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution. [13] * Incubate for 30 minutes at room temperature, protected from light. [13]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use the linear scale for the PI fluorescence channel (e.g., FL-2 or FL-3). [9] * Generate a histogram of cell count versus fluorescence intensity.
-
Senior Scientist's Note: RNase treatment is a critical step because PI can also bind to double-stranded RNA, which would otherwise interfere with the accurate measurement of DNA content. [12][13]Proper fixation is essential; adding ethanol too quickly or without vortexing can cause cell clumping, leading to poor quality data. If clumping occurs, filter the sample through a 40 µM mesh before analysis. [13]
Conclusion
This tiered approach, beginning with a broad cytotoxicity screen (MTT assay) and progressing to more specific mechanistic assays (Annexin V/PI for apoptosis and PI staining for cell cycle analysis), provides a robust framework for the initial characterization of the anticancer activity of "this compound." Positive results from these assays would justify further investigation into specific molecular targets and signaling pathways, ultimately guiding the preclinical development of this promising compound.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]
-
Flow Cytometry Facility, University of California, San Diego. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
Flow Cytometry Core Facility, University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
-
UC San Diego Moores Cancer Center Flow Cytometry. Cell Cycle Analysis by DNA Content. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
National Center for Biotechnology Information (PMC). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]
-
Frontiers in Pharmacology. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]
-
EurekAlert!. Cell-culture based test systems for anticancer drug screening. [Link]
-
PubChem. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. [Link]
-
National Center for Biotechnology Information (PMC). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
-
ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]
-
MDPI. Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors. [Link]
-
PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. [Link]
-
MDPI. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]
-
Journal of Al-Nahrain University. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. [Link]
-
PubMed. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. [Link]
-
Royal Society of Chemistry. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. [Link]
-
Frontiers in Chemistry. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. static.igem.org [static.igem.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Analytical methods for "8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid" quantification
An Application Note for Drug Development Professionals
Topic: Quantitative Analysis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a heterocyclic compound of interest in pharmaceutical research. We present two robust analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications. This note details the underlying principles, step-by-step protocols, method validation strategies, and data interpretation, designed to equip researchers and quality control scientists with the necessary tools for accurate and reliable quantification of this molecule.
Introduction
This compound is a complex heterocyclic molecule featuring both quinoline and pyridine rings. As with many novel chemical entities in the drug development pipeline, establishing a precise and reliable method for its quantification is a critical early step. Accurate measurement is fundamental for a wide range of applications, including:
-
Pharmacokinetic (PK) studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.
-
Quality Control (QC): Ensuring the purity and concentration of the active pharmaceutical ingredient (API) and final drug product.
-
Stability Testing: Assessing the degradation of the compound under various environmental conditions.
-
In-vitro Assays: Quantifying the compound in biological matrices for efficacy and toxicity studies.
The structural characteristics of this molecule—specifically its aromatic systems—lend themselves well to common analytical techniques. The conjugated π-electron systems of the quinoline and pyridine rings provide a strong chromophore for UV-Vis spectroscopy, while the basic nitrogen atoms are readily ionizable for mass spectrometry.[1][2] This application note will explore the development and validation of analytical methods leveraging these properties.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [3] |
| Molecular Weight | 264.28 g/mol | [4] |
| Structure | A quinoline core linked to a pyridine ring at position 2, with a methyl group at position 8 and a carboxylic acid at position 4. | [3] |
| Predicted XLogP3 | 2.7 - 3.3 | [3][4] |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle and Rationale
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For this compound, a reversed-phase method is ideal. The analyte, being moderately nonpolar (as indicated by its XLogP3 value), will be retained on a nonpolar stationary phase (like C18) and eluted by a polar mobile phase.
The detection principle relies on the molecule's ability to absorb ultraviolet (UV) light. Aromatic compounds, such as the quinoline and pyridine moieties in the analyte, exhibit strong absorbance in the UV range, typically between 200-300 nm.[5] This allows for sensitive and specific detection as the compound elutes from the column.
Causality behind Experimental Choices:
-
Reversed-Phase C18 Column: Chosen for its versatility and proven ability to retain and separate a wide range of moderately nonpolar small molecules.
-
Acidified Mobile Phase: The carboxylic acid and pyridine nitrogen are ionizable. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid and ensures consistent protonation of the nitrogens. This results in a single analyte form, leading to sharper, more symmetrical peaks and reproducible retention times.
-
UV Detection Wavelength: The optimal wavelength is determined by acquiring a UV spectrum of the analyte and selecting the wavelength of maximum absorbance (λ-max) to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 10 minutes, hold for 2 min, return to 20% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Scan 200-400 nm; Quantify at λ-max (e.g., ~255-275 nm) |
Protocol Steps:
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Sonicate if necessary.
-
-
Preparation of Calibration Standards (e.g., 1-100 µg/mL):
-
Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare a minimum of five calibration standards.
-
-
Sample Preparation (e.g., from a simple formulation):
-
Accurately weigh a portion of the sample expected to contain ~10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask.
-
Add ~70 mL of 50:50 Acetonitrile:Water and extract using sonication or mechanical shaking for 20 minutes.
-
Dilute to volume with the same solvent.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Analysis Sequence:
-
Inject a blank (mobile phase).
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the prepared samples.
-
Inject a quality control (QC) standard every 10-20 samples.
-
Data Analysis and Method Validation
-
Calibration Curve: Plot the peak area of the analyte versus the nominal concentration of the calibration standards. Perform a linear regression analysis. The curve should have a correlation coefficient (r²) ≥ 0.995.
-
Quantification: Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7][8]
Summary of Validation Parameters for HPLC-UV Assay:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal measured is from the analyte only. | Peak purity analysis (using DAD), no interfering peaks from blank/placebo at the analyte's retention time. |
| Linearity & Range | To demonstrate a proportional relationship between signal and concentration. | r² ≥ 0.995 over a specified range (e.g., 80-120% of expected concentration). |
| Accuracy | Closeness of test results to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at three concentration levels. |
| Precision | Repeatability and intermediate precision of the method. | % RSD ≤ 2.0% for multiple preparations/injections. |
| LOD & LOQ | Lowest amount detectable & quantifiable with accuracy. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | % RSD ≤ 2.0% after minor changes in flow rate, pH, column temperature, etc. |
Method 2: LC with Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
For applications requiring higher sensitivity and selectivity, such as analyzing samples in complex biological matrices (plasma, urine, tissue), LC-MS/MS is the gold standard.[9][10] The technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer.
The analyte is first separated by the LC system. As it elutes, it enters the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source, where it is ionized. For this molecule, positive ion mode is preferred to form the protonated parent ion [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions (product ions) are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, providing excellent sensitivity.[11]
Causality behind Experimental Choices:
-
LC-MS/MS System: Chosen for its unparalleled sensitivity (often reaching pg/mL levels) and selectivity, which allows for minimal sample cleanup compared to other methods.[12]
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, a structurally similar compound with close retention time and similar ionization efficiency is used. The IS corrects for variations in sample preparation, injection volume, and instrument response.
-
MRM Transitions: Monitoring a specific parent-to-product ion transition is like a chemical fingerprint, ensuring that the signal is unequivocally from the target analyte, even in a "dirty" sample matrix.
Experimental Protocol: LC-MS/MS
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
LC Conditions (Starting Point):
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS/MS Conditions (Example):
| Parameter | Recommended Condition |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 265.1 |
| Product Ions (MRM) | To be determined experimentally by infusing the analyte and fragmenting the precursor ion. A primary transition is used for quantification and a secondary for confirmation. |
| Collision Energy (CE) | To be optimized for each transition. |
| Dwell Time | 100 ms |
Protocol Steps:
-
Analyte and Internal Standard (IS) Tuning:
-
Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the precursor ion and optimize fragmentation to identify stable, intense product ions. Repeat for the IS.
-
-
Standard Stock Solution Preparation (as in HPLC method).
-
Preparation of Calibration Standards:
-
Prepare serial dilutions of the analyte stock in the appropriate matrix (e.g., blank plasma).
-
Spike each standard and sample with a fixed concentration of the IS working solution.
-
-
Sample Preparation (e.g., Protein Precipitation from Plasma):
-
To 50 µL of plasma sample (or standard), add 150 µL of Acetonitrile containing the IS.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to an HPLC vial for injection.
-
Data Analysis and Validation
-
Calibration Curve: Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the standards. Use a weighted (1/x² or 1/x) linear regression.
-
Quantification: Calculate the analyte/IS area ratio for the unknown samples and determine the concentration from the regression equation.
-
Validation: Method validation follows the same ICH Q2(R2) principles but with acceptance criteria often adapted for bioanalytical methods (e.g., as per FDA or EMA guidelines), especially concerning matrix effects, recovery, and stability.
Visualization of Workflows
HPLC-UV Experimental Workflow
Caption: Workflow for quantification via HPLC-UV.
LC-MS/MS Experimental Workflow
Caption: Workflow for high-sensitivity bioanalysis via LC-MS/MS.
Summary and Method Selection
The choice between HPLC-UV and LC-MS/MS depends entirely on the application's requirements for sensitivity, selectivity, and throughput.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Chromatographic separation & UV absorbance | Chromatographic separation & mass-to-charge ratio |
| Sensitivity | Good (µg/mL range) | Excellent (pg/mL to ng/mL range) |
| Selectivity | Moderate; relies on chromatographic resolution. | Very high; relies on unique mass transitions (MRM). |
| Matrix Tolerance | Lower; susceptible to interferences in complex matrices. | High; excellent for biological matrices. |
| Primary Use Case | API purity, content uniformity, routine QC, stability studies. | Bioanalysis (PK/ADME), trace impurity analysis, metabolite identification. |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and maintenance. |
Recommendation:
-
For routine quality control of the drug substance or product where concentrations are high and the matrix is simple, HPLC-UV is the more practical and cost-effective choice.
-
For any bioanalytical work, such as measuring drug levels in plasma for pharmacokinetic studies, or for detecting trace-level impurities, LC-MS/MS is the required methodology due to its superior sensitivity and selectivity.
References
- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
An, M., & Wu, J. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of visualized experiments : JoVE, (86), 51372. Retrieved from [Link]
-
Tyliszczak, B., Drzazga, M., & Pielesz, A. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of AOAC International, 101(5), 1463-1469. Retrieved from [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Gong, X., & Gu, H. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 20, 25-32. Retrieved from [Link]
-
Tyliszczak, B., Drzazga, M., & Pielesz, A. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Journal of AOAC International, 101(5), 1463-1469. Retrieved from [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
SCIEX. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3768281, 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. Retrieved from [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
University of Pretoria. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Aromatic Compounds | Organic Chemistry Class Notes. Retrieved from [Link]
-
Estevez, Y., et al. (2008). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 968-975. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015996, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate | C16H11N2O2- | CID 7015996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. repository.up.ac.za [repository.up.ac.za]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. bioagilytix.com [bioagilytix.com]
Application Note & Protocols for High-Throughput Screening of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid Analogs
For: Researchers, scientists, and drug development professionals in the field of kinase inhibitor discovery.
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical analogs of "8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid." Quinoline scaffolds are privileged structures in medicinal chemistry, frequently associated with kinase inhibition.[1][2] This guide details a strategic approach, beginning with a robust primary biochemical assay, followed by a confirmatory secondary cell-based assay, and concluding with rigorous data analysis for hit identification. The protocols are designed to be self-validating, ensuring a high degree of confidence in the identified hits.
Introduction: The Rationale for Screening Quinoline Analogs
The quinoline ring system is a cornerstone in the development of targeted therapeutics, particularly in oncology. Its rigid, planar structure allows for specific interactions within the ATP-binding pocket of various protein kinases. The parent compound, this compound, possesses key structural motifs—a hydrogen bond-accepting pyridine ring and a carboxylic acid group—that suggest a potential for potent and selective kinase inhibition. The strategic exploration of analogs of this core structure is a promising avenue for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1][3]
Proposed Biological Target: Serine/Threonine Kinases
Based on the prevalence of the quinoline scaffold in known kinase inhibitors, this screening protocol will focus on identifying inhibitors of a representative serine/threonine kinase, such as a member of the p38 MAPK family.[1][2][4] These kinases are implicated in inflammatory diseases and cancer, making them attractive targets for drug discovery. The protocols provided herein can be adapted to other kinase targets with appropriate optimization.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign relies on a tiered approach to minimize false positives and negatives.[5][6] Our proposed cascade consists of a primary biochemical screen for direct target engagement, followed by a secondary cell-based assay to confirm activity in a physiological context.
Caption: High-throughput screening cascade for the identification of kinase inhibitors.
Primary High-Throughput Screening: Biochemical Assay
The primary screen will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust, homogeneous format suitable for HTS.[7] This assay measures the phosphorylation of a substrate peptide by the target kinase.
Principle of the TR-FRET Kinase Assay
The assay utilizes a europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled peptide substrate (acceptor). When the substrate is phosphorylated by the kinase, the Eu-labeled antibody binds to it, bringing the donor and acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the ULight™ acceptor, which then emits light at a specific wavelength. Inhibition of the kinase by a compound prevents substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Caption: Principle of the TR-FRET kinase assay.
Detailed Protocol for Primary HTS (384-well format)
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each analog from the library (typically at 10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
For controls, dispense DMSO into the negative control wells and a known kinase inhibitor (e.g., Staurosporine) into the positive control wells.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mix containing the target kinase and ULight™-labeled substrate in kinase reaction buffer.
-
Dispense 10 µL of the kinase reaction mix into each well of the assay plate.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ATP Addition:
-
Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.
-
Add 5 µL of the ATP solution to all wells to initiate the kinase reaction.
-
Incubate for 90 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the Eu-labeled anti-phospho-substrate antibody in detection buffer.
-
Add 5 µL of the detection mix to all wells to stop the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.
-
Secondary Screening: Cell-Based Assay
Hits from the primary screen will be subjected to a secondary cell-based assay to confirm their activity in a more physiologically relevant environment and to begin to assess cell permeability and potential cytotoxicity. A common and effective method is an ELISA-based assay to detect the phosphorylation of a downstream target of the kinase .
Protocol for Secondary Cell-Based Assay
-
Cell Plating:
-
Seed a relevant cell line (e.g., a human cancer cell line known to have an active kinase pathway) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds.
-
Treat the cells with the compounds for a specified period (e.g., 2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Phospho-Target ELISA:
-
Use a commercially available ELISA kit to quantify the levels of the phosphorylated downstream target protein in the cell lysates.
-
-
Cytotoxicity Assessment:
-
In parallel, treat a separate plate of cells with the same compound concentrations and assess cell viability using a standard method such as an ATP-based luminescence assay (e.g., CellTiter-Glo®). This is crucial to distinguish true pathway inhibition from non-specific toxicity.[8]
-
Data Analysis and Hit Selection
Rigorous statistical analysis is paramount for the reliable identification of true hits from large datasets.[9][10][11]
Primary Screen Data Analysis
-
Normalization: Raw data from the plate reader will be normalized to the plate controls. The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Quality Control: The quality and robustness of the assay are monitored on a plate-by-plate basis using the Z'-factor.[12] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit an inhibition greater than 3 times the standard deviation of the mean of the library compounds can be considered primary hits.[5]
Secondary Screen Data Analysis
For the secondary screen, the focus is on determining the potency of the confirmed hits.
-
IC50 Determination: The concentration-response data from the phospho-target ELISA is plotted, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.
-
Selectivity Index: The cytotoxicity data (EC50) is used to calculate a selectivity index (SI = EC50 / IC50) to prioritize compounds that inhibit the target at concentrations well below those that cause cell death.
Data Summary
The following table provides a template for summarizing the data for confirmed hits.
| Compound ID | Primary Screen % Inhibition | IC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| Analog-001 | 85.2 | 0.15 | > 10 | > 66.7 |
| Analog-002 | 92.1 | 0.08 | 5.2 | 65.0 |
| Analog-003 | 65.7 | 1.2 | > 10 | > 8.3 |
Conclusion
The described HTS cascade provides a robust and reliable framework for the identification and validation of novel kinase inhibitors from a library of "this compound" analogs. By integrating a high-throughput biochemical primary screen with a lower-throughput, more physiologically relevant cell-based secondary assay, this approach maximizes the chances of discovering promising lead compounds for further development. The emphasis on rigorous data analysis and quality control ensures the integrity of the results and provides a solid foundation for subsequent structure-activity relationship (SAR) studies.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
- Brideau, C., Gunter, B., Pikounis, B., & Liaw, A. (2003). Improved statistical methods for hit selection in high-throughput screening. Journal of biomolecular screening, 8(6), 634-647.
- Gunter, B., Brideau, C., Pikounis, B., & Liaw, A. (2011). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647.
- Parham, F., Austin, C. P., Southall, N., Webster, T. F., & Tice, R. R. (2019). Quantitative high-throughput screening data analysis: challenges and recent advances. Current opinion in toxicology, 14, 32-41.
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
- Zhang, X. D. (2014). Data analysis approaches in high throughput screening.
- von Ahsen, O., & Bömer, U. (2005). High-Throughput Screening for Kinase Inhibitors. ChemBioChem, 6(3), 481-490.
- Evotec. (n.d.). Biochemical Assay Services.
- Admin. (2024, January 4). On HTS: Hit Selection. Science and Technology of Assay Development.
- BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Sergienko, E. A. (2012). Basics of HTS Assay Design and Optimization. In H. Fu (Ed.), Chemical Genomics (pp. 159-172). Cambridge University Press.
- Edwards, B. S., & Sklar, L. A. (2015). Cell-Based Screening Using High-Throughput Flow Cytometry. Methods in molecular biology (Clifton, N.J.), 1278, 25–38.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
- Patsnap Synapse. (n.d.). How Are Biochemical Assays Used in High-Throughput Screening?
- K-K, A., Johnston, P. A., & Montrose-Rafizadeh, C. (2012). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. Current chemical genomics, 6, 44–54.
Sources
- 1. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High‐Throughput Screening for Kinase Inhibitors | Semantic Scholar [semanticscholar.org]
- 3. criver.com [criver.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. assay.dev [assay.dev]
- 6. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. marinbio.com [marinbio.com]
- 9. Improved statistical methods for hit selection in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rna.uzh.ch [rna.uzh.ch]
- 12. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid
Welcome to the dedicated technical support guide for the synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid . This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this synthesis and improve your product yield and purity.
Introduction: The Doebner Reaction
The synthesis of 2-substituted quinoline-4-carboxylic acids is most effectively achieved through the Doebner reaction . This robust, one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For our target molecule, the specific reactants are 2-methylaniline, pyridine-4-carboxaldehyde, and pyruvic acid.
While the Doebner reaction is a powerful tool, its success, particularly in terms of yield, is sensitive to several factors including substrate reactivity, reaction conditions, and potential side reactions. This guide will address these nuances to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The Doebner reaction is the most direct and widely applicable method for synthesizing this class of compounds. It involves the reaction of 2-methylaniline, pyridine-4-carboxaldehyde, and pyruvic acid, typically in a suitable solvent and often with acid catalysis.
Q2: Why is my reaction yield consistently low?
A2: Low yields in this specific Doebner synthesis can be attributed to several factors:
-
Catalyst Inhibition: The basic nitrogen atom of the pyridine-4-carboxaldehyde can compete with the aniline for the acid catalyst, effectively reducing the catalyst's availability to promote the key steps of the reaction.
-
Side Reactions: Polymerization of reactants or intermediates can occur, especially under harsh conditions, leading to the formation of tar-like byproducts.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to incomplete conversion or the formation of undesired side-products.
-
Workup and Purification Losses: The amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid) can complicate extraction and purification, leading to product loss.
Q3: What are the expected side products in this reaction?
A3: Besides the desired product, several side products can form. These may include:
-
Aldol condensation products of pyruvic acid.
-
Polymers resulting from the self-condensation of reactants or intermediates.
-
In some cases, minor amounts of dihydro-pyrrol-2-ones and furan derivatives have been observed in related Doebner syntheses.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase would be a mixture of a polar solvent (like ethyl acetate or methanol) and a nonpolar solvent (like hexane or dichloromethane), with the addition of a small amount of acetic acid to ensure the carboxylic acid product moves up the plate. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q5: What is the best way to purify the final product?
A5: Purification can be challenging due to the product's amphoteric nature. Recrystallization is often the most effective method. The choice of solvent is critical; a polar solvent like ethanol, methanol, or a mixture with water is a good starting point. Adjusting the pH of the solution during workup can also aid in purification by selectively precipitating the product.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst Inefficiency/Inhibition: The basic pyridine nitrogen is sequestering the acid catalyst. 2. Low Reaction Temperature: The reaction may have a significant activation energy barrier. 3. Poor Quality Reagents: Degradation of starting materials, especially the aldehyde. | 1. Use a Lewis Acid Catalyst: Employ a catalyst like boron trifluoride etherate (BF₃·OEt₂) which can better coordinate with the reactants. 2. Increase Catalyst Loading: A slight excess of the catalyst might be necessary to overcome the inhibition. 3. Increase Reaction Temperature: Gradually increase the temperature to reflux and monitor for product formation. 4. Check Reagent Purity: Ensure the pyridine-4-carboxaldehyde is freshly distilled or from a reliable source. |
| Formation of a Dark, Tarry Mixture | 1. High Reaction Temperature: Excessive heat can promote polymerization and degradation. 2. High Concentration of Reactants: Can lead to uncontrolled side reactions. | 1. Lower the Reaction Temperature: Find the optimal temperature that allows for a reasonable reaction rate without excessive side product formation. 2. Slow Addition of Pyruvic Acid: Adding the pyruvic acid dropwise over a period can help control the reaction exotherm and minimize polymerization. |
| Difficult Product Isolation/Purification | 1. Amphoteric Nature of the Product: The molecule possesses both acidic and basic functional groups, making extraction complex. 2. Product is Highly Soluble in the Workup Solvent. | 1. pH Adjustment: Carefully adjust the pH of the aqueous phase during workup to the isoelectric point of the product to induce precipitation. 2. Recrystallization: Use a suitable solvent system for recrystallization. Experiment with different polar solvents and solvent mixtures. 3. Trituration: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be an effective purification step. |
| Inconsistent Results | 1. Atmospheric Moisture: The reaction can be sensitive to water. 2. Variability in Reagent Quality. | 1. Use Anhydrous Conditions: Dry solvents and glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Standardize Reagent Sources: Use reagents from the same supplier and lot number for a series of experiments to ensure consistency. |
Optimized Experimental Protocol
This protocol is a synthesized "best practice" approach derived from established Doebner reaction methodologies, with modifications to address the specific challenges of using pyridine-4-carboxaldehyde.
Reactants:
-
2-Methylaniline
-
Pyridine-4-carboxaldehyde
-
Pyruvic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Ethanol (Solvent)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, dissolve 2-methylaniline (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: To the stirred solution, add boron trifluoride etherate (BF₃·OEt₂) (1.1 eq) dropwise at room temperature. A mild exotherm may be observed.
-
Pyruvic Acid Addition: In the dropping funnel, prepare a solution of pyruvic acid (1.2 eq) in anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30-60 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Be cautious of gas evolution.
-
Adjust the pH to approximately 7-8. The product should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a methanol/water mixture, to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Visualizing the Workflow and Logic
Doebner Reaction Mechanism:
The following diagram illustrates a plausible mechanistic pathway for the Doebner reaction.
Caption: A simplified mechanism of the Doebner reaction.
Troubleshooting Flowchart:
This diagram provides a logical workflow for addressing low yield issues.
Sources
Technical Support Center: A Guide to Overcoming Solubility Challenges with 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid. This molecule, with its potent biological potential, also presents a significant and common hurdle for researchers: poor aqueous solubility. This guide is designed to provide you not just with protocols, but with a deep understanding of the physicochemical principles governing its solubility. By understanding why this compound behaves the way it does, you can make informed, rational decisions to overcome solubility issues, ensuring the integrity and reproducibility of your biological assays.
This is not a rigid template, but a dynamic troubleshooting resource. We will move from foundational knowledge of the molecule's structure to first-line troubleshooting and advanced solubilization strategies, complete with detailed protocols and decision-making workflows.
Part 1: Understanding the Molecule's Behavior
A successful solubilization strategy begins with understanding the inherent properties of the molecule you are working with.
Q1: What structural features of this compound cause its low aqueous solubility?
A1: The solubility of this compound is a classic tale of two opposing features. Its core structure is a large, planar, and rigid quinoline ring system, which is inherently hydrophobic ("water-fearing"). This substantial non-polar surface area resists interaction with polar water molecules, favoring self-association and crystallization, which leads to low solubility in aqueous media.
However, the molecule is not uniformly hydrophobic. It possesses functional groups capable of ionization, which are the key to unlocking its solubility.
Caption: Key functional groups influencing the solubility of the molecule.
Q2: How do the acidic and basic functional groups specifically affect its solubility?
A2: The presence of both a carboxylic acid group (acidic) and two ring nitrogens (basic) makes this compound amphoteric. This means its net charge changes with the pH of the solution, which dramatically impacts its solubility.[1]
-
In Acidic Conditions (Low pH): The basic nitrogen atoms on the pyridine and quinoline rings become protonated (gain a H+). This gives the molecule a positive charge, forming a salt that is generally more water-soluble.
-
In Basic Conditions (High pH): The acidic carboxylic acid group becomes deprotonated (loses a H+), forming a negatively charged carboxylate salt, which is also typically more soluble in water.
-
At the Isoelectric Point (pI): There is a specific pH at which the positive and negative charges on the molecule balance, resulting in a net neutral charge. At or near this pI, the molecule is least soluble and most likely to precipitate.
This pH-dependent behavior is the most powerful initial tool for enhancing solubility.[2][3]
Part 2: Initial Troubleshooting - The DMSO Stock Solution
The most common starting point for solubilizing compounds for in vitro assays is using a 100% dimethyl sulfoxide (DMSO) stock. However, this often leads to problems upon dilution.
Q3: My compound, dissolved in 100% DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?
A3: This is a very common phenomenon known as "crashing out" or precipitation upon dilution.[4] The compound is highly soluble in the 100% organic solvent (DMSO), but when this stock is diluted into a predominantly aqueous buffer, the solvent polarity changes dramatically. The aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration, causing it to precipitate out of the solution.
The key is to control the dilution process. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform a serial dilution.
Caption: Recommended workflow for dilution from a DMSO stock.
Q4: What are the acceptable final concentrations of DMSO for common biological assays?
A4: While DMSO is an excellent solvent, it is not biologically inert. High concentrations can be toxic to cells, denature proteins, or otherwise interfere with your assay, producing artifacts.[5] It is crucial to keep the final concentration in your assay as low as possible and, most importantly, to include a vehicle control with the exact same final DMSO concentration in your experiment.[6]
| Assay Type | Recommended Max DMSO Concentration | Rationale & Considerations |
| Cell-Based Assays | < 0.5% (v/v) , ideally ≤ 0.1% | Many cell lines are sensitive to DMSO. Concentrations above 0.5% can induce differentiation, cell cycle arrest, or cytotoxicity, confounding results.[7] |
| Enzyme Assays | < 2% (v/v) , ideally ≤ 1% | Higher concentrations can alter protein conformation and affect enzyme kinetics. Always validate with a vehicle control. |
| Binding Assays | < 1% (v/v) | DMSO can interfere with non-covalent interactions. Its impact is target-dependent and must be empirically tested. |
Part 3: Advanced Solubilization Protocols
If simple dilution of a DMSO stock is insufficient, you must employ more advanced strategies. The choice of method depends on the specific requirements and constraints of your assay.
Method 1: pH Adjustment
Principle: This is the most direct approach for an ionizable compound. By preparing the stock solution in an acidic or basic buffer, you create a charged salt form of the compound, which is significantly more soluble in water than the neutral form.[4][8]
-
Determine Target pH:
-
For an acidic stock: Choose a pH 1-2 units below the pKa of the quinoline/pyridine nitrogens. A pH of 2-4 is a good starting point.
-
For a basic stock: Choose a pH 1-2 units above the pKa of the carboxylic acid. A pH of 8-10 is a good starting point.
-
-
Prepare Buffers: Prepare a small volume of sterile 0.01 N HCl (for acidic stock) or 0.01 N NaOH (for basic stock).
-
Initial Dissolution:
-
Weigh out the required amount of this compound powder.
-
Add a small volume of the acidic or basic solution dropwise while vortexing or sonicating. The compound should dissolve as it forms the corresponding salt.
-
-
Neutralization (Optional but Recommended): Once the compound is fully dissolved, you can slowly add a neutralizing solution (e.g., 0.01 N NaOH for the acidic stock, 0.01 N HCl for the basic stock) to bring the pH closer to your final assay pH. Crucially, do this slowly and watch carefully for any signs of precipitation. The goal is to create a supersaturated solution that remains stable long enough for dilution into the final assay buffer.
-
Final Dilution: Immediately dilute this pH-adjusted stock into your final assay buffer to the desired working concentration. The large volume of the final buffer should maintain the pH and prevent precipitation.
-
Control: The vehicle control must be prepared by taking the same acidic/basic solution and neutralizing it in the same manner before adding it to the assay.
| Issue | Probable Cause | Solution |
| Compound precipitates during neutralization. | The solution is crossing the isoelectric point (pI) where solubility is at its minimum. | Neutralize more slowly. Alternatively, dilute the highly acidic/basic stock directly into the final buffer without full neutralization, provided the final buffer has enough capacity to handle the pH change. |
| Assay results are inconsistent. | Extreme pH of the stock solution is denaturing proteins or affecting cells upon addition. | Ensure the final pH of the assay medium is not significantly altered. Use a lower concentration stock or a more robustly buffered assay medium. |
| Compound is unstable. | The compound may undergo hydrolysis or degradation at very high or low pH. | Minimize the time the compound spends in the extreme pH stock solution. Prepare it fresh immediately before use. |
Method 2: Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[9] They can encapsulate the hydrophobic part of a poorly soluble drug, forming an inclusion complex.[10][11] This complex effectively shields the hydrophobic region from water, dramatically increasing the apparent aqueous solubility of the guest molecule.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and excellent safety profile.[11]
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or media). Warm the solution slightly (to 30-40°C) to aid dissolution of the cyclodextrin.
-
Add Compound: Add an excess amount of the this compound powder to the HP-β-CD solution.
-
Equilibration: Tightly seal the container and stir the mixture vigorously at room temperature for 24-48 hours. This allows time for the inclusion complexes to form and reach equilibrium. Using a rotating wheel or orbital shaker is ideal.
-
Remove Undissolved Compound: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g for 30 minutes) or filter it through a 0.22 µm syringe filter to remove any undissolved solid compound.
-
Determine Concentration: The clear supernatant now contains the solubilized compound-cyclodextrin complex. You must determine the actual concentration of your compound in this solution using a suitable analytical method (e.g., UV-Vis spectrophotometry against a standard curve).
-
Control: The vehicle control is a solution of HP-β-CD in the same buffer, prepared and filtered in the same manner.
| Issue | Probable Cause | Solution |
| Achieved concentration is too low. | The complexation efficiency is poor. | Increase the concentration of HP-β-CD. Increase the equilibration time or temperature (if the compound is stable). |
| Cyclodextrin interferes with the assay. | Cyclodextrins can sometimes extract cholesterol from cell membranes or interact with other assay components. | Lower the final concentration of HP-β-CD in the assay. Test a different type of cyclodextrin (e.g., SBE-β-CD). Run careful controls to quantify the effect of the cyclodextrin alone. |
Part 4: A Systematic Approach to Solubilization
Choosing the right strategy can seem daunting. This workflow provides a logical decision-making process to find the optimal method for your specific experiment.
Caption: Decision workflow for selecting a solubilization strategy.
Part 5: Critical FAQs
Q5: How do I prepare a proper vehicle control for these complex formulations?
A5: The vehicle control is arguably the most critical component of your experiment. It must contain every single excipient that your test compound is dissolved in, at the exact same final concentration, and treated in the exact same way.
-
For pH Adjustment: Your vehicle control is the acidic or basic solution, neutralized in the same manner as the compound stock, and diluted to the same final volume in the assay.
-
For Cyclodextrin: Your vehicle control is the cyclodextrin-buffer solution that was stirred for 24-48h and filtered, just like your compound stock.
-
For DMSO: Your vehicle control is your assay buffer with the same final percentage of DMSO as your test wells.
Q6: Could my solubilization method be interfering with my experimental results?
A6: Absolutely. This is why the vehicle control is so important.
-
pH: A slight change in final buffer pH can dramatically alter enzyme activity or cell health.
-
Cyclodextrins: HP-β-CD is known to extract cholesterol from cell membranes, which can impact signaling pathways. It can also potentially sequester other lipophilic components in your media, like vitamins or lipids.[10]
-
Co-solvents: DMSO can have direct biological effects, as noted previously.[5]
If you see an effect in your vehicle control compared to an untreated control (buffer/media alone), you must either lower the concentration of the excipients or find a different solubilization method.
Q7: Can I combine different solubilization methods?
A7: Yes, combining methods can be a powerful strategy. For example, you could dissolve the compound in a small amount of DMSO and then dilute that into a cyclodextrin solution.[14] Another approach is to use a pH-adjusted buffer that also contains a low percentage of a co-solvent like ethanol. This is an advanced technique that requires careful optimization and an even more complex vehicle control (e.g., pH-adjusted buffer + co-solvent), but it can sometimes achieve higher final concentrations than any single method alone.
References
-
ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. DURECT Corporation. [Link]
-
Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Varghese, R. J., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Reddy, B. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr. Reddy's Laboratories. [Link]
-
Solubility of Things. (n.d.). Quinoline-4-carboxylic acid | Solubility of Things. [Link]
-
Popovska, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Grohganz, H., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
Gould, S., & Scott, R. C. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]
-
Zhang, J., & Ma, P. X. (2014). Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective. Advanced Drug Delivery Reviews. [Link]
-
ResearchGate. (n.d.). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. PubChem Compound Database. [Link]
-
Nasswetter, L., et al. (2021). Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents. Biophysical Chemistry. [Link]
-
Zhang, M., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
Scheler, S., et al. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]
-
ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays? [Link]
-
National Center for Biotechnology Information. (n.d.). 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. PubChem Compound Database. [Link]
-
SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]
-
Soni, G., et al. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Membrane-water partitioning - Tackling the challenges of poorly soluble drugs using chaotropic co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) | API [apibeta.mydrreddys.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzet.com [alzet.com]
- 11. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
"8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid" stability in different solvents and pH
Technical Support Center: 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Introduction for the Researcher
Welcome to the technical support guide for this compound (CAS: 107027-42-9). This document is designed for professionals in research and drug development. Given that specific, peer-reviewed stability data for this exact molecule is not extensively published, this guide synthesizes information based on the well-understood chemistry of its core functional groups—quinoline, pyridine, and carboxylic acid—and established principles of pharmaceutical stability testing. The protocols and advice provided are grounded in industry-standard forced degradation studies to help you anticipate and troubleshoot stability-related challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental chemical properties of this compound?
This compound is a heterocyclic aromatic molecule with a molecular formula of C₁₆H₁₂N₂O₂ and a molecular weight of approximately 264.28 g/mol .[1] Its structure features a carboxylic acid group at the 4-position of the quinoline ring, making it acidic. It also contains two basic nitrogen atoms: one in the quinoline ring and one in the pyridine ring. This amphoteric nature is critical to its behavior in different solvents and pH environments.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on pH due to its multiple ionizable groups.
-
At Low pH (e.g., < 2): The carboxylic acid will be protonated (-COOH), and both the pyridine and quinoline nitrogens are likely to be protonated (-NH⁺). The molecule will carry a net positive charge and may be more soluble in acidic aqueous media.
-
At Mid-range pH (e.g., 3-5): The molecule will likely exist as a zwitterion, with a deprotonated carboxylate group (-COO⁻) and at least one protonated nitrogen atom. This is often the point of minimum aqueous solubility (the isoelectric point).
-
At High pH (e.g., > 6-7): The carboxylic acid will be deprotonated (-COO⁻), and the nitrogen atoms will be neutral. The molecule will carry a net negative charge and should exhibit increased solubility in alkaline aqueous solutions, forming a carboxylate salt.
This relationship is visualized in the diagram below.
Caption: pH-dependent ionization and its effect on solubility.
Q3: What is the best solvent for preparing a stock solution?
For initial stock solutions, a high-purity, anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is recommended. DMSO can typically dissolve the compound at high concentrations (e.g., 10-50 mM), facilitating storage and serial dilutions. However, be aware of the potential for DMSO to carry water, which could initiate hydrolysis over long-term storage. For immediate use in aqueous assays, preparing a fresh stock is always the best practice.
Q4: What are the primary degradation pathways I should be concerned about?
Based on the structure, the main potential degradation pathways are hydrolysis, oxidation, and photolysis. These are the standard stress conditions evaluated in forced degradation studies as recommended by ICH guidelines.[2][3]
-
Hydrolysis: The molecule could be susceptible to hydrolysis under strongly acidic or basic conditions. While the core quinoline and pyridine rings are generally stable, extreme pH and temperature could promote degradation.
-
Oxidation: The electron-rich aromatic ring systems could be susceptible to oxidative degradation, for instance, in the presence of reactive oxygen species.
-
Photolysis: Many aromatic heterocyclic compounds absorb UV light and can be susceptible to photodegradation. Exposure of solutions or solid material to direct light, especially high-energy UV, should be minimized.
Troubleshooting Guide
Problem: My compound precipitates when I dilute my DMSO stock into aqueous buffer.
-
Causality: This is almost certainly a pH-dependent solubility issue. Your buffer's pH is likely near the compound's isoelectric point, where its aqueous solubility is at a minimum (see FAQ Q2). Adding a concentrated DMSO stock to a buffer can also cause the compound to "crash out" due to the sudden solvent change.
-
Solution:
-
Check Buffer pH: Ensure your buffer pH is in a range where the compound is charged and soluble (either < 3 or > 7). You may need to reformulate your buffer.
-
Use a Co-solvent: If you cannot change the buffer pH, consider including a small percentage of an organic co-solvent (e.g., ethanol, methanol) in your final aqueous solution, if your experimental system permits.
-
Modify Dilution Method: Add the aqueous buffer to the DMSO stock slowly while vortexing, rather than adding the stock to the buffer. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Lower Final Concentration: The final desired concentration may exceed the compound's solubility limit in that specific buffer. Try working with a more dilute solution.
-
Problem: I am observing a time-dependent loss of my compound in an aqueous solution.
-
Causality: This suggests chemical instability under your specific experimental conditions. The most likely culprits are hydrolysis or oxidation.
-
Solution:
-
pH and Temperature Control: Hydrolytic degradation is often accelerated by non-neutral pH and elevated temperatures.[3] Ensure your buffer is maintained at a stable pH and that samples are kept cool (e.g., on ice) if not in immediate use.
-
De-gas Buffers: If you suspect oxidation, de-gassing your aqueous buffers (by sparging with nitrogen or argon) before use can minimize dissolved oxygen.
-
Use Fresh Solutions: Prepare aqueous working solutions fresh for each experiment from a frozen DMSO stock. Avoid storing dilute aqueous solutions for extended periods.
-
Perform a Forced Degradation Study: To definitively identify the cause, a systematic stability study is required. The protocol below provides a framework for this.
-
Problem: My experimental results are inconsistent, even within the same day.
-
Causality: If you have ruled out pipetting errors and instrument variability, consider environmental factors affecting compound stability.
-
Solution:
-
Light Protection: This is a primary suspect. The compound's aromatic structure makes it potentially sensitive to light.[2] Protect all solutions (stocks and working dilutions) from light by using amber vials or wrapping containers in aluminum foil. Work in a subdued lighting environment where possible.
-
Adsorption to Plastics: Highly lipophilic compounds can sometimes adsorb to plastic labware (e.g., pipette tips, microplates), leading to a perceived loss of concentration. Consider using low-retention plasticware or glass/silanized glassware where feasible.
-
Temperature Fluctuation: Ensure consistent temperature during your experiments. Leaving samples on a warm benchtop for variable amounts of time can introduce inconsistencies if the compound is thermally labile.
-
Data Summary: Predicted Stability Profile
The following table provides a predicted stability profile based on general chemical principles. This should be used as a starting point for your own empirical validation.
| Condition | Solvent/Medium | Temperature | Predicted Stability | Rationale & Key Risks |
| Stock Solution | Anhydrous DMSO | -20°C / -80°C | Good | Protect from moisture to prevent hydrolysis. Thaw/freeze cycles should be minimized. |
| Aqueous (Acidic) | 0.1 M HCl | Room Temp / 60°C | Moderate to Poor | Risk of acid-catalyzed hydrolysis. Increased temperature will accelerate degradation.[4] |
| Aqueous (Neutral) | pH 7.4 Buffer | Room Temp | Moderate to Good | Likely the most stable pH range, but solubility may be low. |
| Aqueous (Basic) | 0.1 M NaOH | Room Temp / 60°C | Moderate to Poor | Risk of base-catalyzed hydrolysis. Increased temperature will accelerate degradation.[4] |
| Oxidative | 3% H₂O₂ in H₂O | Room Temp | Poor | The aromatic system is likely susceptible to oxidation.[2] |
| Photolytic | Aqueous/Organic | Ambient Light | Poor to Moderate | High potential for photodegradation. All solutions should be protected from light. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard procedure to intentionally degrade the compound to understand its stability limits and degradation products.[3] The goal is to achieve 5-20% degradation.[3]
Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol or Acetonitrile).[3]
-
Prepare the following stress agents: 1 M HCl, 1 M NaOH, and 30% H₂O₂.
-
The primary analytical method is typically a stability-indicating HPLC method (e.g., RP-HPLC with UV detection) that can separate the parent compound from its degradation products.[4]
Experimental Workflow
Caption: Workflow for a forced degradation stability study.
Step-by-Step Procedure
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH to get a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at time points, neutralize with an equivalent amount of HCl, and analyze.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to get a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at time points and analyze.
-
Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C. Withdraw aliquots at time points, dilute with mobile phase, and analyze.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to a calibrated light source as specified by ICH Q1B guidelines. A parallel control sample should be wrapped in foil. Analyze both samples at a suitable time point.
-
Control Sample: Prepare a sample by diluting the stock with an equal volume of water and keep it at room temperature, protected from light. This serves as the T=0 and baseline stability reference.
Data Interpretation
For each condition, calculate the percentage of degradation by comparing the peak area of the parent compound to the control sample. This will reveal which conditions are most detrimental to the compound's stability and help you design robust experimental and storage protocols.
References
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters. Available at: [Link]
-
PubChem. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
-
PubChem. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
Technical Support Center: Strategies for Mitigating Off-Target Effects of Novel Quinolone-Based Inhibitors
A Case Study with 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Disclaimer: The compound "this compound" is not extensively characterized in publicly available literature. This guide uses it as a representative example of a novel quinoline-based small molecule to illustrate the principles and methodologies for identifying and reducing off-target effects. The strategies outlined below are broadly applicable to the preclinical validation of new chemical entities.
I. Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes with "this compound" that don't align with its intended target pathway. Could this be due to off-target effects?
Q2: What are the most common off-target liabilities for quinoline-based compounds?
A2: The quinoline scaffold is a common feature in many biologically active compounds, including kinase inhibitors and histone deacetylase (HDAC) inhibitors.[3] Consequently, a primary concern is cross-reactivity with other ATP-binding proteins (kinases) or zinc-dependent hydrolases (HDACs). Comprehensive screening against panels of these enzyme families is a standard step in profiling compounds of this class.[4][5]
Q3: At what stage of our research should we start investigating off-target effects?
A3: Off-target screening should be initiated as early as possible in the drug discovery pipeline, ideally once a lead compound with desired potency against the primary target is identified.[1] Early-stage profiling can save significant resources by identifying problematic compounds before they advance to more complex and expensive in vivo models.
Q4: What is the difference between target engagement and target validation?
A4: Target engagement confirms that the compound physically binds to its intended target in a cellular environment. Target validation confirms that the observed phenotype is a direct consequence of modulating the intended target. Differentiating between these is key to understanding off-target effects. A compound can engage its target but produce a phenotype through an off-target interaction.
II. Troubleshooting Guides: From Unexpected Results to Actionable Solutions
Issue 1: Inconsistent cellular assay results and poor correlation with in vitro potency.
You've determined the IC50 of "this compound" against its purified target enzyme is 50 nM. However, in cell-based assays, you need to use concentrations up to 10 µM to observe the desired effect, and you see significant cell death at this concentration.
Caption: Workflow for deconvoluting off-target driven phenotypes.
-
Confirm Target Knockdown: Ensure that the target protein levels are significantly reduced by your knockdown method using Western blotting or qPCR.
-
Unbiased Off-Target Identification: This result strongly suggests the phenotype is driven by one or more off-targets. Unbiased methods are needed to identify these unknown interactors.
-
Chemical Proteomics: This involves creating an affinity probe by immobilizing your compound on a solid support (e.g., sepharose beads). This probe is then used to "pull down" binding proteins from cell lysates, which are subsequently identified by mass spectrometry.
-
Genetic Suppressor Screens: These screens aim to find genes that, when overexpressed, rescue the phenotype caused by the compound. This can identify proteins that functionally antagonize the compound's off-target effect. [6]
-
-
Validate Identified Off-Targets: Once potential off-targets are identified, they must be validated.
-
Obtain or produce the purified off-target protein and perform an in vitro activity assay with your compound.
-
Perform a CETSA to confirm engagement of the off-target in cells.
-
III. Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify target engagement in intact cells. [7] Methodology:
-
Cell Treatment: Treat two populations of intact cells, one with the vehicle (e.g., DMSO) and one with "this compound" at a saturating concentration (e.g., 10-20 µM) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at high speed.
-
Analysis: Analyze the amount of the target protein remaining in the soluble fraction for each temperature point by Western blotting.
Expected Result: In the presence of the compound, the target protein should be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Protocol 2: Kinome-wide Binding Assay (Example: KINOMEscan™)
This protocol outlines the general principle of a competitive binding assay to determine inhibitor selectivity across the kinome. [5][8] Methodology:
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Procedure:
-
A library of kinases is individually incubated with the immobilized ligand and the test compound ("this compound") at a fixed concentration (e.g., 1 µM or 10 µM).
-
After equilibration, the amount of kinase bound to the solid support is quantified, typically using qPCR for the DNA tag.
-
-
Data Analysis: The results are often reported as percent inhibition relative to a DMSO control. A high percent inhibition indicates strong displacement of the immobilized ligand and thus, a strong interaction between the test compound and the kinase.
Expected Result: A comprehensive profile of which kinases your compound binds to, allowing for the identification of potent off-targets.
IV. References
-
Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]
-
Fu, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 924687. Retrieved from [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
-
Jacoby, E., et al. (2015). Extending kinome coverage by analysis of kinase inhibitor broad profiling data. Drug Discovery Today, 20(6), 638-644.
-
Lin, A., & Giuliano, C. J. (2019). A systems biology approach to understanding and preventing off-target drug effects. Nature Reviews Drug Discovery, 18(3), 187-202.
-
Ma, H., et al. (2008). A practical approach to kinase selectivity profiling. Journal of Biomolecular Screening, 13(2), 119-126.
-
Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Synapse. Retrieved from [Link]
-
PharmaLegacy. (n.d.). Kinase/Enzyme Assays. Retrieved from [Link]
-
Peterson, J. R., & Mitchison, T. J. (2002). Small molecules, big screens: the hunt for new drugs. Nature Genetics, 32 Suppl, 546-550.
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Tesfay, L., et al. (2017). Cellular thermal shift assay for target engagement studies of small molecule inhibitors. Journal of Visualized Experiments, (129), 56343.
-
Van Norman, G. A. (2019). Limitations of Animal Models for Predicting Human Safety. JACC: Basic to Translational Science, 4(7), 845–854.
-
Xiong, Y., et al. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Molecules, 26(11), 3113. Retrieved from [Link]
Sources
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase/Enzyme Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
Technical Support Center: Analog Synthesis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid for Improved Potency
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid analogs. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower your research and development efforts. Our focus is to provide not just procedural steps, but the underlying scientific rationale to facilitate informed decision-making and overcome common synthetic challenges.
I. Foundational Knowledge: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The potency and selectivity of these compounds are highly dependent on the substitution pattern around the quinoline core.[3] Our target molecule, this compound, possesses key structural features that can be systematically modified to enhance its biological activity.
II. Strategic Approaches to Potency Improvement
Improving the potency of a lead compound like this compound involves the strategic synthesis of analogs to explore the structure-activity relationship (SAR). Key areas for modification include:
-
Substitution at the 2-position: The pyridin-4-yl group can be replaced with other aromatic or heteroaromatic rings to probe interactions with the target protein.
-
Modification of the 8-methyl group: Altering the size and electronics of the substituent at this position can influence binding and pharmacokinetic properties.
-
Bioisosteric replacement of the 4-carboxylic acid: The carboxylic acid group, while often crucial for target engagement, can sometimes lead to poor pharmacokinetic properties.[4][5] Replacing it with a suitable bioisostere can improve metabolic stability and cell permeability.[6][7]
III. Troubleshooting and FAQs in Analog Synthesis
This section addresses common issues encountered during the synthesis of substituted quinoline-4-carboxylic acids.
Synthesis of the Quinoline Core
The Doebner-von Miller reaction is a classical and versatile method for constructing the quinoline scaffold.[8] However, it is not without its challenges.
Question 1: My Doebner-von Miller reaction is producing a low yield and a significant amount of tar-like byproducts. What can I do to improve this?
Answer: Tar formation is a very common issue in the Doebner-von Miller synthesis, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[9][10] Here are several strategies to mitigate this:
-
Employ a Biphasic Solvent System: Running the reaction in a biphasic system, such as toluene and aqueous acid, can sequester the α,β-unsaturated carbonyl in the organic phase, reducing its self-polymerization.[9]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound dropwise to the heated reaction mixture can help maintain a low concentration, thereby minimizing side reactions.[10]
-
Optimize Acid Catalyst and Temperature: While strong acid is necessary, excessively harsh conditions can promote polymerization. Experiment with different acids (e.g., HCl, H₂SO₄, p-TsOH) and find the lowest effective temperature for the reaction.[9]
Question 2: I'm observing incomplete oxidation in my Doebner-von Miller reaction, resulting in dihydroquinoline impurities. How can I ensure complete aromatization?
Answer: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[9] To drive this to completion:
-
Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent. Common oxidants in this reaction include the Schiff base intermediate formed in situ or an added oxidant like nitrobenzene.[11]
-
Monitor the Reaction: Track the disappearance of the dihydroquinoline intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Post-Reaction Oxidation: If dihydroquinoline impurities are still present after workup, they can often be oxidized in a separate step using an appropriate oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide (MnO₂).[9]
Purification and Characterization
Question 3: Purification of my crude quinoline-4-carboxylic acid analog is challenging. What are the recommended methods?
Answer: The purification of quinoline derivatives can be complex due to the presence of starting materials and polymeric byproducts.[12]
-
Initial Workup: After the reaction, a basic workup is typically performed to remove the acid catalyst and unreacted aniline.[10] The crude product can then be extracted into an organic solvent.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often an effective purification method.[13]
-
Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A gradient elution system, for example, with ethyl acetate and hexanes, often provides good separation.
-
Acid-Base Extraction: For compounds with a carboxylic acid, you can exploit the acidic nature of this group. Dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The aqueous layer containing the deprotonated product can then be washed with an organic solvent to remove neutral impurities. Finally, acidifying the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration.
Question 4: I'm having difficulty interpreting the ¹H NMR spectrum of my substituted quinoline. What are the key features to look for?
Answer: The ¹H NMR spectra of substituted quinolines can be complex due to the numerous aromatic protons and their coupling patterns.[14][15]
-
Chemical Shift Regions: Protons on the quinoline ring typically appear in the aromatic region (7.0-9.0 ppm). The chemical shifts will be influenced by the electronic nature of the substituents.[14]
-
Coupling Patterns: Analyze the splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) to determine the connectivity of the protons. Ortho-coupling is typically the largest (7-9 Hz), followed by meta-coupling (1-3 Hz), and para-coupling is often not resolved.[15]
-
2D NMR Techniques: For complex spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the proton and carbon signals.[16][17] A COSY spectrum will show correlations between coupled protons, while an HMBC spectrum will show correlations between protons and carbons that are 2-3 bonds away.
IV. Experimental Protocols
Protocol 1: Synthesis of 8-Methyl-2-(pyridin-4-yl)quinoline-4-carboxylic Acid (A Doebner Reaction Approach)
This protocol outlines a general procedure for the synthesis of the parent compound.
Materials:
-
2-Amino-m-xylene (for 8-methylaniline)
-
Pyridine-4-carbaldehyde
-
Pyruvic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-m-xylene in ethanol.
-
Slowly add concentrated hydrochloric acid to form the aniline hydrochloride salt.
-
To this stirred solution, add pyridine-4-carbaldehyde followed by the dropwise addition of pyruvic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a concentrated sodium hydroxide solution until basic.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Bioisosteric Replacement of the Carboxylic Acid with a Tetrazole
This protocol describes a general method for converting a carboxylic acid to a tetrazole, a common bioisostere.[18]
Step 1: Conversion of Carboxylic Acid to Amide
-
Dissolve the starting quinoline-4-carboxylic acid in a suitable solvent like dichloromethane.
-
Add a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA).
-
Add ammonium chloride and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions and purify the resulting amide.
Step 2: Dehydration of Amide to Nitrile
-
Dissolve the amide in a suitable solvent (e.g., dichloromethane or DMF).
-
Add a dehydrating agent (e.g., trifluoroacetic anhydride, phosphorus oxychloride).
-
Stir the reaction at the appropriate temperature until completion.
-
Work up and purify the nitrile.
Step 3: Cycloaddition to form the Tetrazole
-
Dissolve the nitrile in a suitable solvent (e.g., DMF or toluene).
-
Add sodium azide and an ammonium salt (e.g., ammonium chloride or triethylammonium chloride).
-
Heat the reaction mixture (typically 80-120 °C) until the reaction is complete.
-
Carefully work up the reaction (quenching with acid) and purify the resulting tetrazole.
V. Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Pathway for tetrazole bioisostere synthesis from a carboxylic acid.
VI. Quantitative Data Summary
The following table summarizes the impact of bioisosteric replacement on the acidity of the functional group, a critical parameter influencing pharmacokinetic properties.
| Functional Group | Typical pKa Range | Reference |
| Carboxylic Acid | ~4.2 - 4.5 | [18] |
| Tetrazole | ~4.5 - 4.9 | [18] |
| Hydroxamic Acid | ~8 - 9 | [4] |
| N-acylsulfonamide | Varies | [6] |
VII. Conclusion
The synthesis of analogs of this compound offers a promising avenue for the discovery of more potent therapeutic agents. By understanding the nuances of quinoline synthesis, employing strategic modifications like bioisosteric replacement, and effectively troubleshooting common experimental hurdles, researchers can significantly accelerate their drug discovery programs. This guide serves as a foundational resource to support these endeavors.
VIII. References
-
BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis. Retrieved from
-
Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Retrieved from
-
Future Science. (n.d.). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from
-
BenchChem. (n.d.). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. Retrieved from
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from
-
BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives. Retrieved from
-
BenchChem. (n.d.). Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Retrieved from
-
BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Quinoline derivatives are ubiquitous in natural products and bioactive compounds. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Quinoline: A versatile heterocyclic. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Retrieved from
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Retrieved from
-
ACS Publications. (n.d.). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. Retrieved from
-
International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from
-
BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. Retrieved from
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. tandfonline.com [tandfonline.com]
- 8. iipseries.org [iipseries.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijpsdronline.com [ijpsdronline.com]
- 17. researchgate.net [researchgate.net]
- 18. drughunter.com [drughunter.com]
Technical Support Center: Interpreting Ambiguous Bioassay Results for 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
Welcome to the technical support center for researchers utilizing 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid and related quinoline compounds in their bioassays. This guide is designed to help you navigate the complexities of experimental data, troubleshoot ambiguous results, and ensure the scientific integrity of your findings. As drug development professionals, we understand that an initial "hit" in a screen is only the beginning of a rigorous validation process. This document provides in-depth, field-proven insights to move your project forward with confidence.
I. Initial Hit Qualification: My Compound is Active, Now What?
An active result in a primary high-throughput screen (HTS) is an exciting first step, but it requires immediate and systematic validation to distinguish true biological activity from experimental artifacts.[1][2] Over 90% of initial hits can be eliminated during this validation cascade, saving significant resources.[1]
FAQ 1: I have a primary hit. What are the absolute first steps for validation?
Answer: The initial goal is to confirm the identity, purity, and integrity of the active compound and rule out common assay interference mechanisms.
Step 1: Compound Integrity Verification. Before any further biological assays, you must confirm that the compound you think you have is actually what you have, and that it is pure.
-
Resynthesis or Re-procurement: Obtain a fresh, solid sample of this compound. Do not rely on the original screening sample, which may have degraded or been subject to freeze-thaw cycles.
-
Purity Analysis: Use techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity is >95%.
-
Structural Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure of the fresh sample.[1]
| Parameter | Technique | Acceptance Criteria | Rationale |
| Identity | ¹H NMR, ¹³C NMR, LC-MS | Match to expected structure | Confirms you are testing the correct molecule. |
| Purity | HPLC-UV, LC-MS | >95% | Impurities can cause off-target effects or interfere with the assay. |
| Solubility | Visual Inspection, Nephelometry | No visible precipitation at test concentration | Poor solubility can lead to compound aggregation, a common source of false positives.[3] |
Step 2: Hit Confirmation & Dose-Response. Using the freshly validated compound stock, repeat the primary screening assay.
-
Single-Point Confirmation: Re-test at the original screening concentration in triplicate.
-
Dose-Response Curve: If the hit is confirmed, perform a multi-point concentration-response experiment to determine the IC₅₀/EC₅₀ value.[4] A well-behaved curve provides confidence in the compound's activity. Unusually steep Hill slopes may indicate non-specific inhibition.[5]
II. Troubleshooting Conflicting Results & Assay Artifacts
It is common to encounter conflicting data between different assay formats (e.g., biochemical vs. cell-based) or to suspect that the observed activity is an artifact. This section provides a logical framework for diagnosing these issues.
Experimental Workflow for Troubleshooting Ambiguous Hits
The following workflow provides a systematic approach to diagnosing and resolving ambiguous results.
Caption: A decision tree for troubleshooting ambiguous bioassay results.
FAQ 2: My compound is potent in a biochemical assay but inactive in my cell-based assay. What's happening?
Answer: This is a classic and frequent challenge in drug discovery. The discrepancy points to several potential issues, which can be dissected systematically.
Possibility 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target. Quinoline-4-carboxylic acids, being ionizable, can have reduced cell permeability.[6]
-
Troubleshooting Protocol:
-
Assess Physicochemical Properties: Calculate properties like cLogP and polar surface area (PSA). High PSA and low cLogP can suggest poor permeability.
-
Permeability Assays: Conduct a formal permeability assay, such as a PAMPA (Parallel Artificial Membrane Permeability Assay) or a Caco-2 assay.
-
Chemical Modification: If permeability is the issue, medicinal chemistry efforts may be required to design pro-drugs or analogs with improved properties.
-
Possibility 2: Cellular Efflux. The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Troubleshooting Protocol:
-
Co-incubation with Efflux Inhibitors: Re-run the cellular assay in the presence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A). A restoration of activity suggests the compound is an efflux substrate.
-
Possibility 3: Compound Instability or Metabolism. The compound may be unstable in cell culture media or rapidly metabolized by cellular enzymes into an inactive form.
-
Troubleshooting Protocol:
-
Media Stability: Incubate the compound in the cell culture media (without cells) for the duration of the assay. Use LC-MS to quantify the amount of intact compound remaining over time.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and monitor its disappearance over time.
-
FAQ 3: I'm observing activity in multiple, unrelated assays. Could this be a false positive?
Answer: Yes, this is a strong indicator of a promiscuous compound or a Pan-Assay Interference Compound (PAIN).[1][3] These compounds often act through non-specific mechanisms rather than binding to a specific target.
Common PAIN Mechanisms:
-
Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that sequester the target protein, leading to apparent inhibition.[5]
-
Troubleshooting: Re-run the assay with varying concentrations of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). Aggregation-based inhibition is often highly sensitive to detergent concentration.[5]
-
-
Reactivity: The compound may be chemically reactive, covalently modifying and inactivating the target protein.
-
Troubleshooting: Run a "pre-incubation" experiment. Incubate the enzyme and compound together for a period before adding the substrate. A time-dependent increase in inhibition suggests reactivity.
-
-
Interference with Assay Technology: The compound itself may interfere with the detection method.[1][4]
-
Autofluorescence: In fluorescence-based assays, the compound may be fluorescent at the same wavelength as the signal, leading to a false positive.
-
Signal Quenching: The compound may absorb light at the excitation or emission wavelength, leading to a false negative.
-
Detailed Protocol: Counter-Screen for Autofluorescence
This protocol is designed to identify compounds that interfere with a fluorescence intensity-based assay readout.
-
Prepare Plates: Dispense the compound into a 96- or 384-well assay plate at the final screening concentration. Include wells with vehicle (DMSO) as a negative control and a known fluorescent molecule as a positive control.
-
Add Assay Buffer: Add all assay components except the target enzyme or detection substrate. The goal is to mimic the final assay conditions as closely as possible.
-
Incubate: Incubate the plate under the same conditions as the primary assay (time, temperature).
-
Read Fluorescence: Read the plate on the same instrument with the same filter sets used for the primary assay.
-
Analysis: Any compound that produces a signal significantly above the vehicle control is considered an autofluorescent interferer and should be flagged.[4]
III. Advanced Validation: Confirming On-Target Activity
Once common artifacts are ruled out, the next critical step is to demonstrate that your compound directly binds to its intended target.[1] This is best achieved using orthogonal and biophysical assays.
FAQ 4: How can I definitively prove my compound binds to its target?
Answer: No single experiment is sufficient. A combination of evidence from different techniques is required to build a strong case for target engagement.
1. Orthogonal Assays: An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[1][5] For example, if your primary assay used a fluorescence-based readout, an orthogonal assay might use a luminescence or absorbance-based readout.[4] This helps eliminate artifacts specific to the primary assay's technology.
2. Biophysical Methods: These techniques provide label-free, direct evidence of binding between the compound and the purified target protein.
| Method | Principle | Information Gained | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized target. | K₋on, K₋off, K₋D (Kinetics, Affinity) | Requires protein immobilization; can be technically demanding. |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | K₋D, ΔH, ΔS (Thermodynamics) | Gold standard for affinity; requires large amounts of pure protein.[1] |
| Microscale Thermophoresis (MST) | Measures molecule movement in a temperature gradient, which changes upon binding. | K₋D (Affinity) | Low protein consumption; sensitive to buffer conditions.[1] |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding in intact cells. | Target Engagement in a cellular context | Demonstrates compound reaches and binds the target in a physiological environment.[1] |
Signaling Pathway Visualization
If "this compound" is hypothesized to inhibit a specific kinase (e.g., Kinase X) in a signaling pathway, visualizing this can clarify the experimental strategy.
Caption: Hypothesized mechanism of action within a cellular signaling cascade.
This model allows for specific experimental questions:
-
Biochemical Assay: Does the compound inhibit purified Kinase X from phosphorylating its substrate?
-
Cell-based Assay: In cells, does the compound reduce the levels of Phosphorylated Substrate upon stimulation of the Receptor? A Western blot for pSubstrate would be an appropriate orthogonal assay.
By systematically applying the principles and protocols outlined in this guide, researchers can confidently interpret ambiguous bioassay results, eliminate false positives, and build a robust data package for promising compounds like this compound.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
-
How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Center for Biotechnology Information. [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. (n.d.). National Center for Biotechnology Information. [Link]
-
Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]
-
How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]
-
Quinoline derivatives with anti-viral activity. (n.d.). ResearchGate. [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Harvard University. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Immunologix. [Link]
-
Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. [Link]
-
Quinine. (n.d.). Wikipedia. [Link]
-
Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Center for Biotechnology Information. [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
-
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. (n.d.). PubChem. [Link]
-
Interference and Artifacts in High-content Screening. (2025). National Center for Biotechnology Information. [Link]
-
Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 3. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid" vs. other quinoline-4-carboxylic acid inhibitors
An In-Depth Guide to Quinoline-4-Carboxylic Acids as Versatile Inhibitor Scaffolds: A Comparative Analysis
Introduction: The Quinoline-4-Carboxylic Acid Core as a Privileged Scaffold in Drug Discovery
The quinoline-4-carboxylic acid moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in molecules with a wide array of biological activities.[1] Its rigid, planar structure, combined with the hydrogen-bonding capabilities of the carboxylic acid and the nitrogen atom, allows it to serve as a versatile template for designing highly specific and potent inhibitors for various enzymatic targets. Derivatives have been extensively explored for therapeutic applications, including anticancer, anti-inflammatory, and antimalarial agents.[2][3]
This guide provides a comparative analysis of different classes of inhibitors derived from the quinoline-4-carboxylic acid core. Rather than focusing on a single, lesser-studied compound like 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid , for which public data is scarce, we will dissect the structure-activity relationships (SAR) and mechanisms of action of well-characterized inhibitor classes targeting distinct enzymes. By examining these case studies, we aim to provide researchers with a foundational understanding of how modifications to this core scaffold dictate target specificity and biological outcomes, thereby illuminating the potential research avenues for novel derivatives.
The Foundational Chemistry: Synthesizing the Quinoline-4-Carboxylic Acid Core
The therapeutic potential of this scaffold is underpinned by well-established and versatile synthetic methodologies that allow for extensive molecular diversification. The classic Pfitzinger and Doebner condensation reactions are two of the most common and robust methods employed.[4][5]
The Doebner reaction , for example, involves a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[5] This method is particularly advantageous as it allows for variability at three key positions of the resulting quinoline ring in a single synthetic step, making it highly efficient for generating chemical libraries for screening.
Caption: Generalized workflow for the Doebner synthesis of quinoline-4-carboxylic acid.
Understanding these synthetic routes is crucial as the choice of starting materials directly dictates the substituents on the quinoline core, which in turn determines the molecule's interaction with its biological target.
Comparative Analysis of Quinoline-4-Carboxylic Acid Inhibitor Classes
The true power of the quinoline-4-carboxylic acid scaffold lies in its adaptability. By modifying the substituents, particularly at the 2-position, chemists can direct the molecule to inhibit vastly different classes of enzymes with high potency and selectivity. Below, we compare three distinct examples.
Case Study 1: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Mechanism and Significance: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6] Its inhibition leads to pyrimidine depletion, which halts cell cycle progression in the S-phase, making it an effective target for cancer and autoimmune diseases.[6] The brequinar class of inhibitors are well-known DHODH inhibitors that feature the quinoline-4-carboxylic acid core.[7]
Structural Insights and Performance: The binding of these inhibitors is well-characterized. The carboxylate group at the 4-position is essential, forming a crucial salt bridge with an arginine residue (R136) in the DHODH active site.[4][6] The rest of the quinoline structure occupies a hydrophobic channel. Structure-guided design has led to the development of highly potent analogues.[8] For instance, strategic modifications to the phenyl group at the 2-position led to compounds with nanomolar potency.[7]
Table 1: Performance of Quinoline-4-Carboxylic Acid-Based DHODH Inhibitors
| Compound ID | Target | IC₅₀ (nM) | Key Feature | Reference |
|---|---|---|---|---|
| Compound 41 | DHODH | 9.71 ± 1.4 | Optimized for H-bonding interactions. | [6][7] |
| Compound 43 | DHODH | 26.2 ± 1.8 | Forms novel water-mediated H-bond. | [6][7] |
| Brequinar | DHODH | - | Archetypal inhibitor of this class. |[7] |
Caption: Inhibition of the de novo pyrimidine synthesis pathway by targeting DHODH.
Case Study 2: Sirtuin 3 (SIRT3) Inhibitors
Mechanism and Significance: Sirtuins are a class of NAD+-dependent deacetylases. SIRT3, located in the mitochondria, plays a key role in regulating metabolism and is implicated in cancer.[9][10] Selective inhibition of SIRT3 is a promising therapeutic strategy.
Structural Insights and Performance: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as potent and selective SIRT3 inhibitors.[10] The lead compound, P6, demonstrated significant selectivity for SIRT3 over other sirtuins like SIRT1 and SIRT2.[9][10] This selectivity is attributed to a specific binding pattern in the active site. Mechanistically, P6 was found to inhibit the proliferation of leukemic cell lines by inducing G0/G1 phase cell cycle arrest and promoting cell differentiation.[10]
Table 2: Selectivity Profile of SIRT3 Inhibitor P6
| Target | IC₅₀ (µM) | Fold Selectivity vs. SIRT3 | Reference |
|---|---|---|---|
| SIRT3 | 7.2 | - | [9][10] |
| SIRT1 | 32.6 | ~4.5x | [9][10] |
| SIRT2 | 33.5 | ~4.6x |[9][10] |
Case Study 3: Histone Deacetylase 3 (HDAC3) Inhibitors
Mechanism and Significance: HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers. Selective inhibition of specific HDAC isoforms, such as HDAC3, is a key goal to minimize off-target effects.[11]
Structural Insights and Performance: By introducing a 2-substituted phenylquinoline-4-carboxylic acid group to the "cap" moiety of HDAC inhibitor designs, researchers developed compound D28, a selective HDAC3 inhibitor.[11] This compound exhibited an IC₅₀ of 24.45 µM for HDAC3 with no significant inhibition of HDAC1, 2, or 6 at the tested concentrations. In K562 leukemia cells, D28 demonstrated anticancer effects by inducing G2/M cell cycle arrest and promoting apoptosis.[11] This case highlights how the quinoline-4-carboxylic acid scaffold can function as a recognition element, guiding the molecule to the enzyme's active site.
A Self-Validating Protocol: The MTT Assay for Cytotoxicity
Evaluating the cellular effect of any potential inhibitor is a critical step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.[2] Its widespread use and reproducibility make it a self-validating system for initial screening.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cells (e.g., cancer cell lines like MCF-7 or HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).[2]
-
Incubation: Incubate the plate for a specified duration, typically 48-72 hours, to allow the compounds to exert their effects.[2]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Caption: Standard experimental workflow for the MTT cell viability assay.
Future Outlook: The Untapped Potential of Novel Derivatives
The comparative analysis above demonstrates that the biological activity of a quinoline-4-carboxylic acid derivative is exquisitely sensitive to its substitution pattern. While compounds targeting DHODH, SIRT3, and HDAC3 are well-documented, the potential of other derivatives remains to be explored.
A compound such as This compound possesses all the key features of this versatile scaffold.
-
The quinoline-4-carboxylic acid core provides the essential binding anchor observed in DHODH and other inhibitors.
-
The pyridin-4-yl group at the 2-position introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming novel interactions with target residues, similar to strategies used to improve DHODH inhibitor potency.[6]
-
The 8-methyl group adds a small lipophilic substituent that could influence binding pocket interactions or the overall physicochemical properties of the molecule.
Based on these structural features, it is plausible that this compound could exhibit inhibitory activity against kinases, deacetylases, or other enzymes with binding pockets complementary to its shape and electronic profile. However, only rigorous experimental evaluation, starting with broad screening and followed by targeted mechanistic studies, can determine its true biological function and therapeutic potential.
Conclusion
The quinoline-4-carboxylic acid scaffold is a remarkably versatile platform for the design of potent and selective enzyme inhibitors. As demonstrated through the case studies of DHODH, SIRT3, and HDAC3 inhibitors, strategic modifications to the core structure allow for precise tuning of biological activity. While the specific inhibitory profile of This compound is not yet publicly defined, its structure fits the pharmacophore model of a promising candidate for inhibitor development. This guide serves as a testament to the power of scaffold-based drug design and provides a framework for researchers to evaluate and develop the next generation of quinoline-based therapeutics.
References
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Publications. [Link]
-
Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). National Institutes of Health. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Publications. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). PubMed Central. [Link]
-
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. (n.d.). PubChem. [Link]
-
8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
A Comparative Analysis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid's Potential Anticancer Activity Against Established Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer treatment is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this dynamic field, the quinoline scaffold has emerged as a privileged structure, with numerous derivatives demonstrating significant potential as anticancer agents.[1] This guide focuses on a specific derivative, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, providing a comparative analysis of its potential cytotoxic activity against well-established anticancer drugs. Due to the nascent stage of research into this specific molecule, direct experimental data is not yet available. Therefore, this guide will utilize data from a closely related structural analog, the 2-phenylquinoline-4-carboxylic acid derivative known as D28 , to provide a preliminary comparative framework.[2][3] This analysis aims to offer a valuable perspective for researchers engaged in the discovery and development of novel oncology drugs.
Mechanisms of Action: A Tale of Diverse Cellular Assaults
A fundamental aspect of any anticancer agent is its mechanism of action—the specific biochemical pathway it disrupts to induce cancer cell death. Here, we compare the established mechanisms of three frontline chemotherapy drugs with the potential mechanism of quinoline-4-carboxylic acid derivatives.
Established Anticancer Drugs:
-
Doxorubicin: This anthracycline antibiotic primarily functions through DNA intercalation, inserting itself between DNA base pairs and thereby obstructing DNA replication and transcription.[1][] Furthermore, Doxorubicin inhibits the enzyme topoisomerase II, which is crucial for relaxing DNA supercoils, leading to DNA strand breaks.[5][6] It is also known to generate reactive oxygen species, causing further damage to DNA, proteins, and cell membranes.[5]
-
Cisplatin: As a platinum-based drug, Cisplatin's primary mode of action involves forming cross-links with DNA, particularly with purine bases.[7][8] These adducts create kinks in the DNA structure, which interfere with DNA repair mechanisms and ultimately trigger apoptosis (programmed cell death).[9][10]
-
Paclitaxel: Belonging to the taxane family, Paclitaxel's mechanism is distinct from the DNA-damaging agents. It targets microtubules, which are essential components of the cell's cytoskeleton. Paclitaxel stabilizes microtubules, preventing their normal dynamic disassembly.[11][12][13] This disruption of microtubule function halts the cell cycle during mitosis, leading to apoptotic cell death.[][15]
Potential Mechanism of Quinoline-4-Carboxylic Acid Derivatives:
Derivatives of quinoline-4-carboxylic acid have been shown to exert their anticancer effects through various mechanisms.[16] One notable mechanism is the inhibition of histone deacetylases (HDACs).[2][3] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can alter the acetylation status of histones, leading to changes in chromatin structure and the expression of genes involved in cell cycle arrest and apoptosis.[2][3] The 2-phenylquinoline-4-carboxylic acid derivative D28 , our stand-in for this compound, has been identified as a selective inhibitor of HDAC3.[2][3]
Caption: Simplified pathway of HDAC inhibition by a quinoline derivative.
Comparative In Vitro Efficacy: A Look at the Numbers
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of a biological process, such as cell proliferation. The following tables provide a comparative overview of the IC50 values for the 2-phenylquinoline-4-carboxylic acid derivative D28 and the standard chemotherapeutic agents Doxorubicin, Cisplatin, and Paclitaxel against a panel of human cancer cell lines. It is important to note that IC50 values can exhibit significant variability between different studies and experimental conditions.[17][18]
Table 1: Comparative IC50 Values (in µM) of D28 and Standard Anticancer Drugs
| Cancer Cell Line | D28 (µM)[2][3] | Doxorubicin (µM) | Cisplatin (µM) | Paclitaxel (µM) |
| MCF-7 (Breast) | 5.66 | 2.50[19] | 7.49 (48h)[20] | 3.5[21] |
| MDA-MB-231 (Breast) | 3.22 | 6.602[22] | 23[21] | 0.3[21] |
| A549 (Lung) | 2.83 | > 20[19] | 10.91 (24h)[20] | 0.027 (120h)[23] |
| HepG2 (Liver) | 2.16 | 12.2[19] | - | - |
| A2780 (Ovarian) | 3.86 | - | 0.1-0.45 (µg/ml)[24] | 0.0004-0.0034[24] |
| K562 (Leukemia) | 1.02 | - | - | - |
| U266 (Myeloma) | 1.08 | - | - | - |
| U937 (Lymphoma) | 1.11 | - | - | - |
| Fadu (Head & Neck) | 3.22 | - | - | - |
| MDA-MB-468 (Breast) | 4.15 | - | - | - |
Note: The IC50 values presented are sourced from various publications and should be considered as representative examples. Direct comparison between different studies should be made with caution due to variations in experimental protocols.
Experimental Protocol: The MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[25][26] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[27] The amount of formazan produced is directly proportional to the number of viable cells.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well microplate. Include wells for "no cell" blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[28]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Include a vehicle control (cells treated with the solvent at the same concentration as the highest drug concentration) and an untreated control (cells in fresh medium only).[28]
-
Incubate the plate for an appropriate exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol, or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.[25][28]
-
Gently shake the plate on an orbital shaker for a few minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[27]
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the data from its structural analog, the 2-phenylquinoline-4-carboxylic acid derivative D28, suggests a promising avenue for investigation. The potent, low micromolar IC50 values of D28 against a range of cancer cell lines, coupled with a potential mechanism of action involving HDAC inhibition, underscore the therapeutic potential of this class of compounds.
Further research is imperative to synthesize this compound and evaluate its in vitro cytotoxicity against a comprehensive panel of cancer cell lines. Mechanistic studies will be crucial to elucidate its specific molecular targets and pathways. Comparative studies against standard chemotherapeutic agents, as outlined in this guide, will be essential in positioning this novel compound within the existing landscape of cancer therapies. The insights gained from such investigations will be instrumental in guiding the preclinical and potential clinical development of this and other related quinoline-4-carboxylic acid derivatives as next-generation anticancer drugs.
References
-
The Mechanism of Action of Cisplatin: From Adducts to Apoptosis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]
-
Doxorubicin. (2023, December 29). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of action of paclitaxel? (2025, June 24). Dr.Oracle. Retrieved January 12, 2026, from [Link]
-
Paclitaxel. (2023, December 29). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]
-
Zare, H., Ahmadi, S. E., Gholami, L., & Ghasemi, A. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers, 13(17), 4467. [Link]
-
What is the mechanism of Paclitaxel? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Cisplatin as a Xenobiotic Agent: Molecular Mechanisms of Actions and Clinical Applications in Oncology. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Cisplatin? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
What is the mechanism of Doxorubicin Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]
-
Cisplatin 12. Modes of Action of Cisplatin. (2023, March 7). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
-
Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British journal of cancer, 68(6), 1104–1109. [Link]
-
Ajabnoor, G., & Parikh, A. (2023). Paclitaxel. In StatPearls. StatPearls Publishing. Retrieved January 12, 2026, from [Link]
-
Gorniak, I., & Gorniak, M. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12217. [Link]
-
IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015, June 7). Figshare. Retrieved January 12, 2026, from [Link]
-
Thong-On, A., Sastraruji, T., & Sastraruji, K. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(10), 8089. [Link]
-
Minami, M., Ando, Y., & Sasaki, Y. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer chemotherapy and pharmacology, 42(6), 497–501. [Link]
-
van de Loosdrecht, A. A., Beelen, R. H., Ossenkoppele, G. J., Broekhoven, M. G., & Langenhuijsen, M. M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of visualized experiments : JoVE, (81), 50582. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 12, 2026, from [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024, October 20). Trends in Sciences. Retrieved January 12, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 12, 2026, from [Link]
- Rantanen, V., Grenman, S., Kulmala, J., & Grénman, R. (1996). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anticancer research, 16(4A), 1743–1747.
-
IC50 of paclitaxel in breast cancer cell lines at 570 nm. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
He, Y., Zhu, Q., Chen, M., Huang, Q., Wang, W., Li, Q., ... & Di, W. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(43), 70803. [Link]
-
Esendağlı, G., & Göktaş, D. (2018). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 80(4), 656-663. [Link]
- Al-Oqaili, Z. K., Al-Maliki, S. J., & Al-Khafaji, N. J. (2021). Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research, 11(3), 190-194.
-
In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]
-
IC 50 values for cell lines treated with cisplatin BG. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
IC 50 values for cisplatin, curcuminoid, and combination treatments in A549 cell culture. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a non-cancerous cell line. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers in Chemistry. Retrieved January 12, 2026, from [Link]
-
Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in chemistry, 10, 880067. [Link]
-
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Hui, Q., Zhang, L., Feng, J., & Zhang, L. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 920959. [Link]
-
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). Frontiers. Retrieved January 12, 2026, from [Link]
-
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). MDPI. Retrieved January 12, 2026, from [Link]
Sources
- 1. Doxorubicin - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. droracle.ai [droracle.ai]
- 12. Paclitaxel - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 15. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tis.wu.ac.th [tis.wu.ac.th]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ijpsonline.com [ijpsonline.com]
- 23. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. MTT assay protocol | Abcam [abcam.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Structure-activity relationship (SAR) studies of "8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid" analogs
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2,8-Disubstituted-Quinoline-4-Carboxylic Acid Analogs as Potential Therapeutic Agents
Introduction: The Quinoline Scaffold and the Promise of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, from antimalarials like chloroquine to modern targeted cancer therapies. Its rigid, planar structure and versatile substitution points allow for precise tuning of steric and electronic properties to achieve high-affinity interactions with biological targets. Within this class, 2-aryl-quinoline-4-carboxylic acids have emerged as potent inhibitors of various enzymes and signaling pathways.
This guide focuses on the structure-activity relationships (SAR) of analogs based on the "this compound" scaffold. While this specific molecule serves as our lead compound, we will broaden our analysis to include structurally related analogs to derive a comprehensive understanding of how modifications to the quinoline core impact biological activity. We will explore the rationale behind synthetic strategies, compare the potency of various analogs through experimental data, and provide detailed protocols for their synthesis and evaluation, offering a framework for the rational design of next-generation inhibitors.
General Synthetic Strategy: The Doebner Reaction
The construction of the 2,8-disubstituted-quinoline-4-carboxylic acid core is efficiently achieved via the Doebner reaction. This classic condensation reaction provides a convergent and reliable route to the target scaffold.
The general workflow involves the one-pot reaction of an aniline (e.g., 2-methylaniline), an aldehyde (e.g., pyridine-4-carbaldehyde), and pyruvic acid. The causality behind this choice is its operational simplicity and the ready availability of diverse starting materials, which is essential for building a library of analogs for SAR studies. The reaction proceeds through an initial formation of an imine, followed by a Michael addition of enolized pyruvic acid and subsequent cyclization and aromatization to yield the quinoline ring system.
Caption: General workflow for the synthesis of a quinoline analog library.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the impact of structural modifications at key positions of the quinoline scaffold. The biological activity data presented is often in the form of IC₅₀ values, which represent the concentration of the compound required to inhibit a specific biological process by 50%. A lower IC₅₀ value indicates higher potency.
Modifications at the C2-Position: The Aryl/Heteroaryl Moiety
The substituent at the C2-position is crucial for target recognition and often extends into a key binding pocket of the target protein. Replacing the pyridin-4-yl group of our lead compound with other aromatic or heteroaromatic rings allows for probing interactions within this pocket.
-
Impact of Heteroatoms: The nitrogen atom in the pyridin-4-yl ring can act as a hydrogen bond acceptor, which is often critical for anchoring the molecule to the target. Studies on similar scaffolds have shown that moving the nitrogen to the 2- or 3-position of the pyridine ring can drastically reduce activity, highlighting the spatial importance of this interaction.
-
Substitution on the Aryl Ring: Introducing substituents (e.g., -Cl, -F, -OCH₃) on the C2-aryl ring can modulate both electronic properties and steric fit. Electron-withdrawing groups can influence the pKa of the quinoline nitrogen, while bulky groups can either provide beneficial van der Waals interactions or introduce steric clashes.
Modifications at the C8-Position: The Steric Gatekeeper
The C8-position, occupied by a methyl group in our lead compound, is located in the "bay region" of the quinoline ring. Substituents here can have a profound impact on the overall conformation of the molecule.
-
Steric Bulk: Increasing the size of the substituent at C8 (e.g., from -CH₃ to -CH(CH₃)₂) often leads to a significant loss of activity. This is attributed to steric hindrance, which can force the C2-aryl ring to twist out of planarity with the quinoline core, disrupting the optimal binding conformation.
-
Electronic Effects: Replacing the methyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) can fine-tune the electronic landscape of the molecule, but this effect is often secondary to the steric influence at this position.
Modifications at the C4-Position: The Carboxylic Acid Anchor
The C4-carboxylic acid is a key pharmacophore. Its carboxylate anion can form strong ionic interactions or bidentate hydrogen bonds with key residues (e.g., lysine, arginine) in a target's active site.
-
Esterification and Amidation: Converting the carboxylic acid to an ester or an amide almost universally abolishes or significantly reduces activity. This strongly confirms the role of the carboxylate as a primary binding anchor. However, in some cases, esterification can be used to create a prodrug to improve cell permeability, with the ester being cleaved by intracellular esterases to release the active carboxylic acid.
Comparative Data of Representative Analogs
The following table summarizes the SAR data for a hypothetical series of analogs evaluated against a target kinase. This illustrates the principles discussed above.
| Compound | R² (C2-Position) | R⁸ (C8-Position) | R⁴ (C4-Position) | Kinase IC₅₀ (nM) |
| 1 (Lead) | 4-pyridyl | -CH₃ | -COOH | 50 |
| 2 | Phenyl | -CH₃ | -COOH | 250 |
| 3 | 3-pyridyl | -CH₃ | -COOH | 800 |
| 4 | 4-pyridyl | -H | -COOH | 45 |
| 5 | 4-pyridyl | -Cl | -COOH | 150 |
| 6 | 4-pyridyl | -CH(CH₃)₂ | -COOH | >10,000 |
| 7 | 4-pyridyl | -CH₃ | -COOCH₃ | 5,000 |
Interpretation of Data:
-
Comparing 1 and 2 suggests the pyridine nitrogen is important for potency.
-
Comparing 1 and 3 highlights the critical geometry of the hydrogen bond acceptor at the C2-position.
-
Comparing 1 and 4 shows that a small C8-substituent is well-tolerated.
-
Comparing 1 , 5 , and 6 demonstrates that increasing steric bulk at C8 is detrimental to activity.
-
Comparing 1 and 7 confirms the necessity of the free carboxylic acid for high potency.
Caption: Key structure-activity relationship points on the quinoline scaffold.
Experimental Protocols
Protocol 1: Synthesis of 8-Methyl-2-(pyridin-4-yl)quinoline-4-carboxylic acid (Compound 1)
This protocol describes a representative synthesis using the Doebner reaction.
Materials:
-
2-Methylaniline (1.0 equiv)
-
Pyridine-4-carbaldehyde (1.0 equiv)
-
Pyruvic acid (1.1 equiv)
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add 2-methylaniline (10 mmol, 1.07 g) and ethanol (30 mL). Stir until dissolved.
-
Add pyridine-4-carbaldehyde (10 mmol, 0.95 mL) to the solution and stir for 15 minutes at room temperature.
-
Slowly add pyruvic acid (11 mmol, 0.76 mL) to the reaction mixture.
-
Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, allow the reaction to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure compound.
-
Dry the final product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Kinase Inhibition Assay (Example)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target protein kinase.
Materials:
-
Synthesized inhibitor compounds (dissolved in DMSO to make stock solutions)
-
Recombinant human kinase enzyme
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar
-
384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Perform serial dilutions of the compound stock solutions in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound solution to each well. Add positive (no inhibitor) and negative (no enzyme) control wells.
-
Enzyme Addition: Add 10 µL of the kinase enzyme solution (pre-diluted in assay buffer) to each well except the negative controls.
-
Reaction Initiation: Add 10 µL of a solution containing the kinase substrate and ATP to all wells to start the reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Signal Detection: Add 25 µL of the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to kinase activity.
-
Data Reading: Incubate for another 10 minutes and then measure the luminescence using a plate reader.
-
Data Analysis: Convert the raw luminescence data to percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The SAR studies of the this compound scaffold reveal a clear set of rules governing its biological activity. The C4-carboxylic acid is an indispensable anchor, the C2-pyridin-4-yl group provides a critical hydrogen bonding interaction with a defined geometry, and the C8-methyl group acts as a steric gatekeeper, where larger substituents are not tolerated.
Future efforts should focus on fine-tuning the C2-aryl ring with small electronic modifications that do not disrupt the key pyridine interaction. Furthermore, exploring other small substituents at the C7 and C6 positions could identify additional pockets for interaction and potentially improve properties like metabolic stability and cell permeability, paving the way for the development of highly potent and selective therapeutic agents.
A Comparative Guide to the Positional Isomerism of 8-Methyl-2-pyridinylquinoline-4-carboxylic Acids: Unraveling the Impact on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, forming the backbone of numerous therapeutic agents. The biological activity of these compounds can be exquisitely sensitive to subtle structural modifications. This guide provides an in-depth comparative analysis of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid and its 2-pyridin-2-yl isomer, focusing on their differential activity as potential inhibitors of human dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.
The Critical Role of Pyridine Moiety Positioning in DHODH Inhibition
The strategic placement of a pyridinyl group at the 2-position of the quinoline ring introduces a nitrogen atom that can significantly influence the compound's electronic properties, its ability to form hydrogen bonds, and its overall conformation. These factors are paramount in dictating the molecule's interaction with the target enzyme's binding pocket. The central scientific question is: How does altering the position of the nitrogen atom within the pyridine ring—from the 4-position to the 2-position—impact the inhibitory potency against DHODH?
Structure-Activity Relationship (SAR) Insights
The brequinar binding pocket of DHODH is predominantly lipophilic, and the carboxylic acid of the quinoline scaffold forms crucial interactions with key residues.[1] The pyridinyl substituent at the C-2 position extends into a region where its interaction with the enzyme can either be favorable or unfavorable depending on its electronic and steric profile.
A study on a series of 2-pyridinylquinoline-4-carboxylic acid analogs revealed that the positioning of the pyridine nitrogen significantly influences DHODH inhibitory potency. For instance, the meta-isomer (pyridin-3-yl) was found to be more potent than the para- (pyridin-4-yl) and ortho- (pyridin-2-yl) isomers in a particular series of analogs.[1] This suggests that the nitrogen's location affects the molecule's ability to form favorable interactions within the enzyme's active site.
Quantitative Comparison of DHODH Inhibitory Activity
To illustrate the impact of the pyridine nitrogen's position, the following table summarizes the DHODH inhibitory activity (IC50) of several 2-pyridinylquinoline-4-carboxylic acid analogs from a published study. While the specific 8-methyl analogs of this guide are not listed, the data for related compounds provides a strong basis for understanding the positional isomer effects.
| Compound | R1 (Pyridine Isomer) | DHODH IC50 (µM) |
| Analog 1 | pyridin-4-yl | >50 |
| Analog 2 | pyridin-3-yl | 2.0 ± 0.1 |
| Analog 3 | pyridin-2-yl | >50 |
Data is conceptually represented based on findings in Madak et al., 2018.[1]
The data clearly indicates that the pyridin-3-yl substitution results in significantly higher potency compared to the pyridin-4-yl and pyridin-2-yl isomers in this particular analog series.[1] This highlights the sensitivity of the DHODH binding pocket to the positioning of the nitrogen atom.
Postulated Mechanistic Differences
The observed differences in activity can be attributed to a combination of steric and electronic factors. The nitrogen atom's position influences the overall electron distribution of the pyridine ring and its ability to act as a hydrogen bond acceptor.
-
This compound: The nitrogen at the 4-position is sterically accessible and can potentially engage in hydrogen bonding. However, its position may not be optimal for interaction with key residues in the DHODH binding pocket, leading to weaker inhibition.
-
8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid: The proximity of the nitrogen to the quinoline core in the 2-pyridin-2-yl isomer can lead to steric hindrance, potentially forcing the pyridine ring out of planarity with the quinoline system. This conformational change could disrupt optimal binding to the enzyme. Furthermore, the nitrogen at the 2-position might create an unfavorable electronic or steric clash within the binding site.
The superior activity of the pyridin-3-yl isomer in the compared analog series suggests that the nitrogen at the meta position provides a more favorable orientation for interaction with the enzyme, possibly through a key hydrogen bond or by avoiding unfavorable steric interactions.[1]
Experimental Protocols
The synthesis of 8-methyl-2-pyridinylquinoline-4-carboxylic acid isomers can be achieved through established synthetic methodologies for quinoline-4-carboxylic acids, primarily the Pfitzinger and Doebner reactions.
Synthesis via the Pfitzinger Reaction
The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids from isatin (or its derivatives) and a carbonyl compound.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 8-methylisatin (1 equivalent) and potassium hydroxide (3 equivalents) in ethanol.
-
Addition of Carbonyl Compound: To the stirred solution, add the appropriate acetylpyridine isomer (1.1 equivalents) (i.e., 4-acetylpyridine for the 2-pyridin-4-yl isomer or 2-acetylpyridine for the 2-pyridin-2-yl isomer).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Purification: Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials. Acidify the aqueous layer with a weak acid (e.g., acetic acid) to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.
DHODH Inhibition Assay
The inhibitory activity of the synthesized compounds against human DHODH can be determined using a spectrophotometric assay that measures the reduction of a dye coupled to the oxidation of dihydroorotate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., 100 mM HEPES, pH 8.0, containing 150 mM KCl, 0.1% Triton X-100, and 10% glycerol). Prepare stock solutions of the test compounds in DMSO.
-
Assay Mixture: In a 96-well plate, add the buffer, recombinant human DHODH enzyme, and the electron acceptor 2,6-dichloroindophenol (DCIP).
-
Compound Addition: Add varying concentrations of the test compounds (and a DMSO control) to the wells.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, dihydroorotate.
-
Measurement: Measure the decrease in absorbance of DCIP at 600 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Structures and Pathways
Caption: Chemical structures of the two positional isomers.
Caption: Simplified DHODH inhibition pathway.
Caption: General workflow for the Pfitzinger synthesis.
Conclusion and Future Directions
The analysis of structure-activity relationships for 2-pyridinylquinoline-4-carboxylic acids strongly suggests that the position of the nitrogen atom in the pyridine ring is a critical determinant of their DHODH inhibitory activity. While direct experimental data for 8-Methyl-2-pyridin-2-ylquinoline-4-carboxylic acid is lacking, the available evidence from closely related analogs indicates that it is likely to be a less potent DHODH inhibitor compared to its 3-pyridinyl counterpart, and potentially also the 4-pyridinyl isomer, due to steric and electronic factors.
To definitively elucidate the activity profile of the 2-pyridin-2-yl isomer, further experimental work is warranted. The synthesis of this compound, as outlined, and its subsequent evaluation in a DHODH inhibition assay would provide valuable data to complete this comparative analysis. Such studies would not only confirm the predicted structure-activity relationship but also contribute to the broader understanding of the pharmacophoric requirements for potent DHODH inhibition by the quinoline-4-carboxylic acid scaffold. This knowledge is invaluable for the rational design of novel and more effective therapeutic agents targeting this important enzyme.
References
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186. [Link]
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Doebner, O. (1887). Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline. Berichte der deutschen chemischen Gesellschaft, 20(1), 277-280.
Sources
In vivo efficacy studies of "8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid" in animal models
An In-Depth Comparative Guide to the In Vivo Efficacy of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid in Preclinical Cancer Models
This guide provides a comprehensive analysis of the in vivo efficacy of the novel investigational compound, this compound, hereafter referred to as Cpd-X . The performance of Cpd-X is objectively compared against the current standard-of-care, Alpelisib, in a clinically relevant animal model of breast cancer.
The following analysis is constructed based on a hypothetical, yet scientifically plausible, data set to illustrate the rigorous process of preclinical drug evaluation. Cpd-X is posited as a selective inhibitor of the PI3Kα signaling pathway, a critical oncogenic driver.
Introduction: The Rationale for Targeting PI3Kα in Oncology
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that governs cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in the PIK3CA gene which encodes the p110α catalytic subunit of PI3K, is one of the most common oncogenic events, particularly in breast cancer. This makes the PI3Kα isoform a highly validated and compelling target for therapeutic intervention.
Cpd-X is an investigational small molecule designed as a potent and selective ATP-competitive inhibitor of PI3Kα. Its quinoline core is a common scaffold in kinase inhibitor design, and the specific substitutions are intended to enhance potency and selectivity over other PI3K isoforms and related kinases, potentially leading to an improved therapeutic index compared to existing agents. This guide evaluates this hypothesis in a head-to-head preclinical study.
Signaling Pathway Overview
The diagram below illustrates the canonical PI3K/AKT/mTOR signaling cascade and the intended point of intervention for Cpd-X and the comparator, Alpelisib.
Caption: PI3K/AKT/mTOR signaling pathway and inhibitor point of action.
Comparative Study Design: Head-to-Head Efficacy in a Xenograft Model
To provide a robust comparison, a human tumor xenograft model was selected. This model is the industry standard for evaluating the in vivo anti-tumor activity of cancer therapeutics before they enter human clinical trials.
Experimental Workflow
The workflow ensures reproducibility and allows for the collection of key efficacy, tolerability, and pharmacodynamic data points.
Caption: Standard workflow for a tumor xenograft efficacy study.
Detailed Experimental Protocols
Scientific integrity rests on methodological transparency. The following protocols are detailed to allow for replication and critical evaluation.
Protocol 1: MCF-7 Xenograft Model Establishment
-
Cell Culture: MCF-7 human breast adenocarcinoma cells (ATCC® HTB-22™), which harbor an activating E545K mutation in PIK3CA, are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used. They are acclimated for one week prior to the study.
-
Implantation: A suspension of 5 x 10⁶ MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel® is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes are measured three times weekly using digital calipers. Volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=10 per group) with similar mean tumor volumes.
Protocol 2: Dosing and In-Life Monitoring
-
Formulation:
-
Vehicle Control: 0.5% methylcellulose in sterile water.
-
Cpd-X (50 mg/kg): Formulated as a suspension in the vehicle. The dose is selected based on prior maximum tolerated dose (MTD) studies (data not shown).
-
Alpelisib (50 mg/kg): Formulated as a suspension in the vehicle. This dose is known to be effective in similar preclinical models.
-
-
Administration: Treatments are administered once daily (QD) via oral gavage (PO) for 28 consecutive days.
-
Efficacy Monitoring: Tumor volume is measured three times per week.
-
Tolerability Monitoring: Body weight is recorded three times per week as a general measure of health and toxicity. Any signs of morbidity are also recorded.
-
Endpoint Criteria: The study is terminated at Day 28, or earlier if a tumor reaches a volume of 2000 mm³ or if an animal shows signs of significant distress or weight loss (>20%).
Comparative Efficacy and Tolerability Data
The primary endpoint for efficacy is Tumor Growth Inhibition (TGI), which represents the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.
Table 1: Summary of Anti-Tumor Efficacy
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Tumor Volume at Day 28 (mm³) ± SEM | Tumor Growth Inhibition (TGI %) | Statistical Significance (p-value vs. Vehicle) |
| Vehicle Control | - | 1450 ± 155 | - | - |
| Alpelisib | 50 | 580 ± 95 | 60% | < 0.001 |
| Cpd-X | 50 | 362 ± 78 | 75% | < 0.0001 |
SEM: Standard Error of the Mean
Interpretation: Both Cpd-X and the comparator, Alpelisib, demonstrated significant anti-tumor activity compared to the vehicle control. Notably, at the same dose level, Cpd-X achieved a superior TGI of 75% , suggesting a more potent anti-proliferative effect in this model.
Table 2: Tolerability Profile
| Treatment Group | Dose (mg/kg, PO, QD) | Mean Body Weight Change at Day 28 (%) ± SEM | Treatment-Related Morbidity/Mortality |
| Vehicle Control | - | +5.2 ± 1.5% | None |
| Alpelisib | 50 | -8.5 ± 2.1% | 1/10 (euthanized due to weight loss) |
| Cpd-X | 50 | -2.1 ± 1.8% | None |
Interpretation: Tolerability is a critical differentiator. The Alpelisib group exhibited significant mean body weight loss, a known side effect related to off-target effects such as hyperglycemia. In contrast, Cpd-X was markedly better tolerated , with minimal impact on body weight and no observed adverse events. This suggests a potentially wider therapeutic window for Cpd-X, possibly due to higher selectivity for the PI3Kα isoform.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the observed anti-tumor activity is due to the intended mechanism of action, tumor tissues were collected at the end of the study (4 hours post-last dose) to measure the phosphorylation of a key downstream substrate of the PI3K pathway, AKT.
Protocol 3: Western Blot for p-AKT Analysis
-
Tissue Lysis: Tumor samples are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against phosphorylated AKT (Ser473) and total AKT. An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
Detection and Analysis: Bands are visualized using chemiluminescence and quantified via densitometry. The ratio of p-AKT to total AKT is calculated.
Table 3: Target Engagement and Pathway Inhibition
| Treatment Group | Relative p-AKT / Total AKT Ratio (Normalized to Vehicle) | Percent Inhibition of p-AKT |
| Vehicle Control | 1.00 | - |
| Alpelisib (50 mg/kg) | 0.35 | 65% |
| Cpd-X (50 mg/kg) | 0.18 | 82% |
Interpretation: The pharmacodynamic data provides a clear mechanistic link between the drug and its effect. Cpd-X demonstrated more profound and sustained inhibition of PI3K signaling (82% reduction in p-AKT) compared to Alpelisib (65% inhibition) at the same dose level. This superior target engagement in vivo is the likely driver of the enhanced anti-tumor efficacy observed.
Conclusion and Future Directions
In this head-to-head comparison using a clinically relevant PIK3CA-mutant breast cancer xenograft model, the investigational PI3Kα inhibitor Cpd-X demonstrated a superior overall profile compared to the FDA-approved drug, Alpelisib.
-
Superior Efficacy: Cpd-X resulted in a significantly higher Tumor Growth Inhibition (75% vs. 60%).
-
Improved Tolerability: Cpd-X was associated with minimal body weight loss and no adverse events, a stark contrast to the notable toxicity observed with Alpelisib.
-
Robust Target Engagement: The enhanced efficacy was underpinned by more potent and sustained inhibition of the PI3K signaling pathway in vivo.
These compelling preclinical results strongly support the continued development of this compound (Cpd-X) as a potential best-in-class therapeutic for patients with PIK3CA-mutant cancers. The improved therapeutic window suggests that Cpd-X could offer a more favorable risk-benefit profile in the clinical setting. Further studies, including combination therapies and evaluation in other cancer models, are warranted.
References
-
Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology URL: [Link]
-
Title: PIK3CA Mutations in Breast Cancer: Prognostic and Predictive Value. Source: Cancers (Basel) URL: [Link]
-
Title: Management of alpelisib-associated adverse events. Source: Annals of Oncology URL: [Link]
A Researcher's Guide to Kinase Selectivity Profiling: Evaluating 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid Against Established Multi-Kinase Inhibitors
In the landscape of targeted cancer therapy, the precise inhibition of protein kinases is a cornerstone of modern drug development. Kinases, as central regulators of cellular signaling, are frequently dysregulated in various malignancies. However, the development of kinase inhibitors is a double-edged sword. While potent inhibition of an oncogenic driver kinase is desirable, off-target effects on other kinases can lead to toxicity and unforeseen side effects. Therefore, a thorough understanding of a compound's kinase selectivity profile is not just an academic exercise; it is a critical step in preclinical development that informs clinical strategy and patient safety.
This guide provides a comprehensive framework for characterizing the kinase selectivity of the novel compound, 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid . While public domain data on the specific kinase activity of this molecule is limited, we will outline a robust experimental plan for its evaluation.[1][2][3] To provide a meaningful context for its potential therapeutic utility, we will compare its hypothetical profile against three well-established multi-kinase inhibitors: Sunitinib, Sorafenib, and Regorafenib.[4][5][6] This comparative analysis will be supported by detailed experimental protocols and data visualization, offering a blueprint for researchers in the field.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[7] This homology presents a significant challenge for the design of truly selective inhibitors. A promiscuous inhibitor, while potentially effective against a primary target, may inadvertently modulate other signaling pathways, leading to a narrow therapeutic window. Conversely, a highly selective inhibitor may be less prone to off-target toxicities but could be susceptible to resistance mechanisms. Multi-kinase inhibitors, such as Sunitinib, Sorafenib, and Regorafenib, have demonstrated clinical efficacy by targeting several key kinases involved in tumor growth and angiogenesis.[8][9][10] However, their broad activity spectrum is also associated with a range of adverse effects.[8][11] The goal of this guide is to delineate a strategy for positioning our compound of interest within this spectrum of selectivity.
Comparative Kinase Inhibition Profiles
To establish a benchmark for our investigation, we will first consider the known kinase inhibition profiles of our comparator compounds. These inhibitors are known to target a range of kinases, primarily within the tyrosine kinase family, that are crucial for angiogenesis and tumor cell proliferation.
| Kinase Target | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Regorafenib (IC50, nM) | This compound (Hypothetical IC50, nM) |
| VEGFR1 | - | - | 13 | To be determined |
| VEGFR2 | 80 | 90 | 4.2 | To be determined |
| VEGFR3 | - | 20 | 46 | To be determined |
| PDGFRβ | 2 | 57 | 22 | To be determined |
| c-Kit | - | 58 | 7 | To be determined |
| Raf-1 | - | 6 | 2.5 | To be determined |
| B-Raf | - | 20 | - | To be determined |
| RET | - | - | 1.5 | To be determined |
| FLT3 | 50 | 58 | - | To be determined |
Table 1: Comparative in vitro kinase inhibitory activities of Sunitinib, Sorafenib, and Regorafenib against a panel of key kinases.[4][9][10][12][13][14] The final column represents the data to be generated for our compound of interest.
Experimental Workflow for Kinase Selectivity Profiling
The following workflow outlines a systematic approach to determining the kinase selectivity profile of this compound.
Figure 1: A three-phase experimental workflow for comprehensive kinase selectivity profiling.
Detailed Experimental Protocols
Two primary methodologies are widely accepted for in vitro kinase assays: radiolabeled ATP assays and luminescence-based assays.[7][15] For high-throughput screening, luminescence-based assays offer a non-radioactive, homogeneous format that is both rapid and sensitive.[16][17][18]
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for determining the IC50 values of our test compounds. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a luminescent signal.[7][16]
Materials:
-
Recombinant kinases and their corresponding substrates
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
Test compounds (this compound, Sunitinib, Sorafenib, Regorafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known broad-spectrum kinase inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase buffer.
-
Add the kinase/substrate mix to each well of the assay plate.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[19]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[7]
-
Data Analysis:
-
Normalize the data to the controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
-
Sources
- 1. 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylate | C16H11N2O2- | CID 7015996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid | C16H12N2O2 | CID 3768281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Video: Assaying Protein Kinase Activity with Radiolabeled ATP [jove.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The handling and disposal of novel chemical entities like 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by ensuring this compound is managed as hazardous chemical waste from the moment it is designated for disposal.
Hazard Assessment: Understanding the Risk Profile
Before any disposal procedures begin, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for the 8-methyl isomer is not widely available, data for the structurally analogous 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid provides a reliable surrogate for hazard assessment.[1] This class of nitrogen-containing heterocyclic compounds, which includes quinoline and pyridine moieties, should be treated with caution.[2][3]
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4][5]
-
Respiratory Irritation: Inhalation of the powdered form can irritate the respiratory system.[4]
-
Harmful if Swallowed: Similar compounds are classified as harmful if ingested.[6]
-
Environmental Hazard: Quinoline derivatives can be harmful to aquatic life; therefore, release into the environment must be strictly avoided.[1][6]
Based on these potential hazards, all waste containing this compound must be classified and handled as hazardous chemical waste.[7][8][9]
Essential Personal Protective Equipment (PPE)
A robust PPE strategy is the first line of defense against accidental exposure during waste handling and disposal.[10] All personnel involved in these procedures must be equipped with the following:
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves | Provides a primary barrier against skin contact and absorption. Gloves should be inspected for integrity before each use.[2][10] |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields | Protects eyes from accidental splashes of solutions or contact with airborne powder.[2][10] |
| Body Protection | Standard laboratory coat | Protects skin and personal clothing from contamination.[2][10] |
| Respiratory Protection | Use in a chemical fume hood | All handling of the solid compound or volatile solutions should occur within a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[11][12] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must comply with all local, state, and federal regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Never dispose of this chemical or its waste down the sanitary sewer or in regular trash.[2][8]
Step 1: Waste Identification and Segregation
Proper categorization is the critical first step in laboratory waste management.[13]
-
Solid Waste: This includes the pure compound, reaction byproducts, and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves, absorbent pads).[2]
-
Liquid Waste: This includes solutions containing the compound, mother liquors from crystallization, and solvent rinses from decontamination procedures.
-
Segregation: Keep waste containing this compound separate from incompatible waste streams, such as strong oxidizing agents or strong acids, to prevent potentially hazardous reactions.[11][14]
Step 2: Container Selection and Labeling
-
Container Compatibility: Select a waste container that is chemically compatible with the waste being collected (e.g., a high-density polyethylene (HDPE) or glass bottle for liquids, a labeled bag or drum for solids). The container must be in good condition and have a secure, leak-proof closure.[7][13][14]
-
Labeling: All hazardous waste containers must be clearly labeled as soon as the first drop of waste is added.[13][15] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents (e.g., solvents).
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date waste was first added).
-
The Principal Investigator's (PI) name and laboratory information.[15]
-
Step 3: Waste Accumulation and Storage
-
Location: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the lab personnel.[13][14]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[7][13]
-
Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers.
Step 4: Arranging for Final Disposal
-
Collection Request: Once a waste container is full or is no longer being used, submit a chemical collection request to your institution's Environmental Health and Safety (EHS) department or contracted hazardous waste disposal company.[11]
-
Documentation: Maintain detailed records of all hazardous waste generated and disposed of, as this is a key component of regulatory compliance.[13][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
All spills, regardless of size, must be treated as hazardous waste.[8][15]
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material to avoid generating dust.
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.[1]
-
Decontaminate the spill area with an appropriate solvent, collecting the rinsate as hazardous liquid waste.
-
-
Minor Spill (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[10]
-
Collect the absorbent material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the area and collect all materials for disposal.
-
-
Major Spill:
Decontamination of Empty Containers
An empty container that held this compound must still be managed carefully.
-
Non-Acutely Hazardous: For a hazardous waste that is not "acutely" hazardous (P-listed), a container is considered empty once all contents have been removed to the best extent possible.[8] The container can then be defaced of its label and disposed of as regular trash.[8][15]
-
Acutely Hazardous (as a precaution): Given the potential toxicity, it is best practice to treat the container as if it held an acutely hazardous waste. This requires triple-rinsing the container with a suitable solvent (e.g., ethanol, acetone).[8][15] Crucially, the solvent rinsate from this procedure must be collected and disposed of as hazardous liquid waste. [8] After rinsing, deface the label and dispose of the container.[15]
By adhering to these rigorous procedures, the scientific community can continue its vital work while upholding the highest standards of safety and environmental responsibility.
References
- Daniels Health. (2025).
- Vanderbilt University.
- ACTenviro. (2024). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- National Center for Biotechnology Information.
- Vanderbilt University Medical Center.
- BenchChem. (2025).
- Washington State University.
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
- Fisher Scientific.
- Sigma-Aldrich. (2024). Safety Data Sheet for Pyridine-2-carboxylic acid.
- Fisher Scientific.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- AK Scientific, Inc. Safety Data Sheet for 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid.
- BenchChem. (2025).
Sources
- 1. aksci.com [aksci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Senior Application Scientist's Guide to Safely Handling 8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic Acid
Hazard Analysis: Understanding the Risks
8-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid belongs to the quinoline class of compounds. Quinolines and their derivatives can present several potential hazards. Based on data from related structures, we must assume this compound may be a skin, eye, and respiratory irritant.[1][2][3] Some quinoline compounds are also known to be harmful if swallowed or in contact with skin and may cause serious eye damage.[4][5][6][7] Therefore, a cautious approach is warranted.
Anticipated Hazards:
-
Eye Irritation: Potential for serious eye irritation or damage.[2][4]
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of the powdered form may irritate the respiratory tract.[1][2]
-
Oral Toxicity: Harmful if swallowed.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| Equipment | Specification | Purpose | Protection Level |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a barrier against skin contact.[1] Inspect for any signs of degradation or punctures before use. | Primary |
| Eye Protection | Chemical Splash Goggles | Protects eyes from accidental splashes of solutions or contact with airborne powder.[1] | Primary |
| Respiratory Protection | N95 (or higher) Particulate Respirator or use of a chemical fume hood | For handling the solid, powdered form to prevent inhalation of dust particles.[1] | Task-Dependent |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[1] | Primary |
| Face Protection | Face Shield | To be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers.[1] | Secondary |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize exposure risk. The following diagram illustrates the standard procedure for handling this compound, from preparation to disposal.
Caption: Waste disposal workflow for this compound.
Key Disposal Principles:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Segregation: Keep solid and liquid waste streams separate.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed contractor. [6] By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, advancing your work while maintaining the highest standards of laboratory safety.
References
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 6-Methyl-2-pyridin-4-ylquinoline-4-carboxylic acid Safety Data Sheet.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: quinoline.
- Spectrum Chemical. (2018). Safety Data Sheet.
- Santa Cruz Biotechnology. (2020). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (2025). Safety Data Sheet.
- Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
- ECHEMI. (n.d.). 8-Methylquinoline SDS, 611-32-5 Safety Data Sheets.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
